molecular formula C10H14ClNO B1521658 3-(Benzyloxy)azetidine hydrochloride CAS No. 897019-59-9

3-(Benzyloxy)azetidine hydrochloride

Cat. No.: B1521658
CAS No.: 897019-59-9
M. Wt: 199.68 g/mol
InChI Key: BQTSSUSLZRYTQB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenylmethoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTSSUSLZRYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673949
Record name 3-(Benzyloxy)azetidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897019-59-9
Record name 3-(Benzyloxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)azetidine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 3-(Benzyloxy)azetidine hydrochloride. Recognizing that publicly available experimental data for this specific compound is limited, this document also furnishes detailed, field-proven methodologies for its full characterization. The protocols described herein are designed to be self-validating, ensuring researchers can confidently determine the compound's physical constants and spectral data.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are a vital class of saturated four-membered nitrogen-containing heterocyclic compounds.[1] Their rigid, strained ring system imparts unique conformational constraints, making them attractive scaffolds in medicinal chemistry. The incorporation of an azetidine moiety can lead to improved metabolic stability, solubility, and target-binding affinity.[2][3] Consequently, azetidine derivatives are integral components in the development of novel therapeutics, with applications ranging from antibacterial to anticancer agents.[2][3] this compound, as a functionalized member of this class, represents a key building block for the synthesis of more complex molecules in drug discovery campaigns.[4]

Physicochemical Properties

A summary of the currently available and predicted physicochemical properties of this compound is presented below. It is critical to note that certain data, such as the melting point and specific solubility, are not consistently reported in publicly accessible sources.[5][6][7] One major supplier explicitly states that they do not collect analytical data for this product.[5] Therefore, the subsequent sections provide robust protocols for the experimental determination of these properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[6][8]
Synonyms 3-(phenylmethoxy)azetidine;hydrochloride[6]
CAS Number 897019-59-9[6][7][8]
Molecular Formula C₁₀H₁₄ClNO[6][7]
Molecular Weight 199.68 g/mol [7]
Monoisotopic Mass 163.09972 Da (free base)[9]
Physical Form Solid, powder or crystals[7]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Storage Temperature Room temperature, under inert atmosphere[7]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.

  • Initial Determination: A rapid heating rate is employed to obtain an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is then heated at a slow rate (1-2°C per minute) to accurately determine the melting range, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush solid sample prep2 Pack capillary tube (2-3 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Rapid heating for approximate range meas1->meas2 meas3 Slow heating (1-2°C/min) for accurate range meas2->meas3 res1 Record melting range meas3->res1

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility in various solvents is essential for applications in solution-phase reactions, purification, and formulation.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).

  • Procedure: To a known mass of this compound (e.g., 10 mg) in a vial, the solvent is added portion-wise (e.g., 0.1 mL increments) at a constant temperature (e.g., 25°C).

  • Observation: The mixture is vigorously agitated after each addition. The point at which the solid completely dissolves is recorded.

  • Classification: The solubility can be qualitatively described using standard terms (e.g., very soluble, soluble, sparingly soluble, insoluble).

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR Spectroscopy - Expected Signals:

  • Aromatic Protons: Signals corresponding to the protons of the benzyl group, typically in the range of δ 7.2-7.4 ppm.

  • Benzylic Protons: A singlet for the -CH₂- group of the benzyl ether, expected around δ 4.5 ppm.

  • Azetidine Ring Protons: Complex multiplets for the protons on the azetidine ring. The proton at the C3 position will be shifted downfield due to the adjacent oxygen atom.

  • N-H Proton: A broad signal for the proton on the nitrogen of the azetidinium ion.

¹³C NMR Spectroscopy - Expected Signals:

  • Aromatic Carbons: Signals for the carbons of the phenyl ring, typically in the range of δ 127-138 ppm.

  • Benzylic Carbon: The carbon of the -CH₂- group of the benzyl ether.

  • Azetidine Ring Carbons: Signals for the carbons of the azetidine ring. The C3 carbon will be shifted downfield due to the ether linkage.

General NMR Sample Preparation Protocol:

  • Solvent Selection: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD) is chosen.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: The spectra are acquired on a high-field NMR spectrometer. Standard acquisition parameters are used, with adjustments made as necessary to optimize signal-to-noise and resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ is expected for the N-H bond of the secondary ammonium salt.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether): A strong absorption band in the 1150-1085 cm⁻¹ region.

General IR Spectroscopy Protocol (Solid State):

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the compound's structure through fragmentation patterns.

Expected Molecular Ion:

For the free base, 3-(benzyloxy)azetidine, the expected [M+H]⁺ ion would be at m/z 164.1070.[9]

General Mass Spectrometry Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

SpectroWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Dissolve in deuterated solvent nmr_acq Acquire 1H & 13C spectra nmr_prep->nmr_acq ir_prep Prepare KBr pellet or thin film ir_acq Acquire FTIR spectrum ir_prep->ir_acq ms_prep Prepare dilute solution ms_acq Analyze by ESI-MS ms_prep->ms_acq compound 3-(Benzyloxy)azetidine HCl compound->nmr_prep compound->ir_prep compound->ms_prep

Caption: Spectroscopic Characterization Workflow.

Synthesis Outline

A potential synthetic pathway could start from epichlorohydrin and benzylamine to form 1-benzyl-3-hydroxyazetidine.[11] The hydroxyl group can then be converted to a benzyloxy group, followed by debenzylation of the nitrogen and subsequent formation of the hydrochloride salt.

Stability and Storage

This compound should be stored at room temperature under an inert atmosphere to prevent degradation.[7] It is advisable to keep the container tightly sealed to protect it from moisture.

Safety Information

Based on available safety data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] It may also cause skin and serious eye irritation, and respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a valuable building block in medicinal chemistry. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides the necessary framework and experimental protocols for their thorough determination. By following the outlined procedures, researchers can confidently characterize this compound, paving the way for its effective use in the synthesis of novel and potentially therapeutic molecules.

References

3-(Benzyloxy)azetidine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of 3-(Benzyloxy)azetidine Hydrochloride

Introduction

This compound is a valuable heterocyclic building block prominently featured in medicinal chemistry and drug discovery. As a derivative of azetidine, a saturated four-membered heterocycle, it provides a rigid scaffold that can introduce unique three-dimensional character into molecular designs. The benzyloxy group at the 3-position offers a versatile handle for further chemical modification while influencing the molecule's physicochemical properties. This guide provides an in-depth examination of its chemical structure, a logical synthetic pathway, and a comprehensive suite of analytical methodologies for its characterization and quality control, tailored for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. These properties govern its handling, reactivity, and application in synthetic chemistry.

Chemical Structure and Nomenclature

The structure consists of a central azetidine ring, which is protonated and forms a salt with a chloride anion. An ether linkage connects the 3-position of the azetidine ring to a benzyl group.

Systematic IUPAC Name: 3-(Benzyloxy)azetidin-1-ium chloride

synthesis_workflow start Start: 1-Boc-3-hydroxyazetidine step1 Williamson Ether Synthesis (NaH, Benzyl Bromide, THF) start->step1 intermediate Intermediate: 1-Boc-3-(benzyloxy)azetidine step1->intermediate step2 Boc Deprotection & Salt Formation (HCl in Dioxane) intermediate->step2 purification Purification (Recrystallization from IPA/Hexane) step2->purification product Final Product: This compound purification->product qc QC Analysis product->qc analytical_workflow cluster_tests Analytical Tests sample Received Sample Batch nmr NMR Spectroscopy (Structure Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Verification) sample->ms hplc HPLC Analysis (Purity Assessment) sample->hplc ir IR Spectroscopy (Functional Group ID) sample->ir report Certificate of Analysis (CoA) nmr->report ms->report hplc->report ir->report

3-(Benzyloxy)azetidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Benzyloxy)azetidine Hydrochloride for Advanced Chemical Synthesis

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to confer advantageous physicochemical properties upon drug candidates.[1] As a saturated four-membered heterocycle, it serves as a bioisostere for various functional groups, often leading to enhanced metabolic stability, improved aqueous solubility, and optimized lipophilicity. Within this class of compounds, this compound emerges as a particularly versatile building block for drug discovery and development. Its structure combines the rigid azetidine core with a benzyloxy substituent, which can act as a crucial pharmacophoric element or as a protected hydroxyl group for further synthetic elaboration.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It delves into its core molecular properties, synthesis, safety protocols, and applications, offering field-proven insights grounded in established chemical principles.

Core Molecular Profile

This compound is a stable, crystalline solid frequently used in the synthesis of complex molecular architectures. Its fundamental properties are essential for accurate experimental design and execution.

The molecular formula, C₁₀H₁₄ClNO, indicates the presence of 10 carbon, 14 hydrogen, 1 chlorine, 1 nitrogen, and 1 oxygen atom.[2][3][4][5] The molecular weight of 199.68 g/mol is a critical parameter for stoichiometric calculations in reaction planning.[2][3]

Table 1: Key Identifiers and Properties

Property Value Source(s)
Chemical Name This compound
CAS Number 897019-59-9 [3]
Molecular Formula C₁₀H₁₄ClNO [2][3][4][5]
Molecular Weight 199.68 g/mol [2][3]
Physical Form Powder or Crystals; Solid [2][5]
Typical Purity ≥95% [5]

| InChI Key | BQTSSUSLZRYTQB-UHFFFAOYSA-N |[2] |

Caption: 2D structural representation of this compound.

Physicochemical Properties & Safety Protocols

As a hydrochloride salt, this compound is typically a stable, water-soluble solid, making it convenient for use in a variety of reaction conditions, particularly aqueous media. Proper handling and storage are paramount to ensure its integrity and the safety of laboratory personnel.

Storage & Handling:

  • Storage: The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants.[3]

  • Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[6] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Safety Data: this compound is classified as harmful and an irritant.[5][7] The associated hazard statements necessitate careful handling to mitigate risks.

Table 2: GHS Hazard and Precautionary Statements

Code Statement Classification Source(s)
H302 Harmful if swallowed. Acute Toxicity (Oral) [5][7]
H315 Causes skin irritation. Skin Irritation [5][7]
H319 Causes serious eye irritation. Eye Irritation [5][7]
H332 Harmful if inhaled. Acute Toxicity (Inhalation) [5]
H335 May cause respiratory irritation. Specific Target Organ Toxicity [5][7]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray. Prevention [5]
P280 Wear protective gloves/protective clothing/eye protection/face protection. Prevention

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | |

G cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_response Emergency & Disposal a Confirm Fume Hood is Operational b Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves a->b c Weigh Compound in Hood b->c Proceed to Handling d Use Non-Sparking Tools c->d e Keep Container Tightly Closed d->e g Dispose of Waste in Designated Chemical Waste e->g After Use f In Case of Contact: Flush with Water

Caption: Safe handling workflow for this compound.

Synthesis & Mechanistic Insights

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common and logical approach involves the benzylation of a protected 3-hydroxyazetidine derivative, followed by deprotection and salt formation.

Plausible Synthetic Pathway: The synthesis often begins with 1-benzyl-3-hydroxyazetidine, which can be prepared from the reaction of benzylamine and epichlorohydrin.[8] The hydroxyl group is then etherified, and the N-benzyl protecting group is subsequently removed via hydrogenolysis before final conversion to the hydrochloride salt.

Causality in Experimental Design:

  • Choice of Base (e.g., NaH): A strong base like sodium hydride is used for the Williamson ether synthesis step. It is highly effective at deprotonating the hydroxyl group of 3-hydroxyazetidine, forming a potent nucleophilic alkoxide that readily reacts with benzyl bromide.

  • Protecting Group Strategy: The N-benzyl group is a common choice for protecting the azetidine nitrogen. It is stable under the basic conditions of the etherification but can be cleanly removed under neutral conditions via catalytic hydrogenation (e.g., using Pd/C), which will not cleave the benzyl ether.

  • Salt Formation: The final step involves treating the free base with hydrochloric acid (often as a solution in a solvent like ether or dioxane). This converts the basic nitrogen into a stable, crystalline, and easily handled hydrochloride salt.

Experimental Protocol: Synthesis of this compound

  • Step 1: Benzylation of 1-(Diphenylmethyl)-3-hydroxyazetidine.

    • To a stirred solution of 1-(diphenylmethyl)-3-hydroxyazetidine in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC for the disappearance of starting material.

    • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(diphenylmethyl)-3-(benzyloxy)azetidine.

  • Step 2: Deprotection and Salt Formation.

    • Dissolve the crude product from Step 1 in methanol.

    • Add palladium on carbon (10 wt. %) to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

cluster_0 cluster_1 start 1-Protected-3-hydroxyazetidine reagent1 1. NaH, THF 2. Benzyl Bromide intermediate 1-Protected-3-(benzyloxy)azetidine start->intermediate Williamson Ether Synthesis reagent1->intermediate reagent2 1. H₂, Pd/C 2. HCl in Ether end_product 3-(Benzyloxy)azetidine hydrochloride intermediate->end_product Deprotection & Salt Formation reagent2->end_product

Caption: High-level synthetic workflow for this compound.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. Standard spectroscopic methods are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), a singlet for the benzylic CH₂ protons (~4.5 ppm), and multiplets for the azetidine ring protons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. For the free base (C₁₀H₁₃NO), the expected monoisotopic mass is 163.10 g/mol .[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C stretch of the ether and the N-H stretches of the protonated amine.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Predicted Shift (ppm) Multiplicity Integration
Phenyl (Ar-H) 7.25 - 7.40 m 5H
Benzylic (O-CH₂-Ph) ~4.5 s 2H
Azetidine (CH-O) ~4.2 m 1H
Azetidine (CH₂) 3.5 - 3.9 m 4H

| Amine (NH₂⁺) | Broad | s | 2H |

Applications in Drug Discovery

This compound is a valuable intermediate due to the distinct roles its structural components can play in a drug molecule.

  • As a Scaffold: The azetidine ring provides a rigid, three-dimensional exit vector that can orient substituents in a defined space, which is crucial for optimizing binding interactions with biological targets.

  • As a Protected Hydroxyl Group: The benzyloxy group serves as a stable protecting group for a 3-hydroxyazetidine core. The benzyl ether can be cleaved under reductive conditions at a later stage in a synthetic sequence to unmask a hydroxyl group, which can then be used for further functionalization or as a key hydrogen bond donor.

  • Pharmacophoric Contribution: The entire benzyloxy-azetidine moiety can be incorporated as a key part of a pharmacophore, contributing to target affinity through hydrophobic and polar interactions.

cluster_paths Synthetic Elaboration Pathways start 3-(Benzyloxy)azetidine Hydrochloride path1 N-Functionalization (e.g., Acylation, Alkylation) start->path1 intermediate N-Substituted 3-(Benzyloxy)azetidine path1->intermediate path2 O-Debenzylation (H₂, Pd/C) to reveal 3-OH final_product N-Substituted 3-Hydroxyazetidine path2->final_product intermediate->path2

Caption: Role as a versatile intermediate in multi-step synthesis.

Conclusion

This compound is a high-value chemical building block with a well-defined molecular profile and established handling protocols. Its utility is rooted in the unique structural and chemical properties of the azetidine ring combined with the versatility of the benzyloxy group. A thorough understanding of its synthesis, properties, and safety requirements, as detailed in this guide, empowers researchers to effectively leverage this compound in the design and execution of innovative drug discovery programs.

References

Introduction: The Significance of 3-(Benzyloxy)azetidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)azetidine Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and presents a detailed experimental protocol for empirical determination.

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that can impart unique conformational constraints and improve physicochemical properties in drug candidates. The benzyloxy group offers a versatile handle for further chemical modification. As with many amine-containing compounds used in pharmaceuticals, it is often prepared and handled as a hydrochloride salt to enhance stability and aqueous solubility.

However, for synthetic transformations, purification, and formulation development, a thorough understanding of its solubility in a diverse range of organic solvents is paramount. This guide aims to provide a foundational understanding and practical framework for scientists working with this compound.

Physicochemical Properties of this compound

A clear understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO[1][2][3]
Molecular Weight 199.68 g/mol [1][2]
Physical Form Solid, powder or crystals[1]
InChI Key BQTSSUSLZRYTQB-UHFFFAOYSA-N[1][2][3]
SMILES String Cl.C1NCC1OCc2ccccc2[1][2]

The structure reveals several key features that dictate its solubility:

  • A Polar Azetidine Ring: The nitrogen and the ether linkage introduce polarity.

  • A Nonpolar Benzyl Group: The phenyl ring is hydrophobic and will favor interaction with nonpolar solvents.

  • An Ionic Hydrochloride Salt: The presence of the hydrochloride salt of the secondary amine makes the molecule an ionic compound. This is the most dominant factor influencing its solubility.

Theoretical Framework and Predictive Solubility Analysis

While specific quantitative solubility data for this compound is not extensively published, we can apply fundamental principles of solubility to predict its behavior in various organic solvents. As a hydrochloride salt, it is an ionic compound, and its solubility is governed by the ability of the solvent to solvate both the organic cation and the chloride anion.

General Principles:

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) are generally the best candidates for dissolving amine hydrochlorides.[4] They possess hydrogen bond donating and accepting capabilities and have high dielectric constants, which help to stabilize the separated ions. The hydrogen atoms on the solvent's hydroxyl groups can effectively solvate the chloride anion, while the oxygen lone pairs can interact with the protonated azetidine nitrogen.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and are excellent at solvating cations due to their exposed oxygen atoms with partial negative charges.[5] However, their ability to solvate anions is less effective than that of protic solvents. Therefore, high solubility is often observed in these solvents.

  • Solvents of Intermediate Polarity: Ketones (e.g., acetone) and esters (e.g., ethyl acetate) are less effective at dissolving ionic salts. While they have a dipole moment, their lower dielectric constants and lack of hydrogen bond donating ability make them poorer solvents for hydrochloride salts.[4]

  • Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are very poor solvents for ionic compounds like this compound.[4] The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with the solvent.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExcellent solvation of both cation and anion through ion-dipole interactions and hydrogen bonding.[4]
Polar Aprotic DMSO, DMFHigh to MediumStrong cation solvation. Anion solvation is less effective than in protic solvents.[5]
Intermediate Polarity Acetone, Ethyl Acetate, DichloromethaneLowInsufficient polarity and dielectric constant to effectively solvate the ions and overcome the crystal lattice energy.[4]
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLack of favorable interactions to overcome the ionic forces of the salt.[4]

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is crucial. The isothermal equilibrium method is a robust and widely accepted technique.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation prep_vial Add excess solid to a known volume of solvent in a sealed vial prep_repeat Prepare triplicate samples for each solvent prep_vial->prep_repeat equilibrate_shake Agitate in a thermostatic shaker at constant temperature (e.g., 25°C) for 24-72 hours prep_repeat->equilibrate_shake Establish Equilibrium sep_settle Allow suspension to settle equilibrate_shake->sep_settle Isolate Saturated Solution sep_centrifuge Centrifuge to pellet undissolved solid sep_settle->sep_centrifuge analysis_supernatant Withdraw clear supernatant sep_centrifuge->analysis_supernatant Sample Preparation analysis_filter Filter through 0.22 µm syringe filter analysis_supernatant->analysis_filter analysis_dilute Dilute sample with a suitable mobile phase analysis_filter->analysis_dilute analysis_hplc Quantify concentration using a validated HPLC method analysis_dilute->analysis_hplc calc_solubility Calculate solubility (mg/mL or mol/L) from concentration and dilution factor analysis_hplc->calc_solubility Data Processing calc_report Report as mean ± standard deviation calc_solubility->calc_report

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (purity >97%)

  • Analytical grade organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane, hexane)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions: a. To a series of sealed vials, add a known volume (e.g., 2 mL) of each selected solvent. b. Add an excess amount of this compound to each vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment. c. Prepare each solvent system in triplicate to ensure reproducibility.

  • Equilibration: a. Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[4]

  • Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle at the same constant temperature. b. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[4]

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles. c. Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve. d. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis: a. Construct a calibration curve using standard solutions of known concentrations. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original solubility in the solvent using the measured concentration and the dilution factor. d. Express the final solubility as the mean ± standard deviation of the triplicate measurements, typically in mg/mL or mol/L.

Conclusion and Key Insights

As a Senior Application Scientist, it is my experience that while predictive models provide an excellent starting point, empirical data is indispensable for process development and optimization. The solubility of this compound is dominated by its ionic character. Therefore, polar protic solvents are expected to be the most effective, followed by polar aprotic solvents. Its solubility in solvents of intermediate and low polarity is predicted to be poor. The provided experimental protocol offers a robust and reliable method for quantifying these solubilities, enabling scientists to make informed decisions in their research and development activities.

References

The Strategic Deployment of 3-(Benzyloxy)azetidine Hydrochloride in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical properties and novel three-dimensional topologies to bioactive molecules. Among the diverse array of functionalized azetidines, 3-(Benzyloxy)azetidine hydrochloride stands out as a versatile and strategically important building block. Its utility lies in the facile introduction of a 3-oxygenated azetidine core, a structural feature present in a growing number of clinical candidates and approved drugs. The benzyloxy group serves as a robust protecting group for the 3-hydroxy functionality, which can be unmasked in later synthetic stages to act as a key pharmacophoric element or a handle for further diversification. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, equipping medicinal chemists with the knowledge to effectively leverage this valuable building block in their drug discovery programs.

Introduction: The Rise of the Azetidine Scaffold in Drug Design

The design of small molecule therapeutics is a perpetual quest for compounds with optimized potency, selectivity, and pharmacokinetic profiles. In recent years, there has been a notable shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) character. Saturated heterocycles are key players in this paradigm shift, and the four-membered azetidine ring has garnered significant attention.[1]

The appeal of the azetidine motif stems from several key advantages:

  • Structural Rigidity and Novel Vectorial Space: The strained four-membered ring imparts a degree of conformational rigidity that can pre-organize substituents in well-defined vectors, leading to enhanced binding affinity for biological targets. This contrasts with more flexible acyclic or larger ring systems.

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can lead to improvements in aqueous solubility, metabolic stability, and membrane permeability, while often reducing lipophilicity compared to larger saturated heterocycles like piperidines and pyrrolidines.

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functionalities, such as gem-dimethyl groups, phenyl rings, or other heterocyclic systems. This allows for scaffold hopping and the exploration of novel chemical space while retaining or improving biological activity.

  • Access to Novel Chemical Space: The unique chemical reactivity of the strained azetidine ring opens up avenues for novel chemical transformations, allowing for the synthesis of complex molecular architectures that would be difficult to access through other means.

Within the diverse family of azetidine building blocks, this compound offers a unique combination of features that make it particularly valuable for medicinal chemists. The benzyloxy group provides a stable protecting group for the 3-hydroxy functionality, which is a common pharmacophoric element in many drug classes. This allows for a wide range of chemical manipulations at the azetidine nitrogen without affecting the latent hydroxyl group.

Synthesis of this compound: A Practical Approach

The most common and industrially scalable route to this compound begins with the readily available precursor, 3-hydroxyazetidine hydrochloride. The synthesis can be conceptually broken down into two key stages: the preparation of the 3-hydroxyazetidine core and its subsequent benzylation.

Synthesis of the 3-Hydroxyazetidine Hydrochloride Precursor

A robust and high-yielding synthesis of 3-hydroxyazetidine hydrochloride is detailed in the patent literature, starting from epichlorohydrin and benzylamine.[2] This multi-step process involves the initial ring-opening of epichlorohydrin with benzylamine, followed by a base-mediated cyclization to form the N-benzyl-3-hydroxyazetidine intermediate. The final step is the hydrogenolytic removal of the N-benzyl group to afford the desired 3-hydroxyazetidine hydrochloride.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride [2]

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • To a solution of benzylamine in water, cooled to 0-5 °C, slowly add epichlorohydrin (1.3 equivalents).

  • Maintain the reaction mixture at 0-5 °C and stir for 12 hours.

  • Filter the reaction mixture and wash the filter cake with water and an organic solvent (e.g., a mixture of ethyl acetate and petroleum ether).

  • The crude intermediate is then treated with a base, such as sodium carbonate, in a suitable solvent to effect ring closure.

  • After an aqueous workup and extraction with an organic solvent, the product, 1-benzyl-3-hydroxyazetidine, is isolated. This step typically proceeds with a yield of over 86% and a purity of >95%.[2]

Step 2: Debenzylation to 3-Hydroxyazetidine Hydrochloride

  • Dissolve 1-benzyl-3-hydroxyazetidine in methanol and add a solution of hydrochloric acid in methanol (e.g., 4M HCl).

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 40-50 psi) for approximately 8 hours.

  • Monitor the reaction for the complete consumption of the starting material.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting solid is triturated with a suitable solvent like ethyl acetate and filtered to afford 3-hydroxyazetidine hydrochloride as a white solid. This final step boasts a high yield of over 90% and a purity of >98%.[2]

Benzylation of 3-Hydroxyazetidine Hydrochloride

With 3-hydroxyazetidine hydrochloride in hand, the introduction of the benzyl protecting group can be achieved through a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces a halide from benzyl bromide.

Proposed Experimental Protocol: Synthesis of this compound

  • Suspend 3-hydroxyazetidine hydrochloride in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH) (2.2 equivalents to deprotonate both the alcohol and the ammonium salt), portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)azetidine.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in the same or another appropriate solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Filter the resulting solid and dry under vacuum to yield this compound.

Key Reactions and Transformations in Medicinal Chemistry

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily at the azetidine nitrogen, while the benzyloxy group protects the 3-hydroxy functionality.

N-Alkylation: Building Molecular Complexity

A crucial reaction in the utilization of this compound is the alkylation of the secondary amine. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties.

Experimental Protocol: N-Alkylation of 3-(Benzyloxy)azetidine [3]

  • To a solution of 3-(benzyloxy)azetidine (obtained from the hydrochloride salt by neutralization with a base) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0 equivalents).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the desired alkyl halide (1.1-1.2 equivalents) dropwise.

  • Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography.

Alkylating Agent Base Solvent Time (h) Yield (%)
Benzyl bromideK₂CO₃Acetonitrile692
Ethyl iodideEt₃NDichloromethane1285
1-bromobutaneNaHTetrahydrofuran888

Table 1: Representative examples of N-alkylation of a related 3-phenoxyazetidine, demonstrating the general applicability of the method.[3]

Deprotection: Unveiling the 3-Hydroxy Group

The removal of the benzyl protecting group is a critical step in many synthetic sequences, revealing the 3-hydroxy functionality. This hydroxyl group can be a key pharmacophoric feature, participating in hydrogen bonding interactions with the biological target, or it can serve as a handle for further synthetic elaboration. The most common and efficient method for benzyl ether cleavage is catalytic hydrogenation.

Experimental Protocol: Deprotection of 3-(Benzyloxy)azetidine Derivatives via Catalytic Transfer Hydrogenation [4]

  • Dissolve the N-substituted 3-(benzyloxy)azetidine derivative in a suitable solvent, such as methanol or ethanol.

  • Add a palladium catalyst, typically 10% Pd/C.

  • Add a hydrogen donor, such as ammonium formate or formic acid. The use of a transfer hydrogenation reagent often provides a milder and more convenient alternative to using hydrogen gas under pressure.[4]

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyazetidine derivative.

  • Further purification can be achieved by chromatography or crystallization.

Strategic Applications in Drug Discovery: Case Studies

The 3-oxygenated azetidine motif is a key structural element in a number of drug candidates and approved drugs, particularly in the areas of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the inflammatory process. Inhibitors of JAKs have emerged as a major class of therapeutics for autoimmune diseases such as rheumatoid arthritis.[5] Several JAK inhibitors feature a 3-substituted azetidine ring, where the substituent at the 3-position is crucial for binding to the kinase active site.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are a class of GPCRs that are involved in a wide range of physiological processes. Antagonists of these receptors are used to treat various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of subtype-selective muscarinic antagonists is a major goal in medicinal chemistry to minimize side effects.[6]

The 3-hydroxyazetidine scaffold has been incorporated into novel muscarinic receptor antagonists. The hydroxyl group can form a key hydrogen bond with an aspartate residue in the receptor binding pocket. The use of this compound allows for the synthesis of a library of N-substituted analogues, followed by deprotection to reveal the crucial hydroxyl group. This strategy enables a systematic exploration of the SAR around the azetidine core to achieve the desired potency and selectivity profile.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the stable protection of a 3-hydroxy group on the synthetically advantageous azetidine scaffold. This allows for a wide range of chemical manipulations at the azetidine nitrogen, enabling the rapid generation of diverse compound libraries. The subsequent deprotection to reveal the 3-hydroxy functionality provides access to key pharmacophoric interactions. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.

References

A Technical Guide to the Role of Azetidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern medicinal chemistry. Its unique combination of ring strain, conformational rigidity, and three-dimensional character offers distinct advantages in the design of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of the azetidine motif, intended for researchers, chemists, and drug development professionals. We will dissect the fundamental physicochemical properties that underpin its utility, survey key synthetic strategies for accessing functionalized scaffolds, analyze its role as a versatile bioisostere, and present case studies of its successful incorporation into clinical candidates and approved drugs. The narrative is grounded in mechanistic rationale and supplemented with actionable experimental protocols to empower the practical application of this valuable scaffold.

The Azetidine Scaffold: A Constrained Moiety with Unconventional Advantages

The strategic incorporation of small, constrained ring systems is a powerful tactic for optimizing drug candidates. Among these, the azetidine ring occupies a unique position. Its significant ring-strain energy (approx. 25.4 kcal/mol) is intermediate between the highly reactive aziridine and the more stable pyrrolidine, providing a balance of stability for handling and sufficient reactivity for specific chemical manipulations.[2][3][4] This inherent strain is not a liability but a key feature that medicinal chemists can leverage.

Physicochemical and Structural Impact

The decision to incorporate an azetidine is driven by its ability to predictably modulate key drug-like properties:

  • Conformational Rigidity: The puckered, non-planar conformation of the azetidine ring reduces the conformational flexibility of a molecule.[5][6] This pre-organization can lower the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[5] The defined spatial orientation of substituents on the ring provides precise vectors for exploring chemical space and optimizing interactions within a target's binding pocket.[1]

  • Three-Dimensionality (sp³ Character): In an era where "flat" molecules are often associated with promiscuity and poor pharmacokinetic profiles, azetidines introduce valuable three-dimensional character. Increasing the fraction of sp³-hybridized carbons is a widely accepted strategy for improving solubility, reducing off-target effects, and navigating novel intellectual property space.[7]

  • Improved Physicochemical Properties: The replacement of larger or more lipophilic groups with an azetidine scaffold can favorably impact a compound's profile. The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.[7] Furthermore, the rigid structure can shield metabolically labile sites from enzymatic degradation, thereby enhancing metabolic stability.[7]

G cluster_input Azetidine Scaffold Incorporation cluster_outputs Pharmacological Advantages Azetidine Azetidine Scaffold Potency Enhanced Potency & Selectivity Azetidine->Potency Rigidity reduces entropic penalty Solubility Improved Aqueous Solubility Azetidine->Solubility N-atom as H-bond acceptor Stability Increased Metabolic Stability Azetidine->Stability Steric shielding of metabolic sites Novelty Access to Novel Chemical Space (IP) Azetidine->Novelty Unique 3D vectors & sp³ character

Azetidines as Versatile Bioisosteres

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the azetidine ring has proven to be a highly effective mimic for other common functionalities.[7] It can serve as a bioisostere for pyrrolidines, piperidines, and even phenyl rings, offering a more compact and three-dimensional alternative.[7][8] For instance, replacing a piperazine ring with an aza-azetidine can alter the exit vectors and basicity (pKa) of the distal nitrogen, providing a handle to fine-tune pharmacokinetics and target engagement.[9] This strategy has been successfully employed to optimize lead compounds by improving their property profiles while retaining or enhancing biological activity.

Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthetic difficulty in accessing substituted azetidines has limited their use.[10] However, recent advances have made a diverse array of functionalized azetidines readily accessible.[3][4]

Key Synthetic Approaches
  • Intramolecular Cyclization: The most traditional and still widely used method involves the cyclization of γ-amino alcohols or their derivatives. Activation of the alcohol as a leaving group (e.g., mesylate or tosylate) followed by treatment with a base induces an intramolecular SN2 reaction to form the azetidine ring.[1][11]

  • [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to highly functionalized azetidines.[11][12] Modern variants often employ visible-light photoredox catalysis to overcome previous limitations, making this an atom-economical and powerful strategy.[3]

  • Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination reactions catalyzed by palladium have emerged as a sophisticated method for synthesizing azetidines from readily available amine precursors.[3]

  • Strain-Release Homologation: Methods utilizing the ring-opening of highly strained azabicyclo[1.1.0]butanes provide novel pathways to access diverse and densely functionalized azetidines.[3]

G Start γ-Amino Alcohol Step1 Step 1: Activation of Alcohol (e.g., MsCl, TEA, DCM) Start->Step1 Intermediate N-Protected Amino Mesylate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (e.g., NaH, THF) Intermediate->Step2 Product Functionalized Azetidine Step2->Product

Experimental Protocol: General Synthesis of an N-Protected 2-Arylazetidine

This protocol describes a representative intramolecular cyclization approach. The causality behind this two-step process is the conversion of a poor leaving group (hydroxyl) into an excellent one (mesylate), which is then readily displaced by the intramolecular nitrogen nucleophile to form the strained four-membered ring.

Step 1: Mesylation of N-Protected-3-amino-1-phenylpropan-1-ol

  • System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the N-protected-3-amino-1-phenylpropan-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) dropwise while maintaining the internal temperature below 5 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise to the stirred solution. Self-Validation Check: The formation of triethylammonium chloride precipitate is a visual indicator of reaction progress.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino mesylate, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form the Azetidine Ring

  • System Preparation: To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve the crude amino mesylate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Causality: The strong, non-nucleophilic base (NaH) deprotonates the nitrogen protector (if it's an amide or carbamate) or the amine itself, generating the nucleophile for cyclization.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Heating to reflux may be required for less reactive substrates. Monitor by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of water to destroy any excess NaH.

  • Extraction & Purification: Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected 2-arylazetidine.[1]

Case Studies: The Impact of Azetidines in Drug Development

The theoretical advantages of the azetidine scaffold are borne out by its presence in numerous successful drugs and clinical candidates across a wide range of therapeutic areas.[10][13][14]

Drug/Candidate ClassTarget/MechanismTherapeutic AreaKey Contribution of AzetidineReference
Azelnidipine L-type Calcium Channel BlockerAntihypertensiveProvides a rigid scaffold for optimal substituent orientation, contributing to high potency.[3][5][13]
Cobimetinib MEK1/2 Kinase InhibitorOncologyThe azetidine-diol moiety improves solubility and provides key hydrogen bonding interactions in the ATP pocket.[3][13]
Tofacitinib Janus Kinase (JAK) InhibitorRheumatoid ArthritisWhile not containing the core ring, its pyrrolopyrimidine core is often modified with azetidine in next-gen inhibitors to improve properties.[13]
STAT3 Inhibitors STAT3 SH2 DomainOncology(R)-azetidine-2-carboxamide scaffold provided sub-micromolar potency and a means to balance physicochemical properties.[15][16]
MerTK Inhibitors MerTK Receptor Tyrosine KinaseImmuno-oncologyAn azetidine-benzoxazole substituent was key to discovering potent and selective inhibitors with in vivo target engagement.[17][18][19]
HCV NS3 Protease Inhibitors NS3 ProteaseAntiviralSpiroazetidines served as effective P2 moieties, replacing the traditional pyrrolidine and leading to potent inhibitors.[20]
VMAT2 Inhibitors Vesicular Monoamine Transporter 2CNS (Addiction)Azetidine analogs of lobelane showed potent inhibition of dopamine uptake, with Ki values in the low nanomolar range.[21]

Biological Evaluation Workflows

Once a novel azetidine-containing compound is synthesized, a rigorous biological evaluation is necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: MerTK)

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a test compound against a specific kinase.

  • Reagents & Materials: Recombinant human MerTK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96- or 384-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a 10 mM stock solution of the azetidine test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Setup:

    • Add kinase buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

    • Add the MerTK enzyme to all wells except the background control and incubate for 10-15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Causality: The enzyme will phosphorylate the substrate by hydrolyzing ATP to ADP. An effective inhibitor will block this process.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based system that converts ADP to a luminescent signal.

  • Data Analysis:

    • Subtract the background signal from all other wells.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]

G cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_adme ADME/PK Profiling cluster_invivo In Vivo Validation Synthesis Synthesize Azetidine Analog Library PrimaryAssay Primary Screen (e.g., Kinase IC₅₀) Synthesis->PrimaryAssay Selectivity Kinome Selectivity Panel PrimaryAssay->Selectivity CellAssay Cellular Potency Assay (e.g., pSTAT3 EC₅₀) Selectivity->CellAssay Metabolic Metabolic Stability (Microsomes, Hepatocytes) CellAssay->Metabolic Solubility Kinetic/Thermodynamic Solubility Metabolic->Solubility Permeability Permeability Assay (e.g., PAMPA, Caco-2) Solubility->Permeability PK Pharmacokinetics (e.g., Mouse PK) Permeability->PK PD Pharmacodynamics/ Target Engagement PK->PD Efficacy Efficacy Study (Disease Model) PD->Efficacy

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance physicochemical properties, and provide novel three-dimensional exit vectors makes it a powerful tool for overcoming common challenges in drug design. As synthetic methodologies continue to evolve, providing even greater access to diverse and complex azetidine derivatives, the prevalence of this "privileged" scaffold in the next generation of therapeutics is set to increase.[23][24] Future applications will likely focus on its use in more complex scaffolds, such as spirocyclic systems and as a constrained linker in bifunctional molecules like PROTACs, further expanding its impact on drug discovery.[13]

References

An In-Depth Technical Guide to 3-Substituted Azetidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a nitrogen-containing four-membered heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary drug discovery.[1][2] Its growing popularity can be attributed to a unique combination of structural and physicochemical properties that offer significant advantages in the design of novel therapeutic agents.[1][3] The inherent strain of the four-membered ring, approximately 25 kcal/mol, imparts a distinct three-dimensional (3D) character and conformational rigidity that is highly sought after in modern medicinal chemistry.[3][4] This constrained geometry allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.[2][3]

Historically, the synthesis of azetidines was considered challenging due to their ring strain, which made them less explored than their five- and six-membered counterparts like pyrrolidine and piperidine.[1][5] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, fueling their incorporation into drug discovery programs.[1][6]

This technical guide provides a comprehensive overview of 3-substituted azetidine derivatives, focusing on their synthesis, unique properties, and strategic applications in drug development. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and showcase the impact of this versatile scaffold through relevant case studies.

PART 1: Synthesis of 3-Substituted Azetidines: Strategies and Methodologies

The synthesis of 3-substituted azetidines has been a focal point of extensive research, leading to the development of several robust strategies.[7] The choice of synthetic route often depends on the desired substitution pattern, scalability, and functional group tolerance.

Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization is a foundational strategy for constructing the azetidine ring.[8] This approach typically involves the formation of a C-N bond from a suitably functionalized acyclic precursor. A common method is the cyclization of γ-amino halides or alcohols, where a primary or secondary amine displaces a leaving group at the γ-position.[8]

Causality: The success of this reaction is a delicate balance between the nucleophilicity of the amine and the propensity for competing elimination reactions. The use of a strong, non-nucleophilic base is often crucial to deprotonate the amine without promoting elimination. The choice of solvent also plays a critical role; polar aprotic solvents like THF or DMF are generally preferred to facilitate the SN2 reaction.[3]

Experimental Protocol: Synthesis of N-Protected 2-(4-ethylphenyl)azetidine via Intramolecular Cyclization [3]
  • Mesylation/Tosylation: To a solution of the corresponding N-protected amino alcohol in a suitable solvent (e.g., dichloromethane), add triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride at 0 °C.

  • Cyclization: The resulting N-protected amino mesylate/tosylate is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-protected azetidine.

Ring Expansion of Aziridines

The ring expansion of activated aziridines offers another versatile route to 3-substituted azetidines.[7] This method leverages the strain of the three-membered ring to facilitate the insertion of a one-carbon unit.

Causality: The reaction is often initiated by the generation of a reactive intermediate, such as an aziridinium ion, which is then attacked by a suitable nucleophile that also carries the one-carbon component. Thermal isomerization of certain aziridines can also lead to the formation of azetidines.[9]

Functionalization of Pre-existing Azetidine Scaffolds

The direct functionalization of the azetidine ring, particularly at the C3 and N1 positions, is a powerful strategy for rapidly generating diverse libraries of analogues.[10]

N-Functionalization

The nitrogen atom of the azetidine ring is a versatile handle for introducing a wide range of substituents. Common N-functionalization reactions include N-alkylation, N-acylation, and N-arylation.[11]

  • N-Alkylation: This can be achieved via direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones.[11]

  • N-Acylation: Acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) readily react with the azetidine nitrogen to form amides.[11]

  • N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids are effective methods for N-arylation.[11]

C3-Functionalization

Introducing substituents at the C3 position is crucial for exploring structure-activity relationships.[7] Recent advances have enabled a variety of C3-functionalization strategies, including those starting from azetidin-3-one or through C-H activation. A notable recent development is the use of azetidinyl trichloroacetimidates as electrophilic azetidinylating agents, allowing for the direct attachment of the azetidine ring to a wide range of nucleophiles.[12][13]

PART 2: Physicochemical and Structural Properties: The Azetidine Advantage

The azetidine scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design.

Conformational Rigidity and 3D Shape

The strained four-membered ring of azetidine significantly restricts its conformational flexibility.[2] This rigidity helps to pre-organize the substituents in a defined spatial orientation, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.[2] The non-planar, puckered conformation of the azetidine ring also introduces a desirable three-dimensional character to an otherwise flat molecule, which can improve target engagement and selectivity.[14]

Impact on Physicochemical Properties

The incorporation of an azetidine moiety can favorably modulate key physicochemical properties of a drug candidate.

PropertyImpact of Azetidine IncorporationRationale
Solubility Generally IncreasedThe nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water.[5]
Lipophilicity (logP) Generally DecreasedThe polar nitrogen atom reduces the overall lipophilicity compared to carbocyclic analogues.[5]
Metabolic Stability Generally IncreasedThe strained ring can be more resistant to metabolic degradation at adjacent positions.[5]
Fraction of sp3 carbons (Fsp3) IncreasedReplaces flat aromatic rings, leading to more 3D, drug-like structures.[15]
Azetidine as a Bioisostere

Azetidines are increasingly utilized as bioisosteres for other common structural motifs in drug molecules.[5] This strategy involves replacing a specific group with an azetidine ring to improve properties while maintaining or enhancing biological activity.[16]

  • Bioisostere for Phenyl Rings: Replacing a phenyl group with a 3-substituted azetidine can improve solubility and metabolic stability while maintaining key interactions with the target.[12]

  • Bioisostere for Pyrrolidine and Piperidine: Azetidines can serve as smaller, more rigid analogues of pyrrolidines and piperidines, offering a different vector for substituent placement and potentially improved pharmacokinetic profiles.[5][12]

  • Bioisostere for Morpholine and Piperazine: Spirocyclic azetidines, such as 2-oxa-6-azaspiro[3.3]heptane, are excellent mimics of morpholine, while 2,6-diazaspiro[3.3]heptane can replace piperazine.[17][18]

PART 3: Applications in Drug Discovery and Development

The unique properties of 3-substituted azetidines have led to their successful application in a wide range of therapeutic areas.[1]

Case Study: Azetidine-Containing Drugs

Several approved drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic potential.[19]

  • Azelnidipine: A calcium channel blocker used for the treatment of hypertension.[2]

  • Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[20]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[21]

Strategic Incorporation in Lead Optimization

During lead optimization, the introduction of a 3-substituted azetidine can be a powerful strategy to address various challenges.

  • Improving Potency and Selectivity: The rigid nature of the azetidine ring can lock the molecule in an active conformation, leading to increased potency. The defined exit vectors from the 3-position allow for fine-tuning of interactions with the target protein to enhance selectivity.[22]

  • Enhancing Pharmacokinetic Properties: As discussed earlier, azetidines can improve solubility, reduce lipophilicity, and increase metabolic stability, all of which are critical for developing a successful drug candidate.[22]

  • Navigating Intellectual Property: The novelty of many azetidine-based scaffolds can provide a strong intellectual property position.[17]

Experimental Workflows for Biological Evaluation
In Vitro Assays
  • Minimum Inhibitory Concentration (MIC) Assay (for antimicrobial agents): [3]

    • Compound Preparation: Dissolve synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) and perform serial dilutions in a 96-well microtiter plate.

    • Incubation: Add a standardized bacterial inoculum to each well. Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Cell Viability (MTT) Assay (for anticancer agents): [3]

    • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the azetidine derivatives for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation by viable cells. The amount of formazan is then quantified spectrophotometrically.

PART 4: The Reactivity of the Azetidine Ring: Strain-Release Chemistry

The inherent ring strain of azetidines not only defines their conformation but also serves as a driving force for a variety of ring-opening reactions.[6] This reactivity can be harnessed to generate diverse and complex molecular architectures.

Nucleophilic Ring-Opening

The azetidine ring can be activated to undergo nucleophilic attack, leading to 1,3-difunctionalized acyclic products.[23]

Activation Strategies: [24]

  • N-Activation: Protonation or coordination of a Lewis acid to the nitrogen atom makes the ring more susceptible to nucleophilic attack.

  • Formation of Azetidinium Ions: Quaternization of the nitrogen atom creates a highly reactive azetidinium ion that readily undergoes ring-opening.

Pericyclic Reactions

The strained double bond in azetines (the unsaturated analogue of azetidines) can participate in various pericyclic reactions, such as [2+2] cycloadditions, providing access to complex bicyclic systems.[25] The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines.[25][26]

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Acyclic Precursor Acyclic Precursor Intramolecular Cyclization Intramolecular Cyclization Acyclic Precursor->Intramolecular Cyclization Aziridine Aziridine Ring Expansion Ring Expansion Aziridine->Ring Expansion Azetidin-3-one Azetidin-3-one C3-Functionalization C3-Functionalization Azetidin-3-one->C3-Functionalization 3-Substituted Azetidine 3-Substituted Azetidine Intramolecular Cyclization->3-Substituted Azetidine Ring Expansion->3-Substituted Azetidine C3-Functionalization->3-Substituted Azetidine

Caption: Key synthetic routes to 3-substituted azetidines.

Bioisosteric_Replacement cluster_common Common Scaffolds in Drugs cluster_azetidine Azetidine-Based Replacements Common Scaffolds Common Scaffolds Azetidine Bioisostere Azetidine Bioisostere Common Scaffolds->Azetidine Bioisostere Bioisosteric Replacement Improved Properties Improved Properties Azetidine Bioisostere->Improved Properties Leads to Increased Solubility Increased Solubility Improved Properties->Increased Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability Improved Properties->Enhanced Metabolic Stability Modulated Lipophilicity Modulated Lipophilicity Improved Properties->Modulated Lipophilicity Novel IP Novel IP Improved Properties->Novel IP Phenyl Ring Phenyl Ring 3-Substituted Azetidine 3-Substituted Azetidine Phenyl Ring->3-Substituted Azetidine Pyrrolidine/Piperidine Pyrrolidine/Piperidine Pyrrolidine/Piperidine->3-Substituted Azetidine Morpholine/Piperazine Morpholine/Piperazine Spirocyclic Azetidine Spirocyclic Azetidine Morpholine/Piperazine->Spirocyclic Azetidine

Caption: Azetidine as a versatile bioisostere in drug design.

Conclusion

3-Substituted azetidine derivatives have firmly established their place as a valuable and versatile scaffold in modern medicinal chemistry. Their unique conformational and physicochemical properties offer tangible solutions to many of the challenges faced in drug discovery and development. As synthetic methodologies continue to advance, the accessibility and diversity of these building blocks will undoubtedly expand, further fueling their application in the design of next-generation therapeutics. For researchers and scientists in the field, a deep understanding of the synthesis, properties, and strategic application of 3-substituted azetidines is no longer just an advantage but a necessity for innovation.

References

The Azetidine Ring in 3-(Benzyloxy)azetidine: A Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties to bioactive molecules.[1] This guide provides an in-depth analysis of the reactivity of the azetidine ring, with a specific focus on 3-(benzyloxy)azetidine. We will explore the intricate interplay between the inherent ring strain of the four-membered heterocycle and the electronic influence of the 3-(benzyloxy) substituent. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Privileged Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique chemical space. Their significant ring strain, approximately 25.4 kcal/mol, renders them more reactive than their five-membered pyrrolidine counterparts, yet they exhibit greater stability and handling ease compared to the highly strained three-membered aziridines.[2] This tunable reactivity makes the azetidine ring an attractive component in drug design, offering a rigid scaffold that can enhance binding affinity and improve pharmacokinetic profiles.[3] The 3-(benzyloxy)azetidine derivative is a particularly versatile building block, with the benzyloxy group serving as a key functional handle that can be strategically manipulated.

Core Reactivity Principles of the Azetidine Ring

The reactivity of the azetidine ring is primarily dictated by two opposing forces: the inherent ring strain that favors ring-opening reactions and the stability of the C-N bonds. The presence of substituents, such as the 3-(benzyloxy) group, introduces electronic and steric factors that modulate this reactivity.

N-Functionalization: The Gateway to Diversity

The secondary amine of the azetidine ring is a nucleophilic center, readily undergoing functionalization to introduce a wide array of substituents. This is a fundamental strategy for exploring the chemical space around the azetidine core. The primary methods for N-functionalization include N-alkylation, N-acylation, and N-arylation.[4]

N-alkylation introduces alkyl groups to the azetidine nitrogen, influencing properties such as polarity, lipophilicity, and metabolic stability.[5] This is typically achieved through nucleophilic substitution with alkyl halides or via reductive amination.

Table 1: Representative Conditions for N-Alkylation of 3-Oxy-Substituted Azetidines

EntryAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃Acetonitrile692[5]
2Ethyl iodideEt₃NDichloromethane1285[5]
31-bromobutaneNaHTetrahydrofuran888[5]
4Methyl p-toluenesulfonateDIPEAN,N-Dimethylformamide1090[5]

Experimental Protocol: N-Benzylation of 3-(Benzyloxy)azetidine

  • Rationale: This protocol utilizes a common and effective method for N-alkylation. Potassium carbonate is a mild base suitable for this transformation, and acetonitrile is an appropriate polar aprotic solvent. Benzyl bromide is a reactive alkylating agent.

  • Procedure:

    • To a solution of 3-(benzyloxy)azetidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Diagram 1: N-Alkylation Workflow

N_Alkylation cluster_reactants Reactants cluster_process Process cluster_product Product Azetidine 3-(Benzyloxy)azetidine Reaction Reaction in Solvent (e.g., Acetonitrile) Azetidine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification N_Alkylated N-Alkyl-3-(benzyloxy)azetidine Purification->N_Alkylated N_Acylation cluster_reactants Reactants cluster_process Process cluster_product Product Azetidine 3-(Benzyloxy)azetidine Reaction Reaction in Solvent (e.g., DCM) Azetidine->Reaction AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Reaction Base Base (e.g., Et₃N) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification N_Acylated N-Acyl-3-(benzyloxy)azetidine Purification->N_Acylated Ring_Opening cluster_substrate Activated 3-(Benzyloxy)azetidine cluster_products Potential Products Azetidinium [Azetidinium Ion] Product_C4 Attack at C4 (Major Product) Azetidinium->Product_C4 C4-N bond cleavage Product_C2 Attack at C2 (Minor Product) Azetidinium->Product_C2 C2-N bond cleavage Nu Nucleophile (Nu⁻) Nu->Azetidinium SN2 attack

References

Methodological & Application

Synthesis of 3-(Benzyloxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(Benzyloxy)azetidine Hydrochloride

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, serving as a key structural motif in a multitude of therapeutic agents. Its constrained, four-membered ring system imparts unique conformational rigidity and metabolic stability. This compound is a valuable building block, enabling the introduction of this moiety into larger molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available N-Boc-3-hydroxyazetidine. The protocol emphasizes procedural robustness, mechanistic rationale, and safety, making it suitable for researchers in academic and industrial drug discovery settings.

Introduction

The synthesis of functionalized small heterocycles is a cornerstone of pharmaceutical research.[1] Azetidines, in particular, are sought-after bioisosteres for other cyclic and acyclic fragments, offering improved physicochemical properties such as solubility and metabolic resistance. The protocol herein describes a reliable synthetic route to this compound, a versatile intermediate. The synthesis proceeds via two key transformations:

  • O-Benzylation: A Williamson ether synthesis is employed to protect the hydroxyl group of N-Boc-3-hydroxyazetidine. This reaction utilizes a strong, non-nucleophilic base to form an alkoxide, which subsequently displaces a halide from benzyl bromide.

  • N-Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, which concurrently protonates the azetidine nitrogen to form the stable hydrochloride salt.[2] This one-pot deprotection and salt formation is efficient and simplifies product isolation.

Overall Synthetic Scheme

The two-step synthesis transforms a stable, protected starting material into the desired functionalized azetidine salt.

Synthetic_Scheme SM N-Boc-3-hydroxyazetidine R1_cond 1. NaH, THF, 0 °C to RT 2. Benzyl Bromide INT N-Boc-3-(benzyloxy)azetidine R2_cond 4M HCl in Dioxane RT PROD 3-(Benzyloxy)azetidine hydrochloride R1_cond->INT Step 1: O-Benzylation R2_cond->PROD Step 2: Deprotection / Salt Formation

Caption: Overall synthetic route for this compound.

Materials, Reagents, and Equipment

Reagents and Solvents
Reagent/SolventSupplier ExampleGradeCAS NumberNotes
N-Boc-3-hydroxyazetidineSigma-Aldrich≥97%142253-55-2Starting Material
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in mineral oil7646-69-7Pyrophoric, handle under inert gas
Benzyl Bromide (BnBr)Sigma-Aldrich≥98%100-39-0Lachrymator, handle in fume hood
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%, inhibitor-free109-99-9Use from a solvent purification system or freshly opened bottle
Saturated aq. NH₄Cl-Reagent12125-02-9For reaction quench
Ethyl Acetate (EtOAc)Fisher ScientificACS Grade141-78-6For extraction
Brine (Saturated aq. NaCl)-Reagent7647-14-5For washing
Anhydrous Magnesium Sulfate (MgSO₄)-Reagent7487-88-9For drying organic layers
Hydrochloric Acid SolutionSigma-Aldrich4.0 M in 1,4-Dioxane7647-01-0Corrosive, handle in fume hood
Diethyl Ether (Et₂O)Fisher ScientificACS Grade60-29-7For precipitation and washing
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line with manifold)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography (column, flasks)

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • High-vacuum pump

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(benzyloxy)azetidine

This procedure details the O-alkylation of the starting material's hydroxyl group. The use of sodium hydride necessitates an inert, anhydrous environment to prevent quenching of the base and potential fire hazards.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 Charge flask with NaH dispersion. setup2 Wash NaH with anhydrous hexanes to remove oil. setup1->setup2 setup3 Suspend NaH in anhydrous THF under N₂. setup2->setup3 setup4 Cool flask to 0 °C in an ice bath. setup3->setup4 react1 Slowly add N-Boc-3-hydroxyazetidine solution in THF. setup4->react1 react2 Stir at 0 °C for 30 min (alkoxide formation). react1->react2 react3 Add Benzyl Bromide dropwise at 0 °C. react2->react3 react4 Warm to RT and stir for 12-16 h. react3->react4 react5 Monitor reaction by TLC. react4->react5 workup1 Cool to 0 °C and quench with sat. aq. NH₄Cl. react5->workup1 workup2 Extract with Ethyl Acetate (3x). workup1->workup2 workup3 Wash combined organics with Brine. workup2->workup3 workup4 Dry over MgSO₄, filter, and concentrate. workup3->workup4 workup5 Purify crude oil via column chromatography. workup4->workup5

Caption: Workflow for the O-Benzylation of N-Boc-3-hydroxyazetidine.

Detailed Steps:

  • Preparation: To a dry, nitrogen-flushed 250 mL three-neck round-bottom flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.

  • Reagent Addition: Suspend the washed NaH in anhydrous THF (50 mL). Cool the resulting slurry to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF (25 mL). Add this solution dropwise to the NaH slurry via a syringe or dropping funnel over 20 minutes.

    • Rationale: Slow addition is crucial to control the evolution of hydrogen gas as the alkoxide forms.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine the product-containing fractions and concentrate to yield N-Boc-3-(benzyloxy)azetidine as a clear oil.

Step 2:

This step efficiently removes the Boc protecting group and forms the desired hydrochloride salt in a single operation.

Detailed Steps:

  • Preparation: Dissolve the purified N-Boc-3-(benzyloxy)azetidine (1.0 eq) from Step 1 in a minimal amount of ethyl acetate or dichloromethane (approx. 2-3 mL per gram of substrate) in a round-bottom flask.

  • Deprotection/Salt Formation: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (3.0 - 4.0 eq).

    • Mechanism Insight: The strong acid protonates the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates to release CO₂ and the free azetidine amine, which is immediately protonated by the excess HCl.[2]

  • A precipitate should begin to form within minutes. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation: Add diethyl ether (approx. 10 volumes relative to the reaction solvent) to the slurry to ensure complete precipitation of the product salt.

  • Stir the mixture for an additional 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the white solid under high vacuum for several hours to yield the final product, this compound.

Characterization and Expected Results

ParameterExpected Result
Final Product Appearance White to off-white solid[3]
Overall Yield 65-80% (over two steps)
Melting Point Data not consistently reported; depends on purity
Molecular Formula C₁₀H₁₄ClNO[4]
Molecular Weight 199.68 g/mol [4]

¹H NMR Data (400 MHz, DMSO-d₆): (Expected chemical shifts are illustrative and should be confirmed by analysis)

Chemical Shift (δ)MultiplicityIntegrationAssignment
~9.5-9.2br s2H-NH₂⁺-
7.40-7.28m5HAr-H
4.55s2H-O-CH₂ -Ph
4.48-4.40m1HAzetidine-CH -O
4.25-4.15m2HAzetidine-CH₂ -N
4.05-3.95m2HAzetidine-CH₂ -N

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Always handle in an inert atmosphere (N₂ or Ar) and use anhydrous solvents.

  • Benzyl Bromide: A potent lachrymator and is corrosive. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4M HCl in Dioxane: Corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes. Handle in a chemical fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of O-benzylation Inactive NaH (oxidized or quenched by moisture).Use fresh NaH from a sealed container. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous grade solvents.
Incomplete reaction.Increase reaction time or gently warm the reaction (e.g., to 40 °C). Confirm starting material consumption by TLC before workup.
Step 1: Multiple products observed by TLC N-alkylation or di-alkylation.This is unlikely due to the Boc protection, but ensure correct stoichiometry of reagents.
Step 2: Product does not precipitate Product is too soluble in the reaction mixture.Add a larger volume of anti-solvent (diethyl ether or hexanes). Cool the mixture in an ice bath to reduce solubility.
Incomplete deprotection.Allow the reaction to stir for a longer period. Add an additional equivalent of HCl/dioxane.

References

N-alkylation protocols for 3-(Benzyloxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the N-alkylation of 3-(benzyloxy)azetidine hydrochloride, tailored for researchers and drug development professionals. This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the critical scientific principles underpinning these methods.

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1] Their strained ring system imparts a unique three-dimensional character and conformational rigidity, which can lead to improved metabolic stability, solubility, and binding affinity in drug candidates.[2] 3-(Benzyloxy)azetidine serves as a versatile building block, with the nitrogen atom providing a key handle for diversification through N-alkylation.

This guide focuses on two primary and highly effective protocols for the N-alkylation of this compound: direct alkylation via nucleophilic substitution and controlled mono-alkylation through reductive amination. We will delve into the mechanistic details, practical considerations, and the rationale behind procedural choices, with a particular focus on handling the hydrochloride salt and preserving the integrity of the benzyl ether protecting group.

Core Principles: Navigating Azetidine N-Alkylation

Before proceeding to specific protocols, two fundamental principles must be addressed to ensure successful N-alkylation of the starting material, this compound.

  • Liberation of the Free Amine : The starting material is an ammonium salt. The secondary amine is protonated, rendering it non-nucleophilic. Therefore, the essential first step in any N-alkylation protocol is the neutralization of the hydrochloride salt with a suitable base to generate the free, nucleophilic secondary amine in situ.

  • Protecting Group Compatibility : The 3-benzyloxy group is a benzyl ether. This group is generally stable under many acidic and basic conditions but is highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).[3][4] This chemical sensitivity is a critical factor in selecting reagents and conditions, particularly for the reduction step in reductive amination protocols.

cluster_paths start 3-(Benzyloxy)azetidine HCl free_base Free Base Generation (Base Addition) start->free_base Required First Step direct_alk Protocol 1: Direct Alkylation free_base->direct_alk + Alkyl Halide (R-X) reductive_am Protocol 2: Reductive Amination free_base->reductive_am + Aldehyde/Ketone (R-C=O) + Reducing Agent product N-Alkylated 3-(Benzyloxy)azetidine direct_alk->product reductive_am->product

Figure 1: High-level strategic overview for the N-alkylation of this compound, highlighting the two primary synthetic pathways.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for forming C-N bonds, proceeding through a nucleophilic substitution (SN2) mechanism.[5] The free azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A significant challenge with this method is the potential for over-alkylation, as the newly formed tertiary amine can still be nucleophilic and react further with the alkyl halide to form a quaternary ammonium salt.[6][7]

Mechanism and Rationale

The reaction liberates a hydrohalic acid (e.g., HBr, HCl), which will protonate any available amine, quenching its nucleophilicity.[8] Therefore, a base is required not only to neutralize the initial hydrochloride salt but also to scavenge the acid generated during the reaction, ensuring a sufficient concentration of the free amine is available to react.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

start Start: 3-(Benzyloxy)azetidine HCl in Solvent step1 Step 1: Free Base Add Base (e.g., K₂CO₃) Stir at RT start->step1 step2 Step 2: Alkylation Add Alkyl Halide (R-X) Heat as required step1->step2 step3 Step 3: Monitor Monitor by TLC/LC-MS step2->step3 step4 Step 4: Workup Quench, Extract step3->step4 step5 Step 5: Purify Column Chromatography step4->step5 end Product: N-Alkyl-3-(benzyloxy)azetidine step5->end

Figure 2: Standard workflow for the direct N-alkylation of this compound with an alkyl halide.

Experimental Protocol: N-Benzylation Example

This protocol describes the N-benzylation of this compound using benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Materials for workup and purification (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and acetonitrile.

  • Add potassium carbonate (2.5 eq) to the suspension. Stir vigorously at room temperature for 20-30 minutes to ensure the formation of the free amine.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-(benzyloxy)azetidine.

Data Presentation: Representative N-Alkylation Conditions

The following table summarizes various conditions for the N-alkylation of azetidine derivatives, adapted from established methodologies.[9] Yields are representative and may require optimization for this specific substrate.

EntryAlkylating AgentBaseSolventTemp. (°C)Approx. Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile6092
2Ethyl iodideEt₃NDichloromethaneRT85
31-BromobutaneNaHTetrahydrofuranRT88
4Methyl p-toluenesulfonateDIPEAN,N-Dimethylformamide5090

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that offers superior control over mono-alkylation, effectively avoiding the over-alkylation issues common in direct alkylation.[7][10] The process involves two key stages, often performed in a single pot: the formation of an iminium ion intermediate, followed by its immediate reduction to the target amine.[2]

Mechanism and Rationale

The reaction begins with the nucleophilic attack of the free 3-(benzyloxy)azetidine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion. A mild and selective reducing agent, introduced into the mixture, then reduces this iminium ion to the final N-alkylated product.[2]

Critical Choice of Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[10] Crucially, it is a hydride-based reagent and will not cleave the benzyl ether protecting group. Catalytic hydrogenation (e.g., H₂, Pd/C) must be avoided as it would readily deprotect the 3-benzyloxy group.[3][4]

start Start: 3-(Benzyloxy)azetidine HCl, Aldehyde/Ketone step1 Step 1: Free Base Add Base (e.g., Et₃N) start->step1 step2 Step 2: Imine Formation Stir at RT step1->step2 step3 Step 3: Reduction Add NaBH(OAc)₃ step2->step3 step4 Step 4: Monitor Monitor by TLC/LC-MS step3->step4 step5 Step 5: Workup Quench with NaHCO₃, Extract step4->step5 step6 Step 6: Purify Column Chromatography step5->step6 end Product: N-Alkyl-3-(benzyloxy)azetidine step6->end

Figure 3: General workflow for N-alkylation via one-pot reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Materials for workup and purification (saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCE.

  • Add triethylamine (1.2 eq) and stir for 20 minutes at room temperature to generate the free base.

  • Add benzaldehyde (1.1 eq) and allow the mixture to stir for an additional 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2]

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-benzylated product.

Data Presentation: Representative Reductive Amination Conditions

The following table outlines representative conditions for the reductive amination of azetidine derivatives.[11]

EntryCarbonyl CompoundReducing AgentSolventApprox. Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE90
2AcetoneNaBH(OAc)₃DCM85
3CyclohexanoneNaBH₃CNMethanol88
4IsobutyraldehydeNaBH(OAc)₃DCE91

Conclusion and Outlook

The N-alkylation of this compound is a fundamental transformation for generating diverse molecular libraries for drug discovery. Both direct alkylation and reductive amination are robust and reliable methods to achieve this goal. Direct alkylation offers simplicity, while reductive amination provides superior control for mono-alkylation, which is often a critical requirement. The key to success lies in the careful selection of reagents and conditions, with particular attention paid to the initial neutralization of the hydrochloride salt and the preservation of the acid- and base-stable, yet hydrogenation-sensitive, benzyl ether protecting group. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively functionalize this valuable azetidine building block.

References

Application Notes and Protocols for the N-Acylation of 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the azetidine ring has emerged as a highly valuable scaffold.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of properties that make it an attractive alternative to more common saturated rings like pyrrolidine or piperidine.[3][4] Its inherent ring strain of approximately 25.4 kcal/mol and non-planar geometry can lead to improved metabolic stability, increased aqueous solubility, and a more favorable three-dimensional profile for interacting with biological targets.[3][4] Azetidines are increasingly incorporated into drug candidates to explore novel chemical space and enhance pharmacokinetic properties.[5]

3-(Benzyloxy)azetidine hydrochloride is a versatile building block for introducing this privileged motif. It features the core azetidine ring, a benzyloxy group at the 3-position which provides a key vector for further functionalization or interaction with target proteins, and is supplied as a stable hydrochloride salt. This guide provides a comprehensive overview, field-proven protocols, and the scientific rationale for the N-acylation of this key intermediate, a fundamental transformation for its use in drug discovery and development.

Core Principles of N-Acylating this compound

The N-acylation of an amine is a fundamental reaction that forms a stable amide bond.[6] The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent.[7] However, two key principles must be understood when working with this compound.

The Critical Role of the Base

The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated to form an ammonium salt. In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic and incapable of reacting.[8] Therefore, the addition of a base is not merely catalytic but is an absolute stoichiometric requirement. The base performs two essential functions:

  • Neutralization: It deprotonates the azetidinium hydrochloride to generate the free, nucleophilic secondary amine ("free-basing").

  • Byproduct Scavenging: It neutralizes the acidic byproduct generated during the acylation (e.g., HCl from an acyl chloride), preventing it from re-protonating the azetidine and halting the reaction.[8]

A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. At least two equivalents of the base are required when using an acylating agent like an acyl chloride: one to free-base the starting material and one to scavenge the newly formed acid.

Selecting the Acylating Agent

The choice of acylating agent dictates the reaction's reactivity and conditions. The most common agents are acyl chlorides and acid anhydrides, which are highly reactive electrophiles.[7][9][10] Carboxylic acids can also be used, but they are not inherently reactive and require in situ activation with a peptide coupling agent.[8] The general order of reactivity is: Acyl Chlorides > Acid Anhydrides > Activated Carboxylic Acids.[10]

Visualization of the N-Acylation Process

General Reaction Mechanism

The following diagram outlines the essential mechanistic steps for the N-acylation of 3-(Benzyloxy)azetidine, starting from its hydrochloride salt.

N_Acylation_Mechanism General N-Acylation Mechanism cluster_0 Step 1: Free-Basing cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Start 3-(Benzyloxy)azetidine Hydrochloride FreeAmine Free 3-(Benzyloxy)azetidine (Nucleophilic) Start->FreeAmine + Base Base1 Base (e.g., Et3N) AcylatingAgent Acylating Agent (e.g., R-COCl) Tetrahedral Tetrahedral Intermediate FreeAmine->Tetrahedral Nucleophilic Attack AcylatingAgent->Tetrahedral Product N-Acyl-3-(benzyloxy)azetidine (Final Product) Tetrahedral->Product Collapse & Elimination of Leaving Group Byproduct Acid Byproduct (e.g., HCl) Tetrahedral->Byproduct Base2 Base (e.g., Et3N) Byproduct->Base2 Neutralization Experimental_Workflow Standard Experimental Workflow Setup 1. Dissolve Azetidine HCl & Base in Anhydrous Solvent Cooling 2. Cool to 0 °C (Ice Bath) Setup->Cooling Addition 3. Add Acylating Agent Dropwise Cooling->Addition Reaction 4. Stir at Room Temp & Monitor (TLC/LCMS) Addition->Reaction Quench 5. Quench Reaction (e.g., with water) Reaction->Quench Extraction 6. Aqueous Workup (Wash with NaHCO₃, Brine) Quench->Extraction Drying 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration 8. Concentrate Under Reduced Pressure Drying->Concentration Purification 9. Purify by Column Chromatography Concentration->Purification FinalProduct 10. Isolate Pure Product & Characterize Purification->FinalProduct

References

The Art of the Bond: A Researcher's Guide to Coupling Reactions with 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules, including enhanced metabolic stability, improved solubility, and a favorable vector for exiting lipophilic binding pockets.[1][2] Among the diverse array of functionalized azetidines, 3-(Benzyloxy)azetidine hydrochloride stands out as a versatile building block, offering a secondary amine for diverse coupling strategies and a benzyloxy moiety that can be retained or manipulated in subsequent synthetic steps.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, moves beyond simple procedural lists. It delves into the causality behind experimental choices, offering field-proven insights into the most critical coupling reactions involving this valuable synthon. We will explore the mechanistic underpinnings and provide robust, self-validating protocols for N-Arylation, N-Acylation (Amide Coupling), and Reductive Amination, empowering you to confidently incorporate this privileged scaffold into your discovery programs.

Part 1: The Strategic Importance of the Azetidine Motif

The four-membered azetidine ring is more than just a small cyclic amine; its inherent ring strain lends a unique three-dimensional character to molecules, a feature increasingly sought after in drug design to escape the "flatland" of traditional aromatic-heavy compounds.[3][4] This structural rigidity reduces the entropic penalty upon binding to a biological target and can improve metabolic stability by shielding otherwise labile positions.[1] The 3-substituted pattern, in particular, allows for the projection of vectors into solvent-exposed regions or deep into binding pockets, making it a powerful tool for modulating potency and selectivity.[1]

Part 2: Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl group and the azetidine nitrogen is a transformative step in generating novel chemical matter. The Buchwald-Hartwig amination has become the gold standard for this purpose, offering a broad substrate scope and functional group tolerance that circumvents the limitations of classical methods like nucleophilic aromatic substitution.[5][6]

Mechanistic Insight: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.[7][8]

  • Amine Coordination & Deprotonation: The azetidine coordinates to the Pd(II) center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7][8]

The efficiency of this cycle is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium intermediates.[7] Bulky, electron-rich ligands like XPhos or SPhos have been shown to dramatically improve reaction rates and yields.[7]

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR2, Base Pd(II)_Amido L-Pd(II)(Ar)(NR2) Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product Ar-NR2 Reductive_Elimination->Product Reactants Ar-X + HNR2 Reactants->Oxidative_Addition Reactants->Amine_Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 1: N-Arylation of this compound

This protocol is adapted from established procedures for the N-arylation of azetidines.[9] The critical adaptation for the hydrochloride salt is the inclusion of a sufficient excess of base to both neutralize the salt and facilitate the catalytic cycle.

Materials:

  • This compound[10][11]

  • Aryl bromide or iodide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • XPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 3.0 eq)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and NaOtBu (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction carefully by adding water. Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Causality:

  • The Base is Critical: NaOtBu is a strong, non-nucleophilic base ideal for this transformation. A total of 3.0 equivalents is recommended: 1.0 eq to neutralize the HCl salt, and 2.0 eq to facilitate the deprotonation of the coordinated azetidine in the catalytic cycle. Weaker bases like K₂CO₃ are often ineffective.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is typically optimal to ensure the formation of the active monoligated Pd(0) species.

  • Solvent Choice: Toluene is a common choice due to its high boiling point and ability to dissolve the organometallic intermediates. Dioxane can also be used but should be handled with appropriate caution.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Maintaining a rigorously inert atmosphere is crucial for catalyst longevity and reaction efficiency.

ParameterRecommended ConditionRationale
Catalyst Loading 2-5 mol% Pd(OAc)₂Balances reaction efficiency with cost and ease of removal.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination.[7]
Base NaOtBu, LHMDSStrong, sterically hindered base required for deprotonation.[9]
Stoichiometry 3.0 eq BaseNeutralizes HCl salt and drives the catalytic cycle.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Part 3: Amide Bond Formation: The Bedrock of Bioactivity

The amide bond is arguably the most important functional group in medicinal chemistry. Acylating the 3-(Benzyloxy)azetidine nitrogen provides access to a vast chemical space, enabling fine-tuning of a molecule's properties.

Mechanism: Activation of the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry.[12] Therefore, the carboxylic acid must first be activated. Common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile.[12]

Amide_Coupling Carboxylic_Acid R-COOH Activation Activation Carboxylic_Acid->Activation Coupling_Reagent e.g., EDC, HATU Coupling_Reagent->Activation Active_Intermediate Activated Acid (e.g., O-Acylisourea) Activation->Active_Intermediate Nucleophilic_Attack Nucleophilic Attack Active_Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Azetidine 3-(BnO)Azetidine Azetidine->Nucleophilic_Attack Collapse Collapse Tetrahedral_Intermediate->Collapse Amide_Product Amide Product Collapse->Amide_Product

Caption: General workflow for amide bond formation.

Protocol 2: Amide Coupling with this compound

This protocol employs HATU, a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization for chiral carboxylic acids.[13][14]

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 1 minute.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid), and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Expert Insights & Causality:

  • Base Selection: DIPEA is a sterically hindered tertiary amine base. It is strong enough to deprotonate the azetidinium hydrochloride and neutralize the acids formed during the reaction, but it is too bulky to act as a competing nucleophile.

  • Order of Addition: Pre-activation of the carboxylic acid with HATU and DIPEA before adding the azetidine is crucial for optimal results, although all-in-one addition is often successful.

  • Solvent: DMF is an excellent solvent for amide couplings due to its polar, aprotic nature, which effectively solvates the charged intermediates.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HBTU, T3PHigh efficiency and suppression of side reactions.[13]
Base DIPEA, TriethylamineNon-nucleophilic base to neutralize acids.
Stoichiometry 3.0 eq BaseNeutralizes HCl salt and byproduct acids.
Temperature Room TemperatureSufficient for rapid coupling with modern reagents.

Part 4: Reductive Amination: Forging C-N Bonds with Control

Reductive amination is a powerful, two-step, one-pot process that transforms a carbonyl group into an amine.[15] It offers a highly versatile and controlled method for introducing alkyl substituents onto the azetidine nitrogen, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[16]

Mechanism: Imine/Iminium Formation and Reduction

The reaction begins with the nucleophilic attack of the azetidine on a ketone or aldehyde, forming a hemiaminal. This intermediate then dehydrates to form an iminium ion. A mild, selective reducing agent, introduced into the same pot, then reduces the iminium ion to the final tertiary amine.[15][16] Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[15]

Protocol 3: Reductive Amination of this compound

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add this compound (1.1 eq), the aldehyde or ketone (1.0 eq), and DCE.

  • Add triethylamine (1.2 eq) to free the secondary amine from its hydrochloride salt. Stir for 10-15 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Expert Insights & Causality:

  • Freeing the Amine: The initial addition of a base like triethylamine is non-negotiable when starting with the hydrochloride salt. This step ensures the nucleophilic secondary amine is available to attack the carbonyl.

  • The Reducing Agent: STAB is preferred over harsher reagents like NaBH₄ because it is less basic, moisture-stable, and will not readily reduce the starting aldehyde or ketone, leading to cleaner reactions and higher yields.[16]

  • Solvent: Chlorinated solvents like DCE or DCM are ideal as they are compatible with the reducing agent and effectively dissolve the reactants.

ParameterRecommended ConditionRationale
Reducing Agent NaBH(OAc)₃Mild and selective for the iminium ion.[15]
Base Triethylamine, DIPEARequired to neutralize the HCl salt.
Carbonyl Source Aldehydes, KetonesWide scope for introducing diverse alkyl groups.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.

References

Application Notes and Protocols for the Use of 3-(Benzyloxy)azetidine Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[2] The incorporation of an azetidine moiety can lead to improved physicochemical properties such as enhanced solubility and reduced lipophilicity, which are critical for optimizing the pharmacokinetic profiles of drug candidates.

3-(Benzyloxy)azetidine hydrochloride serves as a versatile and valuable building block in this context. The benzyloxy group provides a stable protecting group for the 3-hydroxy functionality, which is a common site for further chemical modification or a key pharmacophoric element. The hydrochloride salt form ensures good solubility and stability for storage and handling. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its N-functionalization and subsequent deprotection, thereby enabling access to a diverse range of bioactive molecules.

Core Synthetic Strategies: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring in this compound is a key handle for introducing molecular diversity. The primary methods for its functionalization include N-alkylation, N-acylation, and N-arylation, each providing a pathway to distinct chemical spaces and classes of bioactive compounds.

N-Alkylation: Expanding Molecular Complexity

N-alkylation introduces alkyl substituents onto the azetidine nitrogen, which can significantly influence a compound's polarity, lipophilicity, and metabolic stability. This transformation is commonly achieved via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones.[3]

Table 1: Representative Conditions for N-Alkylation of Azetidine Derivatives

EntryAlkylating AgentBase/Reducing AgentSolventTemperature (°C)
1Benzyl bromideK₂CO₃AcetonitrileReflux
2Ethyl iodideEt₃NDichloromethaneRoom Temperature
3BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temperature
4AcetoneNaBH(OAc)₃DichloromethaneRoom Temperature

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes the general procedure for the N-alkylation of 3-(benzyloxy)azetidine using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture at room temperature for 20 minutes to neutralize the hydrochloride salt.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of 3-(benzyloxy)azetidine via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde) (1.2 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add the aldehyde or ketone (1.2 eq) to the mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[3]

Diagram 1: Experimental Workflow for N-Alkylation of 3-(Benzyloxy)azetidine

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start 3-(Benzyloxy)azetidine HCl dissolve Dissolve in Solvent & Neutralize start->dissolve reagent Alkyl Halide or Carbonyl Compound react React at RT or Heat reagent->react base Base or Reducing Agent base->react dissolve->react monitor Monitor by TLC/LC-MS react->monitor quench Quench/Filter monitor->quench wash Aqueous Wash quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product N-Alkylated Product purify->end_product

Caption: Workflow for N-Alkylation of Azetidine.

N-Acylation: Formation of Amide Bonds

N-acylation of 3-(benzyloxy)azetidine leads to the formation of stable amide derivatives, which are prevalent in a vast number of bioactive molecules. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base.[4]

Table 2: Common Reagents for N-Acylation of Azetidines

EntryAcylating AgentBaseSolventTemperature (°C)
1Acetyl chlorideTriethylamine (Et₃N)Dichloromethane (DCM)0 to RT
2Acetic anhydridePyridineDichloromethane (DCM)0 to RT
3Benzoyl chloridePyridineDichloromethane (DCM)0 to RT

Protocol 3: N-Acylation with an Acyl Chloride

This protocol provides a general method for the N-acylation of 3-(benzyloxy)azetidine.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise and stir the mixture for 15 minutes.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[3]

Diagram 2: Experimental Workflow for N-Acylation of 3-(Benzyloxy)azetidine

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start 3-(Benzyloxy)azetidine HCl dissolve Dissolve in DCM at 0 °C & Neutralize start->dissolve reagent Acyl Chloride or Anhydride react Add Acylating Agent reagent->react base Base (e.g., Et3N) base->dissolve dissolve->react monitor Stir at RT & Monitor react->monitor quench Quench with Water monitor->quench wash Aqueous Wash quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product N-Acylated Product purify->end_product

Caption: Workflow for N-Acylation of Azetidine.

Deprotection of the Benzyl Ether: Unveiling the 3-Hydroxy Group

A key synthetic transformation in the utilization of 3-(benzyloxy)azetidine is the deprotection of the benzyl ether to reveal the 3-hydroxy functionality. This hydroxyl group can be a crucial pharmacophore or a handle for further functionalization. The most common and effective method for benzyl ether cleavage is catalytic hydrogenation.[5]

Table 3: Conditions for Benzyl Ether Deprotection

EntryCatalystHydrogen SourceSolventTemperature (°C)
110% Pd/CH₂ (balloon)MethanolRoom Temperature
210% Pd/CFormic acidMethanolRoom Temperature
310% Pd/C1,4-CyclohexadieneEthanolReflux

Protocol 4: Catalytic Hydrogenation for Benzyl Ether Deprotection

This protocol outlines a standard procedure for the deprotection of the benzyloxy group via catalytic hydrogenation.

Materials:

  • N-functionalized 3-(benzyloxy)azetidine derivative

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-functionalized 3-(benzyloxy)azetidine derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxyazetidine derivative.[6]

Diagram 3: Deprotection of Benzyl Ether

Deprotection_Workflow cluster_reaction Hydrogenolysis cluster_workup Work-up start N-Functionalized 3-(Benzyloxy)azetidine dissolve Dissolve in MeOH/EtOH start->dissolve catalyst 10% Pd/C react Stir under H2 atmosphere catalyst->react h2_source H2 (gas) h2_source->react dissolve->react filter Filter through Celite® react->filter concentrate Concentrate filter->concentrate end_product N-Functionalized 3-Hydroxyazetidine concentrate->end_product

Caption: Deprotection of the 3-benzyloxy group.

Applications in the Synthesis of Bioactive Molecules

The strategic use of this compound opens avenues to various classes of bioactive molecules, including kinase inhibitors, GPCR modulators, and spirocyclic compounds.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can be effectively constructed using azetidine building blocks. The 3-hydroxyazetidine moiety, accessed after deprotection, can serve as a key hydrogen bond donor or acceptor, crucial for binding to the kinase active site. For instance, in the development of MerTK inhibitors, azetidine-benzoxazole substituents have been shown to be potent.[7]

Case Study: Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets. The rigid framework of the azetidine ring can be used to orient substituents in a precise manner, enabling selective interactions with the receptor binding pocket. Allosteric modulators of GPCRs often possess complex three-dimensional shapes that can be accessed through the functionalization of scaffolds like 3-(benzyloxy)azetidine.[8][9]

Case Study: Construction of Spirocyclic Systems

Spirocyclic systems are of increasing interest in drug discovery due to their novel three-dimensional structures. 3-(Benzyloxy)azetidine can be a key component in the synthesis of spirocyclic azetidines, which can act as bioisosteres for more common saturated heterocycles like piperidine or morpholine.[10][11]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of bioactive molecules. Its utility stems from the ease of N-functionalization of the azetidine ring and the straightforward deprotection of the benzyl ether to reveal a key hydroxyl group. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists in the field of drug discovery to leverage the unique properties of the azetidine scaffold in the design and synthesis of next-generation therapeutics.

References

Protecting Group Strategies for 3-(Benzyloxy)azetidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

3-(Benzyloxy)azetidine is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a lead compound. The inherent ring strain of the azetidine core imparts distinct conformational rigidity and reactivity, while the benzyloxy substituent provides a handle for further functionalization or can itself be a key pharmacophoric element.[1] However, the successful incorporation of this moiety into complex molecules hinges on a well-devised protecting group strategy. The secondary amine of the azetidine ring is a nucleophilic center that typically requires masking to prevent undesired side reactions during synthetic transformations elsewhere in the molecule.

This guide provides an in-depth analysis of protecting group strategies for 3-(benzyloxy)azetidine, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the described methodologies are robust and adaptable.

I. Strategic Considerations for Protecting Group Selection

The choice of a nitrogen protecting group for 3-(benzyloxy)azetidine is a critical decision that impacts the entire synthetic route. The ideal protecting group should be:

  • Easy to install in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Removable in high yield under conditions that do not affect other functional groups, particularly the O-benzyl ether and the azetidine ring itself. This concept of selective removal is known as orthogonality .[2]

The interplay between the N-protecting group and the O-benzyl ether is a central theme in the chemistry of this molecule. The benzyl ether is generally stable to a variety of conditions but is susceptible to cleavage by catalytic hydrogenolysis.[3] This presents a potential challenge for orthogonality with other protecting groups that are also removed under reductive conditions.

Below is a decision-making framework for selecting an appropriate N-protecting group for 3-(benzyloxy)azetidine, visualized as a DOT graph.

G start Start: 3-(Benzyloxy)azetidine boc Boc (tert-Butoxycarbonyl) (Most Versatile) start->boc Need acid-lability & hydrogenation stability? cbz Cbz (Benzyloxycarbonyl) (Orthogonality Challenge) start->cbz Planning non-reductive deprotection? sulfonyl Sulfonyl (e.g., Tosyl) (Robust but Harsh Deprotection) start->sulfonyl Need extreme stability to acids and bases? deprotection_boc Deprotection: TFA, HCl boc->deprotection_boc deprotection_cbz Deprotection: H2/Pd-C (non-orthogonal) Na/NH3, HBr/AcOH cbz->deprotection_cbz deprotection_sulfonyl Deprotection: Na/NH3, Mg/MeOH (Harsh Conditions) sulfonyl->deprotection_sulfonyl outcome_boc Result: High orthogonality with O-Bn deprotection_boc->outcome_boc outcome_cbz Result: Potential for simultaneous N- and O-debenzylation deprotection_cbz->outcome_cbz outcome_sulfonyl Result: High stability, but ring-opening risk during deprotection deprotection_sulfonyl->outcome_sulfonyl

Caption: Decision matrix for N-protecting group selection for 3-(benzyloxy)azetidine.

II. N-Protecting Group Application and Removal: Detailed Protocols

The following sections provide detailed, step-by-step protocols for the protection of the 3-(benzyloxy)azetidine nitrogen with common protecting groups, and their subsequent removal.

A. The Boc Group: A Versatile and Orthogonal Choice

The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the azetidine nitrogen of 3-(benzyloxy)azetidine, primarily due to its stability under a wide range of non-acidic conditions and its facile removal with acid. Crucially, the Boc group is stable to catalytic hydrogenation, making it fully orthogonal to the O-benzyl ether.[4]

Protocol 1: N-Boc Protection of 3-(Benzyloxy)azetidine

  • Objective: To synthesize tert-butyl 3-(benzyloxy)azetidine-1-carboxylate.

  • Materials:

    • 3-(Benzyloxy)azetidine (or its hydrochloride salt)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 3-(benzyloxy)azetidine (1.0 eq) in DCM. If starting from the hydrochloride salt, use a biphasic system with aqueous NaHCO₃ or add Et₃N (1.1 eq) to the DCM solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add Boc₂O (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection (Orthogonal to O-Benzyl Ether)

  • Objective: To remove the N-Boc group while retaining the O-benzyl ether.

  • Materials:

    • tert-butyl 3-(benzyloxy)azetidine-1-carboxylate

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected azetidine (1.0 eq) in DCM.

    • Cool the solution to 0 °C.

    • Add TFA (5-10 eq) or an excess of 4M HCl in 1,4-dioxane dropwise.[5][6]

    • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted into an organic solvent.

Table 1: Comparison of N-Protecting Groups for 3-(Benzyloxy)azetidine

Protecting GroupProtection ReagentTypical Conditions for ProtectionDeprotection ConditionsOrthogonality with O-Benzyl EtherKey Considerations
Boc Boc₂O, baseDCM or THF, 0 °C to RT, 2-4 hTFA/DCM or HCl/dioxaneExcellent Highly versatile and reliable.
Cbz Cbz-Cl, baseDCM/H₂O, 0 °C to RT, 2-4 hH₂/Pd-C, Na/NH₃, HBr/AcOHPoor (with H₂/Pd-C)Non-reductive deprotection is possible but can be harsh.[7]
Tosyl (Ts) Ts-Cl, basePyridine or DCM/Et₃N, 0 °C to RT, 4-16 hNa/NH₃, Mg/MeOH, HBr/AcOHExcellent Very stable, but deprotection requires harsh conditions that may risk ring-opening.[8]
B. The Cbz Group: A Cautionary Tale of Orthogonality

The benzyloxycarbonyl (Cbz) group is another common amine protecting group.[] However, its use with 3-(benzyloxy)azetidine requires careful consideration. The standard method for Cbz deprotection is catalytic hydrogenolysis, the same condition used to cleave the O-benzyl ether.[7] This lack of orthogonality can lead to the simultaneous removal of both protecting groups.

Protocol 3: N-Cbz Protection of 3-(Benzyloxy)azetidine

  • Objective: To synthesize benzyl 3-(benzyloxy)azetidine-1-carboxylate.

  • Materials:

    • 3-(Benzyloxy)azetidine

    • Benzyl chloroformate (Cbz-Cl)

    • Aqueous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-(benzyloxy)azetidine (1.0 eq) in DCM and cool to 0 °C.

    • Add an aqueous solution of Na₂CO₃ (2.0 eq) or Et₃N (1.1 eq).

    • Add Cbz-Cl (1.1 eq) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography if necessary.

Strategies for Orthogonal Cbz Deprotection:

While challenging, selective deprotection is sometimes achievable:

  • Catalytic Transfer Hydrogenation: Using a milder hydrogen source like ammonium formate with a palladium catalyst may offer some selectivity, though this is substrate-dependent.[10]

  • Non-Reductive Methods: Cbz groups can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or with dissolving metal reduction (e.g., Na in liquid NH₃). These conditions are generally compatible with the O-benzyl ether but may pose a risk to the strained azetidine ring.[7]

C. The Sulfonyl Group: For Maximum Stability

Sulfonyl protecting groups, such as the p-toluenesulfonyl (tosyl, Ts) group, render the nitrogen non-nucleophilic and are exceptionally stable to a wide range of conditions, including strong acids and bases.[11] However, their removal requires harsh reducing conditions, which can be a significant drawback.

Protocol 4: N-Tosyl Protection of 3-(Benzyloxy)azetidine

  • Objective: To synthesize 3-(benzyloxy)-1-tosylazetidine.

  • Materials:

    • 3-(Benzyloxy)azetidine

    • p-Toluenesulfonyl chloride (Ts-Cl)

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-(benzyloxy)azetidine (1.0 eq) in pyridine or DCM.

    • Cool to 0 °C and add Ts-Cl (1.1 eq). If using DCM, add Et₃N (1.2 eq).

    • Stir at room temperature for 4-16 hours.

    • Quench with water and extract with an organic solvent.

    • Wash the organic layer successively with dilute HCl (if pyridine was not used as solvent), water, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography or recrystallization.

Protocol 5: N-Tosyl Deprotection

  • Objective: To remove the N-tosyl group.

  • Materials:

    • 3-(Benzyloxy)-1-tosylazetidine

    • Sodium in liquid ammonia or Magnesium powder in methanol.

  • Procedure (using Mg/MeOH):

    • Suspend the N-tosyl azetidine (1.0 eq) in anhydrous methanol.

    • Add magnesium powder (excess, e.g., 10 eq) in portions.

    • Sonicate or stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with aqueous ammonium chloride.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash, dry, and concentrate to obtain the deprotected amine.

Caution: The harsh conditions required for N-tosyl deprotection can potentially lead to ring-opening of the strained azetidine. Careful optimization of reaction conditions is crucial.

III. Orthogonal Deprotection Workflow

The following diagram illustrates a typical workflow demonstrating the orthogonal nature of the N-Boc and O-benzyl protecting groups.

G start 3-(Benzyloxy)azetidine n_boc N-Boc Protection (Boc₂O, base) start->n_boc intermediate N-Boc-3-(benzyloxy)azetidine n_boc->intermediate modification Synthetic Modification(s) (e.g., coupling, alkylation) intermediate->modification n_deprotection N-Boc Deprotection (TFA or HCl) modification->n_deprotection intermediate2 3-(Benzyloxy)azetidine derivative n_deprotection->intermediate2 o_deprotection O-Benzyl Deprotection (H₂/Pd-C) intermediate2->o_deprotection final_product Final Product: 3-Hydroxyazetidine derivative o_deprotection->final_product

Caption: Workflow for orthogonal deprotection of N-Boc and O-benzyl groups.

IV. Conclusion

The selection of a protecting group strategy for 3-(benzyloxy)azetidine is a nuanced decision that requires careful consideration of the planned synthetic route. For general versatility and robust orthogonality with the O-benzyl ether, the N-Boc group is the recommended choice . While the N-Cbz group is a classic amine protecting group, its deprotection via standard hydrogenolysis is non-orthogonal with the O-benzyl ether, necessitating the use of harsher, non-reductive methods. N-sulfonyl groups offer exceptional stability but their removal requires conditions that may compromise the integrity of the azetidine ring. By understanding the chemical principles behind each protecting group and following well-defined protocols, researchers can confidently navigate the synthesis of complex molecules incorporating the valuable 3-(benzyloxy)azetidine scaffold.

V. References

  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). Organic Letters, 6(25), 4643–4646. --INVALID-LINK--

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. (n.d.). RSC Publishing. Retrieved January 4, 2026, from --INVALID-LINK--

  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (n.d.). Google Patents. Retrieved January 4, 2026, from --INVALID-LINK--

  • An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. (2022). Organic & Biomolecular Chemistry, 20(17), 3535–3540. --INVALID-LINK--

  • Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Markedly chemoselective hydrogenation with retention of benzyl ester and N-Cbz functions using a heterogeneous Pd-fibroin catalyst. (n.d.). ElectronicsAndBooks. Retrieved January 4, 2026, from --INVALID-LINK--

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. (2017). Scientific Reports, 7(1), 12345. --INVALID-LINK--

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham. Retrieved from --INVALID-LINK--

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved January 4, 2026, from --INVALID-LINK--

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Orthogonal Deprotection Strategies with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). Molecules, 28(3), 1043. --INVALID-LINK--

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1), 223-261. --INVALID-LINK--

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2019). Beilstein Journal of Organic Chemistry, 15, 223–229. --INVALID-LINK--

  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. (2006). Tetrahedron, 62(41), 9687-9693.

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

  • N-BOC-3-(Benzyloxymethyl)azetidine. (n.d.). Chemenu. Retrieved January 4, 2026, from --INVALID-LINK--

  • TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • N-BOC-3-(Benzyloxymethyl)azetidine, 96% Purity, C16H23NO3, 10 grams. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2023). Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

  • 1-Cbz-azetidine-3-carboxylic acid 97%. (n.d.). AChemBlock. Retrieved January 4, 2026, from --INVALID-LINK--

  • Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved January 4, 2026, from --INVALID-LINK--

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022, February 27). Reddit. Retrieved from --INVALID-LINK--

  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from --INVALID-LINK--

  • CBZ-Amino Acids. (n.d.). BOC Sciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(24), 5345-5357. --INVALID-LINK--

  • Synthesis of azetidine derivatives. (n.d.). Google Patents. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience, 6(12), 1944–1955. --INVALID-LINK--

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved January 4, 2026, from --INVALID-LINK--

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1245678. --INVALID-LINK--

  • 3-(Benzyloxy)azetidine hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from --INVALID-LINK--

References

Application Note & Protocols: Synthesis of Novel Azetidine Analogs from 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and three-dimensional character to drug candidates.[1] This document provides a comprehensive guide for the synthesis of novel azetidine analogs using the versatile building block, 3-(Benzyloxy)azetidine hydrochloride. We present detailed, field-tested protocols for two primary synthetic strategies: N-functionalization of the azetidine core and O-debenzylation to yield a 3-hydroxyazetidine intermediate, which serves as a gateway to a diverse array of C3-substituted analogs. The protocols are supplemented with mechanistic rationales, data tables, and process diagrams to ensure reproducibility and facilitate the strategic design of novel molecular entities.

Introduction: The Value of the Azetidine Scaffold

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain.[1][2] However, recent advancements have made these four-membered heterocycles more accessible.[3][4] Azetidines are now integral components of numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[2][5][6] Their rigid structure provides well-defined exit vectors for substituent placement, making them valuable bioisosteres for other cyclic and acyclic motifs.[1] this compound is an excellent starting material, offering two distinct points for diversification: the secondary amine and the protected C3-hydroxyl group.

The Starting Material: this compound

Properties and Handling

This compound (CAS: 897019-59-9) is typically a solid powder or crystalline material.[7] As a hydrochloride salt, it is more stable and easier to handle than the corresponding free base. The free base can be generated in situ or by a separate extraction step using a suitable base (e.g., NaHCO₃, K₂CO₃, or Et₃N).

Safety & Storage:

  • Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation.[7][8]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid generating dust.[9]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[7][9]

Liberation of the Free Base

For most reactions, the hydrochloride salt must be neutralized to liberate the nucleophilic secondary amine.

Protocol: Free Base Generation

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).

  • Stir vigorously for 15-30 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil.

    • Scientist's Rationale: A simple liquid-liquid extraction with a mild aqueous base is sufficient to deprotonate the ammonium salt, yielding the free amine in the organic phase. The free base is often used immediately in the next step without extensive purification.

Synthetic Strategy 1: N-Functionalization of the Azetidine Core

The secondary amine of the azetidine ring is a versatile handle for introducing a wide array of functional groups. Common transformations include N-acylation, N-alkylation, and reductive amination.[11]

Protocol: N-Acylation

This protocol describes the formation of an amide bond by reacting the azetidine with an acyl chloride.

Diagram: N-Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-(Benzyloxy)azetidine (free base, 1.0 eq) in DCM base Add triethylamine (Et3N) (1.5 eq) and cool to 0°C start->base acyl Add acyl chloride (1.1 eq) dropwise base->acyl stir Stir at RT until completion (Monitor by TLC/LC-MS) acyl->stir quench Quench with sat. aq. NaHCO3 stir->quench extract Extract with DCM, wash, dry, and concentrate quench->extract purify Purify by column chromatography extract->purify product Isolated N-Acylated Azetidine purify->product

Caption: General workflow for the N-acylation of 3-(benzyloxy)azetidine.

Detailed Steps:

  • To a solution of 3-(benzyloxy)azetidine free base (1.0 eq) in anhydrous DCM, add triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the N-acylated azetidine.

  • Scientist's Rationale: Et₃N is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is started at 0 °C to control the initial exotherm of the acylation.

Table 1: Representative Examples of N-Acylation

EntryAcylating AgentReaction Time (h)Yield (%)
1Benzoyl chloride495
2Acetyl chloride298
3Isobutyryl chloride691
44-Methoxybenzoyl chloride593
Note: Yields are representative and may vary based on specific experimental conditions and purification efficiency.

Synthetic Strategy 2: O-Debenzylation and C3-Functionalization

The benzyl ether serves as a robust protecting group for the 3-hydroxyl functionality. Its removal via catalytic hydrogenolysis unmasks the hydroxyl group, which can then be further derivatized.[12][13]

Protocol: O-Debenzylation via Catalytic Hydrogenolysis

This is a standard and clean method for cleaving benzyl ethers.[12]

Diagram: O-Debenzylation and Derivatization Pathway

G start N-Protected 3-(Benzyloxy)azetidine debenzylation H2, Pd/C (Catalytic Hydrogenolysis) start->debenzylation intermediate N-Protected 3-Hydroxyazetidine debenzylation->intermediate derivatization Electrophile (e.g., R-X, R-COCl) intermediate->derivatization product C3-O-Functionalized Azetidine Analogs derivatization->product

Caption: Pathway from a protected azetidine to C3-functionalized analogs.

Detailed Steps:

  • Dissolve the N-functionalized 3-(benzyloxy)azetidine derivative (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

  • Purge the reaction flask with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator (1-4 atm).

  • Stir the suspension vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully purge the flask with nitrogen again.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 3-hydroxyazetidine product, which is often pure enough for the next step.

  • Scientist's Rationale: Heterogeneous palladium catalysts are highly effective for the hydrogenolysis of the C-O bond in benzyl ethers.[13][14] The reaction produces the desired alcohol and toluene as a byproduct, which is easily removed in vacuo.[12] The choice of solvent can be critical; alcohols like methanol are generally excellent for this transformation.[14] Care must be taken as Pd/C is flammable, especially when dry and in the presence of hydrogen and organic solvents.

Subsequent C3-Functionalization

The resulting 3-hydroxyazetidine is a key intermediate. The hydroxyl group can be readily functionalized via standard organic transformations, including:

  • Etherification (Williamson Synthesis): Reaction with an alkyl halide in the presence of a strong base (e.g., NaH).

  • Esterification: Reaction with an acyl chloride or carboxylic acid (using coupling agents like EDC/DMAP).

  • Mitsunobu Reaction: Reaction with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).

Troubleshooting and Key Considerations

  • Incomplete N-Acylation: If the reaction stalls, ensure the azetidine free base was fully generated and is dry. The acylating agent may have degraded; using a freshly opened bottle or a purified reagent can improve results.

  • Stalled O-Debenzylation: Hydrogenolysis can be sensitive to catalyst poisons (e.g., sulfur-containing compounds). If the reaction is slow, try increasing the catalyst loading, hydrogen pressure, or filtering and adding fresh catalyst. In some cases, alternative debenzylation methods, such as using BCl₃ or visible-light photoredox catalysis, may be necessary for complex substrates.[15][16]

  • Purification Challenges: Azetidines, particularly the free bases, can be somewhat water-soluble and may be prone to streaking on silica gel. Using a triethylamine-deactivated silica gel or switching to a different stationary phase (e.g., alumina) can be beneficial.

References

Application of 3-(Benzyloxy)azetidine Hydrochloride in Parallel Synthesis: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing molecular properties. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its rigid structure offers a distinct advantage over more flexible aliphatic amines by reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[1] Furthermore, the azetidine core is recognized as a "bioisostere" of commonly used functionalities, capable of improving critical drug-like properties such as metabolic stability, aqueous solubility, and lipophilicity, while providing novel three-dimensional exit vectors for chemical exploration.[2]

3-(Benzyloxy)azetidine hydrochloride stands out as a particularly valuable building block for the construction of compound libraries in a parallel synthesis format. The secondary amine of the azetidine ring provides a readily accessible point for diversification, allowing for the introduction of a wide array of functional groups through well-established chemical transformations. The benzyloxy group at the 3-position not only imparts specific steric and electronic properties but also serves as a stable protecting group that can be removed under specific conditions to allow for further functionalization, adding another layer of complexity and diversity to the synthesized library.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solution-phase parallel synthesis campaigns. We will delve into the core chemical principles, provide detailed, field-proven protocols for key reactions, and discuss strategic considerations for library design, execution, and purification.

Chemical Properties and Strategic Considerations

3-(Benzyloxy)azetidine is supplied as a hydrochloride salt to enhance its stability and shelf-life. Prior to its use in most coupling reactions, the free base must be generated in situ or liberated in a separate step. For parallel synthesis, in situ neutralization is highly preferred as it streamlines the workflow by eliminating an extra step of extraction and concentration. The choice of base is critical to avoid side reactions and ensure compatibility with the subsequent reaction conditions. Non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally favored.

The benzyloxy group serves a dual purpose. As a bulky substituent, it can influence the conformational preference of the azetidine ring and its derivatives. More importantly, it acts as a robust protecting group for the hydroxyl functionality. The benzyl ether is stable to a wide range of reaction conditions, including mildly acidic and basic treatments, making it compatible with many standard coupling chemistries.[3] This stability allows for the selective functionalization of the azetidine nitrogen. The benzyl group can be subsequently removed via catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source), unmasking the hydroxyl group for further diversification if desired.[3]

Core Reaction Workflows for Parallel Library Synthesis

The secondary amine of 3-(benzyloxy)azetidine is a versatile handle for introducing molecular diversity. The following sections provide detailed protocols for three common and robust reactions amenable to a parallel synthesis format: N-acylation, N-sulfonylation, and reductive amination. These protocols are designed for execution in multi-well plates (e.g., 96-well plates) and incorporate streamlined work-up and purification procedures.

Diagram of the General Parallel Synthesis Workflow

The following diagram illustrates the overall logic of a parallel synthesis campaign starting from this compound.

Parallel Synthesis Workflow cluster_0 Preparation cluster_1 Diversification Reactions (Parallel) cluster_2 Work-up & Purification cluster_3 Final Library A Dispense 3-(Benzyloxy)azetidine Hydrochloride Solution to Wells B Add Base (e.g., DIPEA) for in situ Free-Basing A->B C1 Array of Acyl Chlorides (N-Acylation) B->C1 Protocol 1 C2 Array of Sulfonyl Chlorides (N-Sulfonylation) B->C2 Protocol 2 C3 Array of Aldehydes/Ketones + Reducing Agent (Reductive Amination) B->C3 Protocol 3 D Quench Reaction & Liquid-Liquid Extraction C1->D C2->D C3->D E Evaporation of Solvent D->E F High-Throughput Purification (e.g., Prep-HPLC-MS) E->F G Final Compound Library (Plate Format) F->G

Caption: General workflow for parallel library synthesis from 3-(Benzyloxy)azetidine HCl.

Experimental Protocols

Protocol 1: Parallel N-Acylation of 3-(Benzyloxy)azetidine

This protocol details the parallel synthesis of an amide library via the reaction of 3-(benzyloxy)azetidine with a diverse set of acyl chlorides.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of acyl chlorides provides high reactivity, often leading to rapid and complete conversion at room temperature.[4] DIPEA is used as a non-nucleophilic base to neutralize both the starting hydrochloride salt and the HCl generated during the reaction. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. The work-up is designed to be easily automated, using a simple liquid-liquid extraction to remove water-soluble byproducts.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • A library of diverse acyl chlorides (e.g., in a 96-well plate format, as solutions in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

Procedure:

  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

  • Reagent Dispensing:

    • To each well of a 96-well reaction block, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 eq).

    • Add 26 µL of DIPEA (0.15 mmol, 3.0 eq) to each well.

  • Addition of Acylating Agents: Add 275 µL of a 0.2 M solution of each unique acyl chloride in DCM (0.055 mmol, 1.1 eq) to the corresponding well.

  • Reaction: Seal the reaction block and shake at room temperature for 4 hours. Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up:

    • Quench the reaction by adding 250 µL of saturated aqueous NaHCO₃ solution to each well.

    • Seal the block and shake vigorously for 5 minutes.

    • Allow the layers to separate.

    • Carefully remove the lower organic layer from each well and transfer to a clean 96-well plate for analysis and purification.

  • Purification: The crude products can be purified using automated parallel preparative HPLC-MS.[5]

ParameterRecommended ConditionRationale
Stoichiometry Azetidine:Base:Acyl Chloride (1.0 : 3.0 : 1.1)Excess base ensures complete neutralization; slight excess of acyl chloride drives the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and inert under reaction conditions.
Base N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic, prevents side reactions with the acyl chloride.
Temperature Room TemperatureSufficient for most acyl chlorides to react completely.
Time 4 hoursTypically sufficient for complete conversion. Monitor by LC-MS if necessary.

Diagram: N-Acylation Workflow

N-Acylation Workflow Start Start: 3-(Benzyloxy)azetidine HCl in 96-well plate FreeBase Add DIPEA (3.0 eq) Stir to form free base Start->FreeBase AcylChloride Add Acyl Chloride Array (1.1 eq per well) FreeBase->AcylChloride React Shake at RT for 4h AcylChloride->React Quench Add aq. NaHCO₃ React->Quench Extract Isolate Organic Layer Quench->Extract Purify Parallel Prep-HPLC-MS Extract->Purify End Final Amide Library Purify->End

Caption: Step-by-step workflow for parallel N-acylation.

Protocol 2: Parallel Reductive Amination

This protocol describes the synthesis of a diverse N-alkylated azetidine library by reacting 3-(benzyloxy)azetidine with an array of aldehydes and ketones.[6]

Rationale: Reductive amination is a highly versatile and reliable method for forming C-N bonds.[6] The reaction proceeds in one pot, starting with the formation of an iminium ion intermediate between the azetidine and the carbonyl compound, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation in a parallel synthesis context. It is mild, selective for the iminium ion over the starting carbonyl, and does not generate gaseous byproducts.[6] Dichloroethane (DCE) is a common solvent, and a small amount of acetic acid can catalyze the formation of the iminium ion, especially with less reactive ketones.

Materials:

  • This compound

  • Anhydrous 1,2-Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIPEA)

  • A library of diverse aldehydes or ketones (as solutions in DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation and Dispensing:

    • To each well of a 96-well reaction block, add 250 µL of a 0.2 M solution of this compound in DCE (0.05 mmol, 1.0 eq).

    • Add 17.5 µL of DIPEA (0.1 mmol, 2.0 eq) to each well to liberate the free base.

  • Addition of Carbonyls: Add 275 µL of a 0.2 M solution of each unique aldehyde or ketone in DCE (0.055 mmol, 1.1 eq) to the corresponding well. (For less reactive ketones, add 3 µL of a 1 M solution of acetic acid in DCE).

  • Pre-incubation: Seal the block and shake at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add 16 mg of STAB (0.075 mmol, 1.5 eq) as a solid to each well using a powder-dispensing tool.

  • Reaction: Reseal the block and shake at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reaction by carefully adding 250 µL of saturated aqueous NaHCO₃ solution to each well.

    • Shake for 5 minutes, then allow the layers to separate.

    • Transfer the lower organic layer to a clean plate for analysis and purification.

  • Purification: Purify the crude products using automated parallel preparative HPLC-MS.

ParameterRecommended ConditionRationale
Stoichiometry Azetidine:Carbonyl:STAB (1.0 : 1.1 : 1.5)Slight excess of carbonyl and reducing agent ensures high conversion.
Solvent Anhydrous 1,2-Dichloroethane (DCE)Common and effective solvent for reductive amination.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective, and easy to handle in a parallel format.
Catalyst Acetic Acid (optional)Catalyzes iminium ion formation, useful for less reactive carbonyls.
Temperature Room TemperatureSufficient for most substrates.
Time 12-16 hoursAllows for the formation and reduction of the iminium ion to proceed to completion.

High-Throughput Purification and Analysis

A significant bottleneck in parallel synthesis is the purification and analysis of the resulting compound library.[7] For the protocols described above, a generic reversed-phase HPLC-MS method is recommended.

Key Considerations for High-Throughput Purification: [5]

  • Method Development: A generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) can be used for initial screening and purification of a diverse library.

  • Sample Handling: Automated liquid handlers can be used to transfer the crude reaction mixtures to 96-well plates suitable for injection onto the HPLC-MS system.

  • Fraction Collection: Mass-based fraction triggering is highly effective, where the collection of eluent is initiated only when the mass spectrometer detects the target molecular weight of the desired product. This minimizes the collection of impurities and byproducts.

  • Post-Purification Processing: Collected fractions are typically evaporated in a high-throughput evaporator, and the resulting purified compounds are reconstituted in a suitable solvent (e.g., DMSO) for storage and biological screening.

Conclusion

This compound is a powerful and versatile building block for the construction of diverse compound libraries through parallel synthesis. Its rigid core and readily functionalizable secondary amine allow for the exploration of novel chemical space, while the stable benzyloxy group offers opportunities for further, late-stage diversification. By leveraging robust and automatable reaction protocols, such as the N-acylation and reductive amination workflows detailed in this guide, and integrating them with high-throughput purification technologies, research organizations can significantly accelerate their drug discovery efforts. The strategic application of such building blocks is integral to the modern paradigm of library synthesis, enabling the rapid generation of high-quality, lead-like molecules for biological screening.

References

Application Notes & Protocols: A Scalable Synthesis of 3-(Benzyloxy)azetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(benzyloxy)azetidine hydrochloride, a pivotal building block in medicinal chemistry and drug development. Azetidine scaffolds are increasingly sought after for their ability to impart favorable physicochemical properties and unique three-dimensional structures to bioactive molecules.[1][2] However, their synthesis, particularly on a large scale, presents challenges due to inherent ring strain.[2][3] This guide details a robust, two-step synthetic strategy starting from 1-Boc-3-hydroxyazetidine, focusing on practical execution, process optimization for scale, and safety considerations. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the choices made in the laboratory.

Introduction: The Strategic Importance of the Azetidine Scaffold

The four-membered azetidine ring is a "privileged" heterocyclic motif found in a number of FDA-approved pharmaceuticals, including the anticoagulant ximelagatran and the antibiotic delafloxacin.[1] Its rigid structure allows for precise orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Specifically, 3-substituted azetidines are valuable as they introduce functionality while maintaining the core scaffold.[4]

The synthesis of these strained rings is non-trivial. The primary challenge in forming the azetidine core is overcoming the ring strain, which often requires carefully optimized conditions to favor the desired intramolecular cyclization over competing intermolecular reactions like polymerization.[5] This guide focuses on a scalable pathway to this compound, a versatile intermediate where the benzyl ether serves as a stable protecting group for the 3-hydroxy functionality, and the hydrochloride salt form ensures stability and ease of handling for the final product.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a two-step process designed for scalability, starting from the commercially available and relatively inexpensive 1-Boc-3-hydroxyazetidine. The strategy involves:

  • O-Benzylation: Protection of the hydroxyl group as a benzyl ether via a Williamson ether synthesis. This method is robust, high-yielding, and uses common, cost-effective reagents.

  • Boc-Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt. This one-pot deprotection/salt-formation step is highly efficient and simplifies the final product isolation through precipitation.

This approach avoids the use of less scalable purification methods like column chromatography for the final product, a critical consideration for industrial production.

Logical Workflow Diagram

G cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Deprotection & Salt Formation A 1-Boc-3-hydroxyazetidine E A->E Deprotonation B Sodium Hydride (NaH) B->E C Benzyl Bromide (BnBr) F C->F D 1-Boc-3-(benzyloxy)azetidine G 1-Boc-3-(benzyloxy)azetidine E->F Nucleophilic Attack F->D I 3-(Benzyloxy)azetidine Hydrochloride G->I H HCl in Dioxane/Methanol H->I Acidolysis

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Scientific Rationale

PART A: Scale-up Synthesis of 1-Boc-3-(benzyloxy)azetidine

This procedure details the O-benzylation of 1-Boc-3-hydroxyazetidine. The Williamson ether synthesis is employed, where an alkoxide formed in situ acts as a nucleophile to displace a halide from benzyl bromide.

Protocol:

  • Reactor Setup: To a dry, inerted (Nitrogen or Argon) 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a dropping funnel, add anhydrous Tetrahydrofuran (THF, 2.0 L).

  • Base Addition: Cool the THF to 0 °C using a circulating chiller. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 48.0 g, 1.20 mol, 1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol without competing in the subsequent substitution reaction. An aprotic solvent like THF is required as protic solvents would be deprotonated by NaH. The reaction is highly exothermic and produces flammable hydrogen gas; slow addition and cooling are critical for safety and control.

  • Substrate Addition: In a separate flask, dissolve 1-Boc-3-hydroxyazetidine (173.2 g, 1.00 mol, 1.0 eq) in anhydrous THF (500 mL). Add this solution dropwise to the NaH suspension via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 5 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete. The reaction mixture will become a thicker slurry.

  • Electrophile Addition: Add Benzyl Bromide (BnBr, 188.2 g, 1.10 mol, 1.1 eq) dropwise over 60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A slight excess of the electrophile ensures complete consumption of the valuable alkoxide intermediate. The addition is exothermic and must be controlled to prevent side reactions.

  • Reaction Completion: After the addition, allow the reaction to warm slowly to room temperature (20-25 °C) and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Quenching: Carefully cool the reactor back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 500 mL) until gas evolution ceases.

    • Safety & Rationale: This step neutralizes any unreacted NaH. The addition must be slow and controlled due to vigorous hydrogen gas evolution.

  • Extraction: Add water (1 L) and ethyl acetate (2 L) to the reactor. Stir vigorously for 15 minutes. Stop the stirring, allow the layers to separate, and transfer the organic layer to a separate vessel. Extract the aqueous layer again with ethyl acetate (1 L).

  • Purification: Combine the organic layers and wash with brine (1 L). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. The crude product is often of sufficient purity (>95%) for the next step. If further purification is needed, it can be purified by flash chromatography, though this is less ideal for very large scales.

PART B: Scale-up Synthesis of this compound

This procedure details the removal of the acid-labile Boc protecting group and the subsequent formation of the hydrochloride salt, which typically precipitates from the reaction mixture, providing a highly effective purification step.

Protocol:

  • Reactor Setup: To a 5 L reactor equipped with an overhead stirrer and a gas outlet bubbler, add the crude 1-Boc-3-(benzyloxy)azetidine (approx. 1.00 mol) from the previous step.

  • Solvent Addition: Add Methanol (MeOH, 500 mL) to dissolve the starting material. Stir until a homogeneous solution is formed.

  • Acid Addition: Cool the solution to 0-5 °C. Slowly add a 4 M solution of HCl in 1,4-Dioxane (1.0 L, 4.0 mol, 4.0 eq) over 1 hour. A white precipitate will begin to form.

    • Causality: A significant excess of acid is used to ensure complete cleavage of the Boc group. The acidolysis mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation (which forms isobutylene and water/t-butanol). Methanol is used as a co-solvent for solubility, while dioxane is a common solvent for commercial HCl solutions.

  • Precipitation and Isolation: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. Once complete, a thick white slurry will be present.

  • Filtration: Isolate the solid product by filtration using a large Büchner funnel or a filter-dryer apparatus.

  • Washing: Wash the filter cake with cold diethyl ether or methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove non-polar impurities and residual solvent.

    • Rationale: The hydrochloride salt is insoluble in ether, making it an excellent solvent for washing away organic byproducts without dissolving the desired product.[1]

  • Drying: Dry the white solid under high vacuum at 40-50 °C until a constant weight is achieved. This yields this compound as a stable, free-flowing white powder.

Data Summary and Characterization

The following table summarizes typical results for the described scale-up synthesis.

StepKey ReagentsStoichiometry (eq)SolventTemp (°C)Typical YieldPurity (LC-MS)
A 1-Boc-3-hydroxyazetidine, NaH, BnBr1.0 / 1.2 / 1.1THF0 to RT85-95%>95%
B 1-Boc-3-(benzyloxy)azetidine, 4M HCl/Dioxane1.0 / 4.0MeOH0 to RT90-98%>99%

Characterization:

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity of the intermediate and final product.

  • Purity Analysis: Purity should be assessed by HPLC or LC-MS.

Process Safety and Handling

Prudent laboratory practices must be followed at all times.[6]

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert, dry atmosphere (glove box or under inert gas flow). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Benzyl Bromide (BnBr): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • HCl in Dioxane: Corrosive and toxic. Handle with care in a fume hood.

  • Hydrogen Gas Evolution: Both the NaH quenching and the reaction itself produce flammable hydrogen gas. Ensure the reactor is properly vented to a safe area away from ignition sources.

Conclusion

The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of this compound. By understanding the chemical principles behind each step—from the choice of base in the Williamson ether synthesis to the efficient one-pot deprotection and salt formation—research and development teams can confidently produce this valuable intermediate on a multi-gram to kilogram scale. This robust process facilitates the advancement of drug discovery programs that rely on the unique structural and chemical properties of the azetidine scaffold.

References

Troubleshooting & Optimization

Preventing azetidine ring-opening under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Azetidine Ring-Opening Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthetic chemistry. This guide focuses on a critical challenge in medicinal chemistry: the instability of the azetidine ring in acidic environments. Azetidines are prized scaffolds for their ability to impart rigidity and unique three-dimensional character to drug candidates, but their inherent ring strain makes them susceptible to degradation.[1][2] This resource is designed to help you understand the mechanisms of this instability and provide actionable strategies to preserve your molecular architecture during synthesis and purification.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of azetidines.

Q1: What makes the azetidine ring so susceptible to opening under acidic conditions?

A: The reactivity of the azetidine ring is primarily driven by two factors: inherent ring strain and the basicity of the ring nitrogen.[2][3]

  • Ring Strain: A four-membered ring has significant angle strain compared to larger, more stable rings like pyrrolidine or piperidine.[1][4] This strain means there is a thermodynamic driving force to open the ring and relieve this energy.

  • Nitrogen Protonation: The nitrogen atom in the azetidine ring is basic (the pKa of the conjugate acid of azetidine is ~11.29) and is readily protonated by acids.[5] This protonation converts the nitrogen into a good leaving group (as a neutral secondary amine after ring-opening), making the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack.[6]

The combination of these factors creates a "loaded spring" scenario, where protonation triggers a facile ring-opening reaction, especially in the presence of a nucleophile.

Q2: How do substituents on the azetidine ring, particularly on the nitrogen, affect its stability?

A: Substituents, especially on the nitrogen atom (N-substitution), have a profound effect on the ring's stability by modulating the basicity of the nitrogen.[6]

  • Electron-Withdrawing Groups (EWGs): Attaching an EWG (e.g., tosyl, Boc, Cbz, or an aryl group with electron-withdrawing character) to the nitrogen significantly decreases its basicity.[6][7] This is because the EWG delocalizes the nitrogen's lone pair of electrons, making them less available for protonation. A lower tendency to protonate directly translates to greater stability under acidic conditions. For instance, N-aryl azetidines linked to heteroaryls like 2- and 4-pyridyl groups show enhanced stability compared to N-phenyl analogues because the pyridyl nitrogen acts as the primary site of protonation, which in turn dramatically lowers the pKa of the azetidine nitrogen.[1]

  • Electron-Donating Groups (EDGs): Alkyl groups and other EDGs increase the electron density on the nitrogen, making it more basic and thus more susceptible to protonation and subsequent ring-opening.

The following diagram illustrates the general mechanism of acid-catalyzed ring-opening.

Acid-Catalyzed Ring-Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine (Basic Nitrogen) Protonated_Azetidine Azetidinium Ion (Activated Ring) Azetidine->Protonated_Azetidine + H+ H+ H+ Ring_Opened Ring-Opened Product (γ-Substituted Amine) Protonated_Azetidine->Ring_Opened + Nu⁻ Nucleophile Nu⁻

Caption: Mechanism of Azetidine Ring-Opening.

Q3: Are Brønsted acids and Lewis acids equally problematic?

A: No, they can act differently, but both can promote ring-opening.

  • Brønsted Acids (Proton Donors): These acids (e.g., HCl, TFA, H₂SO₄) directly protonate the azetidine nitrogen, activating the ring for nucleophilic attack as described above.[8][9][10] The rate of decomposition is often highly sensitive to pH; more rapid decomposition occurs at lower pH.[1]

  • Lewis Acids (Electron Pair Acceptors): These acids (e.g., BF₃, AlCl₃, La(OTf)₃) coordinate to the nitrogen's lone pair.[8][11][12] This coordination also makes the ring carbons more electrophilic and susceptible to nucleophilic attack, effectively activating the ring without protonation.[7][13] Lewis acids are frequently used intentionally to catalyze ring-opening reactions with various nucleophiles.[2][7]

Therefore, exposure to either type of acid should be carefully considered and controlled.

Troubleshooting Guides

This section provides solutions to specific experimental challenges involving azetidine stability.

Issue 1: My azetidine compound is degrading during an acidic aqueous workup.

Symptoms:

  • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).[6]

  • Appearance of new, more polar spots on a TLC analysis of the organic layer.

  • LC-MS analysis shows masses corresponding to the addition of water or the acid's counter-ion to your starting material.

Root Cause Analysis: A standard acidic wash creates a low pH environment where the azetidine is protonated. Water or the acid's anion (e.g., Cl⁻) can then act as a nucleophile, attacking the activated azetidine ring and causing it to open. The prolonged and intimate contact between the organic and acidic aqueous phases during extraction provides ample opportunity for this degradation to occur.[6]

Solutions & Protocols:

  • Avoid Strong Acids: Whenever possible, use a milder acidic wash. A saturated aqueous solution of ammonium chloride (NH₄Cl), with a pH of ~4.5-6.0, is often sufficient to remove basic impurities without being aggressive enough to promote ring-opening of many N-substituted azetidines.

  • Minimize Contact Time: If a stronger acid is unavoidable, perform the extraction rapidly and at a low temperature (e.g., in an ice bath). Minimize shaking time to reduce the formation of emulsions and decrease the interfacial surface area, thereby lowering the rate of the degradation reaction.

  • Use a Buffered System: Consider using a buffered aqueous solution at a controlled pH (e.g., a citrate or acetate buffer) that is acidic enough to protonate your impurities but not your azetidine product. This requires knowledge of the respective pKa values.

Protocol: Mild Workup for Acid-Sensitive Azetidines
  • Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Add an equal volume of saturated aqueous NH₄Cl solution.

  • Gently invert the funnel 3-5 times. Do not shake vigorously.

  • Allow the layers to separate and promptly drain the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Issue 2: My product is decomposing during silica gel chromatography.

Symptoms:

  • Streaking of the product spot on the TLC plate.[6]

  • Low overall yield after column chromatography.[6]

  • Isolation of multiple fractions containing what appears to be the same ring-opened byproducts seen in acidic workups.

Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can cause a slow, on-column degradation of sensitive compounds like azetidines. The prolonged exposure as the compound band travels down the column can lead to significant product loss.[6]

Solutions & Protocols:

  • Use Neutralized Silica: Deactivate the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized (reverse-phase) silica gel, if compatible with your molecule's polarity.

Protocol: Preparation of Neutralized Silica Gel for Chromatography
  • In a fume hood, weigh the required amount of silica gel into a flask.

  • Prepare a 1-2% solution of triethylamine (Et₃N) in the chosen eluent (e.g., 1-2 mL of Et₃N in 98-99 mL of hexanes/ethyl acetate mixture).

  • Carefully add this basic eluent to the dry silica gel to create a free-flowing slurry.

  • Let the slurry stand for ~15-30 minutes, with occasional swirling.

  • Pack the column using this slurry as you normally would. This process neutralizes the acidic sites on the silica surface, providing a much milder environment for the separation.

Issue 3: How can I selectively remove a Boc group without opening a sensitive azetidine ring?

Symptoms:

  • Attempting to deprotect an N-Boc group elsewhere in the molecule with standard conditions (e.g., 20-50% TFA in DCM) results in a complex mixture, including products showing the loss of the Boc group but also cleavage of the azetidine.

Root Cause Analysis: The conditions required for Boc deprotection are strongly acidic and can easily protonate and trigger the opening of a sensitive azetidine ring. The key to success is to find conditions that are just acidic enough to cleave the highly labile tert-butyl carbamate without fully protonating the less basic N-substituted azetidine nitrogen. This is a classic case where kinetic control is essential.[14][15][16]

Solutions & Protocols:

  • Use Milder Acidic Conditions: Instead of strong TFA, consider using weaker acids or highly controlled conditions. For example, bubbling HCl gas through a solution at low temperature or using HCl in dioxane can sometimes offer more control than a premixed TFA solution.

  • Consider Alternative Protecting Groups: In the design phase, if acidic lability is a concern, opt for an azetidine N-protecting group that is stable to acid but can be removed orthogonally, such as a Cbz (removed by hydrogenolysis) or Fmoc (removed by base) group.[17] The tert-butoxythiocarbonyl (Botc) group is another option, as it is more acid-labile than Boc and can be removed under milder conditions that may spare the ring.[18]

  • Careful Reaction Monitoring: Use very dilute acid at low temperatures (e.g., 1-5% TFA in DCM at 0°C) and monitor the reaction closely by TLC or LC-MS. Quench the reaction with a base (like aqueous NaHCO₃ or by pouring into a cold, basic solution) as soon as the starting material is consumed to minimize the product's exposure time to the acid.

Issue 4: How can I enhance the stability of an azetidine ring during the molecular design phase?

A: Proactively designing for stability is the most effective strategy. Based on the principles discussed, you can make informed structural modifications to minimize acid lability.

Design Strategies:

  • Incorporate an N-Aryl Substituent: As demonstrated in the literature, attaching an aromatic ring, especially a heteroaromatic one like pyridine, to the azetidine nitrogen can significantly lower its basicity and enhance stability.[1] The lone pair delocalization into the pi-system makes protonation less favorable.

  • Increase Steric Hindrance: Flanking the azetidine ring with bulky substituents can sterically hinder the approach of a nucleophile, slowing down the rate of ring-opening even if the nitrogen becomes protonated.

  • Modify Pendant Functional Groups: If an intramolecular ring-opening is suspected (e.g., attack by a nearby amide), increasing the distance between the internal nucleophile and the azetidine ring can disfavor the cyclization that leads to opening.[1][19] For example, increasing an alkyl chain from one to three carbons between an amide and the azetidine ring progressively increases the half-life in acidic solution.[1]

The following workflow can guide your decision-making process when dealing with potentially unstable azetidines.

Azetidine_Stability_Workflow Start Experiment involves azetidine and acid Problem_ID What is the context? Start->Problem_ID Workup Aqueous Workup Problem_ID->Workup Workup Chromatography Silica Gel Chromatography Problem_ID->Chromatography Purification Deprotection Acid-Labile Deprotection Problem_ID->Deprotection Reaction Design New Molecule Design Problem_ID->Design Planning Sol_Workup Use milder acid (NH4Cl) Minimize contact time Work at 0°C Workup->Sol_Workup Sol_Chroma Neutralize silica with Et3N Use neutral alumina Consider reverse phase Chromatography->Sol_Chroma Sol_Deprotect Use milder/dilute acid (e.g., HCl) Monitor reaction closely Use orthogonal protecting groups (Cbz) Deprotection->Sol_Deprotect Sol_Design Install N-Aryl EWG Increase steric hindrance Modify pendant groups Design->Sol_Design

Caption: Decision workflow for handling azetidines in acidic media.

Comparative Stability Data

The stability of N-substituted azetidines can vary dramatically. The following table, adapted from data reported in the literature, illustrates the effect of the N-substituent and other structural features on the half-life (T₁/₂) of azetidine analogues at pH 1.8.[1]

Compound AnalogueKey Structural FeatureHalf-Life (T₁/₂) at pH 1.8Relative Stability
N-(3-pyridyl) Azetidine N-Heteroaryl (less basic azetidine N)3.8 hModerate
N-(2-pyridyl) & N-(4-pyridyl) Azetidines N-Heteroaryl (stronger delocalization)StableHigh
N-phenyl Azetidine N-Aryl (more basic azetidine N than pyridyl)< 0.1 hVery Low
N-(3-pyridyl) Pyrrolidine Larger, less strained 5-membered ringStableHigh
Azetidine with 3-carbon linker to amide Increased distance for intramolecular attack24 hModerate-High

This data clearly shows that reducing the basicity of the azetidine nitrogen (e.g., N-pyridyl vs. N-phenyl) or relieving ring strain (azetidine to pyrrolidine) significantly enhances stability in acidic media.[1]

References

Technical Support Center: Troubleshooting N-Boc Deprotection of 3-(Benzyloxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of 3-(benzyloxy)azetidine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate common issues and optimize your synthetic route.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My N-Boc deprotection is sluggish or incomplete. What are the likely causes and how can I resolve this?

Answer: Incomplete deprotection is a common hurdle, typically stemming from suboptimal reaction conditions. The acid-catalyzed cleavage of the Boc group is a kinetic process sensitive to several factors.[1]

Root Cause Analysis:

  • Insufficient Acid Strength or Concentration: The reaction's rate often shows a second-order dependence on acid concentration.[1] If the acid is too dilute, the equilibrium may not sufficiently favor the protonation and subsequent cleavage of the carbamate.

  • Inadequate Reaction Time or Temperature: Many deprotections are run at 0 °C to room temperature to minimize side reactions. However, if the substrate is sterically hindered or electronically deactivated, these conditions may be insufficient to drive the reaction to completion.[1]

  • Solvent Issues: Proper solvation of both the substrate and the acid is crucial. Dichloromethane (DCM) is standard for trifluoroacetic acid (TFA) deprotections, while 1,4-dioxane is common for hydrogen chloride (HCl) systems.[1][2] Poor solubility of your starting material can severely limit the reaction rate.

Solutions & Optimization Protocol:

  • Increase Acid Concentration: If using a 20% TFA in DCM solution, consider incrementally increasing the concentration to 50%.[1]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material persists after the standard 1-2 hours, allow the reaction to proceed longer at room temperature.

  • Switch Acid System: If TFA is ineffective, a stronger system like 4M HCl in 1,4-dioxane may be required.[1]

  • Optimize Temperature: While starting at 0 °C is good practice to control exotherms, allowing the reaction to warm to room temperature is standard. Gentle heating (e.g., to 40 °C) can be attempted cautiously, but be mindful of potential degradation (see Question 2).

Reagent SystemTypical ConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0 °C to Room Temp
Hydrogen Chloride (HCl)4 M1,4-Dioxane0.5 - 2 hoursRoom Temp
p-Toluenesulfonic Acid (pTSA)Catalytic to StoichiometricDioxane, Methanol2 - 12 hours40 °C to Reflux

Table 1: Common acidic conditions for N-Boc deprotection.[1][3][4]

Question 2: I'm observing significant product degradation, likely azetidine ring-opening. Why is this happening and what can I do to prevent it?

Answer: This is a critical issue rooted in the inherent chemical properties of the azetidine scaffold. The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, especially under acidic conditions.[5][6][7]

Mechanistic Insight:

The process is often initiated by the protonation of the azetidine nitrogen. This makes the ring carbons more electrophilic and vulnerable to attack by any nucleophile present in the medium (e.g., the acid's counter-ion like Cl⁻ or trifluoroacetate, or solvent molecules), leading to irreversible ring cleavage.[5][6] The rate of this degradation is highly pH-dependent, accelerating significantly at low pH.[6]

Solutions to Preserve the Azetidine Ring:

  • Use the Mildest Effective Acidic Conditions: Start with the lowest concentration of acid that provides a reasonable deprotection rate. Avoid large excesses of strong acids.

  • Maintain Low Temperatures: Perform the entire reaction at 0 °C or below if possible. This will slow the rate of the desired deprotection but will disproportionately slow the undesired ring-opening pathway.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent prolonged exposure of the product to the acidic environment.

  • Consider Alternative Deprotection Methods: If acid-mediated degradation remains problematic, alternative, non-acidic methods should be explored. While less common, thermal deprotection in a high-boiling solvent or using specific Lewis acids like ZnBr₂ have been reported for N-Boc removal and may be compatible.[8][9][10]

cluster_0 Troubleshooting Azetidine Ring Opening Start Start: N-Boc-3-(benzyloxy)azetidine Acid Apply Acidic Conditions (e.g., TFA/DCM) Start->Acid Monitor Monitor by LC-MS Acid->Monitor Check Ring Opening Observed? Monitor->Check Success Success: Isolate Product Check->Success No ReduceTemp Decrease Temperature (e.g., to 0°C) Check->ReduceTemp Yes ReduceTemp->Acid ReduceTime Decrease Reaction Time ReduceTemp->ReduceTime MilderAcid Use Milder Acid/ Lower Concentration ReduceTemp->MilderAcid AltMethod Consider Alternative (Non-Acidic) Method ReduceTemp->AltMethod MilderAcid->Acid

Caption: Troubleshooting workflow for azetidine ring-opening.

Question 3: My primary side-product appears to be from the cleavage of the 3-benzyloxy group. How can I deprotect the N-Boc group while preserving the benzyl ether?

Answer: While benzyl ethers are generally stable to the conditions used for Boc deprotection (e.g., TFA, HCl), they are not completely inert. Cleavage of benzyl ethers can occur under strongly acidic conditions, though it is more commonly associated with reductive methods like catalytic hydrogenation (H₂/Pd-C).[11][12]

Root Cause Analysis:

If you are observing benzyl ether cleavage, it is likely due to one of the following:

  • Excessively Harsh Acidic Conditions: Prolonged exposure to high concentrations of strong acid, especially at elevated temperatures, can facilitate the cleavage of the benzyl ether.

  • Presence of Unintended Lewis Acids: Trace metal impurities can sometimes catalyze ether cleavage.

  • Incorrect Reaction Choice: Ensure you are not using a method known for debenzylation. For instance, catalytic hydrogenation will readily cleave the benzyl ether while leaving the N-Boc group intact.

Solutions to Preserve the Benzyl Ether:

  • Adhere to Standard Protocols: Use well-established conditions, such as 20-50% TFA in DCM at 0 °C to room temperature, and monitor the reaction to avoid unnecessarily long reaction times.[13]

  • Avoid Reductive Conditions: Do not use catalytic hydrogenation (e.g., H₂, Pd/C) or other hydrogenolysis methods, as these are the primary means of cleaving benzyl ethers.[12]

  • Purify Reagents: Ensure the acid and solvent used are of high purity and free from metal contaminants.

Question 4: I'm struggling with the work-up and isolation of my product. What are some best practices?

Answer: The work-up procedure for an acidic Boc deprotection aims to remove the excess acid and isolate the deprotected amine, either as a salt or as the free base.

Standard Work-up Protocol:

  • Removal of Volatiles: Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the solvent and excess volatile acid (like TFA).[1][13]

  • Azeotropic Removal of Acid: To remove residual TFA, which can be tenacious, add a non-polar solvent like toluene or diethyl ether and re-concentrate. Repeat this process 2-3 times.[1]

  • Isolation as a Salt: The resulting residue is the amine salt (e.g., trifluoroacetate or hydrochloride). This can often be precipitated or triturated by adding a non-polar solvent like cold diethyl ether and then isolated by filtration. This is often the cleanest method.

  • Isolation as a Free Base:

    • Dissolve the crude salt in a suitable organic solvent (e.g., DCM, EtOAc).

    • Carefully wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic. This neutralizes the acid and liberates the free amine.

    • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the free amine.

Troubleshooting Work-up Issues:

  • Product is Water-Soluble: Small, polar molecules like 3-(benzyloxy)azetidine (especially its protonated salt form) can have significant water solubility. If you lose your product during the basic wash, try extracting the aqueous layer multiple times with your organic solvent. Alternatively, isolate the product as the salt to avoid the aqueous wash entirely.

  • Emulsion Formation: If emulsions form during the basic wash, adding brine can help break them.

  • Ester Hydrolysis: If your molecule contains other acid-labile groups (less common) or base-labile groups like esters, a basic work-up can cause side reactions.[14] In such cases, isolating the salt or using a solid-supported base (like an amine scavenger resin) for neutralization is preferable.[14]

Frequently Asked Questions (FAQs)

What is the mechanism of acid-catalyzed N-Boc deprotection?

The deprotection proceeds via a three-step mechanism:[15][16]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated to form the corresponding ammonium salt.

cluster_side Start R-NH-Boc Protonated R-NH-Boc(H+) Start->Protonated + H+ inv1 Protonated->inv1 - Isobutylene tBu tert-butyl cation CarbamicAcid [R-NH-COOH] inv2 CarbamicAcid->inv2 - CO2 Amine R-NH2 Salt R-NH3+ X- Amine->Salt + H+X- inv1->CarbamicAcid inv2->Amine inv3 isobutylene Isobutylene tBu->isobutylene - H+

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

The generated tert-butyl cation is a reactive electrophile that can cause side reactions by alkylating nucleophilic residues, though this is less of a concern for 3-(benzyloxy)azetidine itself compared to molecules with tryptophan or methionine residues.[17]

Are there non-acidic alternatives for N-Boc deprotection if my molecule is extremely acid-sensitive?

Yes, while less common, several methods exist for cleaving the N-Boc group under non-acidic or very mild conditions. These can be valuable when dealing with highly acid-labile substrates where azetidine ring integrity is a major concern.

Alternative Methods:

  • Thermal Deprotection: Heating the N-Boc protected amine, sometimes in a high-boiling point solvent like diphenyl ether or simply in boiling water, can induce thermolytic cleavage of the Boc group.[8][10][18]

  • Lewis Acid Catalysis: Certain Lewis acids, such as ZnBr₂, FeCl₃, or AlCl₃, can mediate Boc deprotection under conditions that may be milder than strong Brønsted acids.[3][9][19]

  • Silyl Reagents: Reagents like trimethylsilyl iodide (TMSI) or trimethylsilyl triflate (TMSOTf) can effect deprotection, often at low temperatures.[19]

These methods often require specific optimization for each substrate and should be considered when standard acidic protocols fail.

How does the stability of the azetidine ring compare to other cyclic amines like pyrrolidine or piperidine?

The stability of saturated nitrogen heterocycles is inversely related to their ring strain.

  • Azetidine (4-membered ring): High ring strain (~25.4 kcal/mol). This makes it kinetically and thermodynamically prone to ring-opening reactions.[7]

  • Pyrrolidine (5-membered ring): Low ring strain (~5.4 kcal/mol). It is a much more stable ring system, comparable to acyclic amines.

  • Piperidine (6-membered ring): Essentially no ring strain. It exists in a stable chair conformation and is not susceptible to ring-opening under typical synthetic conditions.

Therefore, the azetidine ring is significantly less stable than its five- and six-membered counterparts, a critical consideration during multi-step synthesis and purification.[7] Acidic conditions that are benign for pyrrolidine or piperidine derivatives can be destructive to azetidines.[5][6]

References

Technical Support Center: Optimization of Reaction Conditions for N-Functionalization of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this critical class of reactions. Azetidines are valuable structural motifs in medicinal chemistry, and mastering their N-functionalization is key to unlocking their potential.[1][2][3][4]

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Issue 1: Low or No Conversion in N-Arylation (Buchwald-Hartwig Amination)

Question: My Buchwald-Hartwig N-arylation of azetidine with an aryl bromide is showing low conversion, with starting materials remaining even after extended reaction times. What are the likely causes and how can I fix it?

Answer: This is a common challenge often rooted in catalyst deactivation, inappropriate ligand choice, or suboptimal base and solvent selection. Let's break down the troubleshooting process.

Causality-Driven Troubleshooting Steps:

  • Catalyst and Ligand System Assessment: The Palladium(0) active catalyst is the heart of this reaction. Its efficacy is dictated by the phosphine ligand, which modulates its stability and reactivity.[5][6]

    • Insight: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior for coupling unactivated aryl chlorides and bromides with less nucleophilic amines like azetidine.[6] They promote the crucial oxidative addition step and prevent the formation of unreactive palladium dimers.[7]

    • Actionable Advice: If you are using first-generation ligands like P(o-tolyl)₃, consider switching to a more advanced ligand. A screening of ligands (a "DoE" or Design of Experiments approach) can be highly effective in identifying the optimal choice for your specific substrate.[8] Pre-formed Pd-ligand complexes can also offer enhanced activity and stability.[9]

  • Base Selection and Strength: The base's role is to deprotonate the azetidine, forming the active nucleophile. Its strength and solubility are critical.

    • Insight: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, its solubility can be an issue in less polar solvents. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be strong enough to deprotonate the azetidine efficiently, leading to slow or stalled reactions.

    • Actionable Advice: Ensure your base is freshly opened and anhydrous. If using NaOtBu, consider switching to a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu). Simple inorganic bases are often preferred from a green chemistry perspective.[5]

  • Solvent Polarity and Aprotic Nature: The solvent must solubilize the reactants and facilitate the catalytic cycle without interfering.

    • Insight: Aprotic solvents are essential. Toluene and 1,4-dioxane are commonly used. Dioxane's higher polarity can sometimes improve the solubility of the base and catalyst complex, but it is considered a high-impact solvent to be avoided if possible.[5][10]

    • Actionable Advice: Ensure your solvent is rigorously dried. If solubility is an issue in toluene, consider switching to THF or 1,4-dioxane.

  • Temperature Control: The reaction temperature must be high enough to overcome the activation energy but not so high as to cause catalyst decomposition.

    • Insight: Typical temperatures for Buchwald-Hartwig reactions range from 80-120 °C.[10] Higher temperatures can accelerate the reaction but also increase the rate of catalyst decomposition and potential side reactions.

    • Actionable Advice: Start with a moderate temperature (e.g., 100 °C) and monitor the reaction progress. If the reaction is sluggish, a modest increase in temperature may be beneficial.

Issue 2: Competing Side Reactions: Dimerization and Polymerization in N-Alkylation

Question: I'm attempting an N-alkylation of azetidine with a dihaloalkane, but I'm getting a significant amount of what appears to be a dimer or polymer of the azetidine. How can I favor the desired mono-alkylation?

Answer: This issue arises from the bifunctional nature of your alkylating agent and the comparable reactivity of the starting azetidine and the mono-alkylated product. The key is to control the relative concentrations of the reactants.

Strategies to Promote Mono-alkylation:

  • High Dilution Conditions: This is the most critical factor. By keeping the concentration of the azetidine low, you decrease the probability of a second azetidine molecule reacting with the already mono-alkylated product.

    • Insight: Intermolecular side reactions are highly dependent on concentration.[11]

    • Actionable Advice: Use a larger volume of solvent. More effectively, employ slow addition of the azetidine to a solution of the dihaloalkane. This maintains a low instantaneous concentration of the azetidine throughout the reaction.

  • Stoichiometry Control: Using an excess of the dihaloalkane can statistically favor mono-alkylation.

    • Insight: Le Châtelier's principle can be applied to drive the reaction towards the desired product.

    • Actionable Advice: Use a 3-5 fold excess of the dihaloalkane. While this may require a more involved purification to remove the excess reagent, it can significantly improve the yield of the mono-alkylated product.

  • Protecting Group Strategy: If direct alkylation proves challenging, consider a protecting group strategy.

    • Insight: Protecting the azetidine nitrogen allows for controlled functionalization. The tert-butoxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal.[11]

    • Actionable Advice: Protect the azetidine with a Boc group, perform the mono-alkylation, and then deprotect the nitrogen. This multi-step approach often provides a cleaner reaction profile and higher overall yield.

Issue 3: Low Yield in N-Acylation with Hindered Acylating Agents

Question: My N-acylation of a substituted azetidine with a sterically hindered acid chloride is giving a low yield. What can I do to improve this?

Answer: Steric hindrance around the nitrogen of the azetidine and/or the carbonyl carbon of the acylating agent can significantly slow down the reaction rate.[12] Overcoming this requires more forcing conditions or a more reactive acylating agent.

Optimization Strategies for Hindered N-Acylation:

  • Increase Reactivity of the Acylating Agent:

    • Insight: The reactivity of acylating agents follows the general trend: acid chloride > acid anhydride > ester.

    • Actionable Advice: If you are using an acid anhydride, switching to the corresponding acid chloride will increase the electrophilicity of the carbonyl carbon and likely improve the reaction rate.

  • Use of a Catalyst:

    • Insight: Nucleophilic catalysts can accelerate acylation reactions.

    • Actionable Advice: Add a catalytic amount (e.g., 0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP reacts with the acid chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the hindered azetidine.

  • More Forcing Reaction Conditions:

    • Insight: Increasing the temperature can provide the necessary activation energy for the reaction to proceed.

    • Actionable Advice: Gently heat the reaction mixture. Be mindful of potential side reactions at higher temperatures and monitor the reaction progress closely by TLC or LC-MS.

  • Solvent Choice:

    • Insight: A polar aprotic solvent can help to stabilize charged intermediates and accelerate the reaction.

    • Actionable Advice: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points. If solubility is an issue, consider dimethylformamide (DMF).[11]

Part 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common protecting group for the azetidine nitrogen, and what are the standard conditions for its removal?

A1: The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for the azetidine nitrogen.[11] Its popularity stems from its stability to a wide range of reaction conditions and its relatively mild removal.

  • Protection: The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) or in a biphasic system with NaOH.[13][14]

  • Deprotection: The Boc group is readily cleaved under acidic conditions.[14][15] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent like 1,4-dioxane or ethyl acetate.[16] There are also greener methods available, such as using a deep eutectic solvent or even hot water under certain conditions.[16][17]

Q2: My azetidine substrate is an oil. How can I accurately determine its purity before starting my N-functionalization reaction?

A2: Purity of the starting material is crucial for a successful reaction. For an oily azetidine, several techniques can be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The presence of residual solvent or other impurities will be evident. Quantitative NMR (qNMR) with an internal standard can provide a very accurate measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds. It can separate the desired azetidine from volatile impurities and provide their mass-to-charge ratios for identification.

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the theoretical values for your azetidine.

Reaction-Specific Questions

Q3: For a Buchwald-Hartwig N-arylation, is it better to use a pre-formed palladium catalyst or generate it in situ?

A3: Both approaches are valid, but using a pre-formed catalyst (a pre-catalyst) often offers advantages in terms of reproducibility and reaction efficiency.

  • In situ Generation: This typically involves mixing a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a phosphine ligand. While convenient, the exact nature and concentration of the active Pd(0) species can be variable.

  • Pre-formed Catalysts: These are well-defined complexes of palladium with the desired ligand (e.g., XPhos-Pd-G3). They are often more stable and provide a more consistent concentration of the active catalyst, leading to more reliable reaction outcomes.[9] For challenging couplings, a pre-catalyst is often the preferred choice.

Q4: Can I perform an N-alkylation of azetidine under phase-transfer catalysis (PTC) conditions?

A4: Yes, PTC can be an effective method for the N-alkylation of azetidines, especially for simple alkyl halides. It offers the advantage of using inexpensive inorganic bases (like NaOH or K₂CO₃) in a biphasic system (e.g., water/toluene), which can simplify workup. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to shuttle the hydroxide or carbonate base into the organic phase to deprotonate the azetidine.

Q5: I am observing ring-opening of my azetidine during an attempted N-functionalization reaction. Why is this happening and how can I prevent it?

A5: Azetidines possess significant ring strain (approximately 25 kcal/mol), which makes them susceptible to nucleophilic ring-opening under certain conditions, particularly upon activation of the nitrogen atom.[1][18]

  • Cause: This is most common when the nitrogen is activated by a strong Lewis or Brønsted acid, making the ring carbons more electrophilic.[18] The presence of a nucleophile (which could be a solvent, a reagent, or another molecule of the azetidine) can then lead to ring cleavage.

  • Prevention:

    • Avoid strongly acidic conditions if possible.

    • If an acid is required (e.g., for Boc deprotection), perform the reaction at low temperatures (e.g., 0 °C) and for the minimum time necessary.

    • In nucleophilic substitution reactions, ensure that the reaction conditions favor substitution at the external electrophile rather than intramolecular or intermolecular ring-opening. This often means avoiding highly reactive electrophiles that might coordinate to the azetidine nitrogen and activate the ring.

Part 3: Data Summaries and Protocols

Table 1: Recommended Starting Conditions for Azetidine N-Functionalization
Reaction TypeElectrophileCatalyst/LigandBaseSolventTemperature (°C)
N-Arylation Aryl Bromide/ChloridePd₂(dba)₃ / XPhosNaOtBuToluene100-110
N-Alkylation Alkyl Bromide/IodideNoneK₂CO₃Acetonitrile (MeCN)60-80
N-Acylation Acid ChlorideDMAP (catalytic)Et₃NDCM0 to RT
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃Acetic Acid (catalytic)DCERT

Note: These are general starting points. Optimization will be required for specific substrates.

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add azetidine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Protocol 2: N-Boc Protection of Azetidine
  • Dissolve azetidine (10 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask.

  • Add triethylamine (15 mmol, 1.5 eq).[13]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 11 mmol, 1.1 eq) in DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.[13]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected azetidine, which is often pure enough to be used in the next step without further purification.

Protocol 3: N-Boc Deprotection of an Azetidine Derivative
  • Dissolve the N-Boc azetidine (5 mmol) in dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 25 mmol, 5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected azetidine.

Part 4: Visual Diagrams

Logical Workflow for Troubleshooting Low Yield in N-Arylation

G start Low Yield in N-Arylation catalyst Is the catalyst/ligand system optimal? (e.g., using a sterically hindered ligand) start->catalyst base Is the base strong and soluble enough? catalyst->base No sol_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos). Consider a pre-catalyst. catalyst->sol_catalyst Yes conditions Are the reaction conditions (solvent, temp) appropriate? base->conditions No sol_base Switch to a stronger/more soluble base (e.g., KOtBu, LiHMDS). base->sol_base Yes reagents Are starting materials pure and anhydrous? conditions->reagents No sol_conditions Ensure anhydrous solvent. Increase temperature incrementally. conditions->sol_conditions Yes sol_reagents Purify starting materials. Use freshly dried reagents/solvents. reagents->sol_reagents Yes end Reaction Optimized reagents->end No sol_catalyst->base sol_base->conditions sol_conditions->reagents sol_reagents->end

Caption: Troubleshooting flowchart for low-yield N-arylation reactions.

Decision Tree for N-Functionalization Strategy

G start Desired N-Functionalization type What type of bond is being formed? start->type cn_aryl N-C(sp²) Aryl type->cn_aryl Aryl cn_alkyl N-C(sp³) Alkyl type->cn_alkyl Alkyl cn_acyl N-C(sp²) Acyl type->cn_acyl Acyl buchwald Buchwald-Hartwig Amination cn_aryl->buchwald snar SNAr (if aryl is e⁻ deficient) cn_aryl->snar alkylation Direct Alkylation (SN2) cn_alkyl->alkylation reductive Reductive Amination cn_alkyl->reductive acylation Acylation with Acid Chloride/Anhydride cn_acyl->acylation

Caption: Decision tree for selecting an N-functionalization method.

References

Technical Support Center: Purification of 3-(Benzyloxy)azetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Benzyloxy)azetidine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks with high purity. The unique properties of the strained azetidine ring, combined with the polarity of the hydrochloride salt, present specific purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.

Q1: My compound is streaking severely on a standard silica gel column, leading to poor separation and product loss. What is causing this, and how can I resolve it?

Probable Cause: This is the most common issue when purifying amine salts. The highly polar and acidic nature of silica gel interacts strongly with the basic nitrogen of the azetidine, even in its salt form. This interaction leads to "tailing" or "streaking," where the compound moves slowly and unevenly down the column, resulting in broad peaks and poor resolution from impurities.

Solutions:

  • Strategy 1: Convert to Free Base for Chromatography This is often the most reliable approach. By removing the hydrochloride salt, the compound's polarity is significantly reduced, making it amenable to standard silica gel chromatography.

    • Protocol:

      • Dissolve the crude hydrochloride salt in water or a minimal amount of methanol.

      • Cool the solution in an ice bath (0°C).

      • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases and the pH is basic (~8-9).[1]

      • Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

      • Purify the resulting free base using standard silica gel chromatography.

      • After purification, dissolve the pure free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.

  • Strategy 2: Modify the Mobile Phase If you must chromatograph the salt directly, modifying the eluent can passivate the acidic silica surface and improve peak shape.

    • Recommended Mobile Phases:

      • Ammonia System: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with a small amount of concentrated ammonium hydroxide (e.g., 0.5-1% NH₄OH) added to the mobile phase.

      • Triethylamine (TEA) System: Similar to the ammonia system, but using triethylamine (e.g., 1% TEA) as the basic modifier.[2] This is often preferred as TEA is more volatile than aqueous ammonia.

  • Strategy 3: Use an Alternative Stationary Phase

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.

    • Amine-Functionalized Silica: This specialized stationary phase is designed for purifying amines and can provide excellent separation without the need for mobile phase modifiers.[3]

  • Strategy 4: Hydrophilic Interaction Chromatography (HILIC) For highly polar compounds, HILIC is an excellent alternative to reversed-phase chromatography. It uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4] This technique can provide superior retention and separation for polar salts.

Q2: After the final workup, my product is a sticky oil or a gummy solid, not the expected crystalline powder. How can I induce crystallization and remove residual impurities?

Probable Cause: This issue typically points to the presence of residual solvents (e.g., DMF, methanol) or persistent impurities that inhibit crystallization. The hydrochloride salt may also be hygroscopic, absorbing atmospheric moisture.

Solutions:

  • Trituration: This is a simple and effective method to wash away soluble impurities and induce crystallization.

    • Protocol:

      • Place the oily product in a flask.

      • Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture).

      • Stir or sonicate the mixture vigorously. The product should precipitate as a solid.

      • Filter the solid, wash with a small amount of the cold trituration solvent, and dry under high vacuum.

  • Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system is the next step. Finding the right solvent pair is key.

    • Common Solvent Systems for Amine Hydrochlorides:

      • Methanol / Methyl tert-butyl ether (MTBE)[1]

      • Isopropanol / Diethyl ether

      • Ethanol / Ethyl acetate

    • General Protocol:

      • Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., methanol).

      • Slowly add the anti-solvent (e.g., MTBE) until the solution becomes cloudy.

      • Add a drop or two of the primary solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, and then in a freezer, to promote the formation of crystals.

      • Collect the crystals by filtration.

Q3: My analysis shows incomplete debenzylation. How can I ensure the complete removal of the benzyl protecting group?

Probable Cause: Incomplete catalytic hydrogenolysis is a common issue that can stem from several factors.[5]

  • Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst may be old, poisoned by impurities (e.g., sulfur compounds), or used in insufficient quantity.[6]

  • Insufficient Hydrogen Source: The pressure of H₂ gas may be too low, or the hydrogen transfer reagent (e.g., ammonium formate) may be depleted.[6]

  • Poor Mass Transfer: Inefficient stirring can prevent the substrate from accessing the heterogeneous catalyst surface.

Solutions:

  • Optimize Reaction Conditions:

    • Use Fresh Catalyst: Always use a fresh, high-quality Pd/C catalyst. Typically, 10 mol% is sufficient.

    • Ensure Proper Mixing: Stir the reaction mixture vigorously to keep the catalyst suspended.

    • Check Hydrogen Source: For hydrogen gas, ensure the system is properly purged and pressurized (e.g., 50 psi). For transfer hydrogenation, ensure an adequate excess of the donor (e.g., 5 equivalents of ammonium formate) is used.[6]

    • Solvent Choice: Protic solvents like methanol or ethanol are generally effective for hydrogenolysis.[5]

  • Re-run the Reaction: If the reaction is incomplete, filter the mixture through Celite to remove the old catalyst, concentrate the filtrate, and re-subject the material to the reaction with a fresh batch of catalyst.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

PurificationWorkflow cluster_chromatography Chromatography Options start Crude 3-(Benzyloxy)azetidine HCl check_purity Assess Purity & Nature (TLC, NMR, LCMS) start->check_purity is_solid Is it a solid? check_purity->is_solid Product State? is_oily Oily / Gummy? check_purity->is_oily Product State? high_purity High Purity Solid? is_solid->high_purity Yes triturate Triturate with non-polar solvent (e.g., Ether, Hexane) is_oily->triturate Yes triturate->high_purity recrystallize Recrystallize (e.g., MeOH/MTBE) final_product Final Product recrystallize->final_product high_purity->final_product Yes low_purity Significant Impurities Present? high_purity->low_purity No free_base 1. Convert to Free Base 2. Silica Gel Chromatography 3. Re-form HCl Salt low_purity->free_base Yes modified_eluent Chromatograph as Salt (Silica + NH4OH/TEA) low_purity->modified_eluent alt_phase Use Alternative Phase (Alumina, Amine-Silica, HILIC) low_purity->alt_phase free_base->recrystallize modified_eluent->recrystallize alt_phase->recrystallize

Caption: A decision tree for troubleshooting the purification of 3-(Benzyloxy)azetidine HCl.

Frequently Asked Questions (FAQs)
Q1: Is it generally better to purify the azetidine derivative as the free base or as the hydrochloride salt?

This depends on the properties of the specific derivative and the nature of the impurities. The table below summarizes the pros and cons of each approach.

FeaturePurifying as Free BasePurifying as Hydrochloride Salt
Chromatography Pro: Behaves well on standard silica gel; easier separation from non-polar impurities.Con: Prone to streaking on silica; often requires modified eluents or special columns.[2]
Crystallinity Con: Often an oil or low-melting solid; can be harder to isolate and handle.Pro: Typically a stable, crystalline solid; easier to handle, weigh, and store.[7]
Process Steps Con: Requires extra acid-base extraction and salt formation steps, which can lower the overall yield.[1]Pro: More direct; fewer steps involved if chromatography can be avoided or optimized.
Stability Con: Free amines can be less stable and more susceptible to oxidation or decomposition over time.Pro: Generally more stable and has a longer shelf life.
Q2: What are the best analytical methods for assessing the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect organic impurities. Quantitative NMR (qNMR) can be used for an accurate purity assay.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities. An acidic mobile phase is typically used for the analysis of the hydrochloride salt.

  • HPLC (High-Performance Liquid Chromatography): Using a suitable column (e.g., C18 for reversed-phase or a HILIC column) with a UV detector can provide accurate quantification of purity.[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q3: How should I store this compound to ensure its long-term stability?

This compound is typically a stable solid. However, to prevent potential degradation, follow these storage guidelines:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and potential oxidation.

  • Temperature: Room temperature storage is generally acceptable.

  • Container: Keep in a tightly sealed container in a dry location, such as a desiccator.

Q4: Is there a risk of the azetidine ring opening during purification?

Yes, the four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh conditions.[7][8]

  • Conditions to Avoid:

    • Strong Acids/Bases: While necessary for pH adjustments, prolonged exposure to concentrated strong acids or bases, especially at elevated temperatures, should be avoided.

    • High Temperatures: Avoid excessive heat during workup or concentration steps.

  • Mitigation: Use mild conditions whenever possible (e.g., NaHCO₃ instead of NaOH for neutralization) and keep temperatures low. The hydrochloride salt form generally enhances the stability of the azetidine ring compared to the free base.

References

Technical Support Center: Stability of 3-(Benzyloxy)azetidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-(Benzyloxy)azetidine hydrochloride. This resource is designed to provide in-depth, practical guidance to researchers encountering stability issues with this compound in solution. The inherent ring strain of the azetidine core, combined with the influence of its substituents, presents unique stability challenges.[1][2][3] This guide offers troubleshooting protocols, mechanistic explanations, and preventative measures to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What is the primary stability concern with this compound in solution?

A1: The principal stability issue is the susceptibility of the four-membered azetidine ring to opening.[1][2] This is primarily due to the significant ring strain (approx. 25.4 kcal/mol).[3] As a hydrochloride salt, solutions of this compound are inherently acidic, which can catalyze the ring-opening process. Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack by solvent molecules (e.g., water) or other nucleophiles present in the medium, leading to cleavage of the C-N bonds.[1][2]

Q2: How does pH affect the stability of the solution?

A2: The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 4): The compound is most vulnerable under strongly acidic conditions. The equilibrium shifts towards the protonated azetidinium ion, which is readily attacked by nucleophiles, leading to rapid degradation.[1][2] Studies on related N-substituted azetidines have shown that decomposition is significantly more rapid at low pH.[2]

  • Neutral to Mildly Acidic Conditions (pH 4-7): Stability generally improves as the pH increases towards neutral. However, even in this range, gradual degradation can occur, particularly with prolonged storage or elevated temperatures.

  • Basic Conditions (pH > 7): While generally more stable than in acidic media, azetidine derivatives can still be reactive under basic conditions.[1] For 3-(Benzyloxy)azetidine, neutralization of the hydrochloride salt to the free base is necessary before use in many synthetic applications. However, strong bases and high temperatures should be avoided to prevent potential elimination or other side reactions.

Q3: What are the typical storage recommendations for solutions of this compound?

A3: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary:

  • Solvent: Use aprotic, non-nucleophilic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile) over protic solvents like water or methanol.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide.[4][5] Product data sheets often recommend storage under an inert atmosphere even for the solid material.[4][5]

Q4: Can I use this compound directly from the bottle for my reaction?

A4: As a hydrochloride salt, the compound is a solid that is typically weighed out.[6][7] For reactions requiring the free base form of the azetidine, you will need to perform a neutralization step, for example, by washing a solution of the compound with a mild aqueous base like saturated sodium bicarbonate.[8] Be aware that prolonged contact with even mild aqueous bases can lead to degradation, so extractions should be performed quickly and at low temperatures.[1]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured, question-and-answer approach to troubleshoot specific problems you may encounter.

Q: I'm using this compound in a nucleophilic substitution reaction, but I'm getting a low yield of my desired product and see multiple unidentified spots on my TLC/LC-MS. What could be the cause?

A: This is a classic symptom of reactant degradation prior to or during the reaction. The root cause is likely the instability of the azetidine ring under your reaction conditions.

Root Cause Analysis & Solutions:

  • Acid-Catalyzed Degradation: If your reaction is run under acidic conditions, or if you haven't neutralized the hydrochloride salt, the azetidine ring is likely opening.

    • Solution: Neutralize the hydrochloride salt to the free base immediately before use. This can be done by dissolving the salt in an appropriate organic solvent and washing it with a mild base like saturated aqueous sodium bicarbonate.[8] Perform this step at a low temperature (0-5°C) and work quickly to minimize contact time with the aqueous phase.[1]

  • Solvent-Mediated Degradation: Using protic solvents like water, methanol, or ethanol can lead to solvolysis, where the solvent molecule acts as a nucleophile and opens the ring.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF.[9] These solvents are less likely to act as nucleophiles.

  • Thermal Instability: High reaction temperatures can provide the activation energy needed for ring-opening or debenzylation.

    • Solution: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider using a more reactive coupling agent or catalyst rather than increasing the temperature.

Q: My LC-MS analysis shows a peak corresponding to 3-hydroxyazetidine and another to benzyl alcohol, neither of which should be formed in my reaction. Why is this happening?

A: The appearance of these specific byproducts points towards two distinct degradation pathways: azetidine ring hydrolysis and debenzylation .

Mechanistic Explanation:

  • Azetidine Ring Hydrolysis: This occurs when a water molecule attacks the protonated azetidine ring, leading to its opening. Subsequent fragmentation can lead to smaller, more volatile byproducts, but a common degradation product of 3-substituted azetidines is the corresponding 3-hydroxyazetidine if the substituent is cleaved.[10]

  • Debenzylation: The benzyloxy group can be cleaved under certain conditions, particularly catalytic hydrogenation (e.g., using Pd/C and H₂), which is a common method for removing benzyl protecting groups.[11][12] Acid-facilitated debenzylation can also occur, though it is often more difficult.[13][14] If your reaction involves conditions that could facilitate this (e.g., presence of a metal catalyst, strong acid), you may observe the formation of 3-hydroxyazetidine and benzyl-derived byproducts.

Troubleshooting Workflow:

G cluster_0 Potential Causes cluster_1 Solutions start Unexpected Byproducts Observed (3-hydroxyazetidine, benzyl alcohol) check_conditions Review Reaction Conditions start->check_conditions is_acid Strong Acid Present? check_conditions->is_acid Check pH is_water Aqueous/Protic Solvent? check_conditions->is_water Check Solvent is_catalyst Reductive Catalyst Present? (e.g., Pd, Pt, Raney Ni) check_conditions->is_catalyst Check Reagents sol_acid Use Non-Acidic Conditions Buffer the reaction if necessary is_acid->sol_acid Yes sol_water Switch to Anhydrous Aprotic Solvent (THF, DMF, MeCN) is_water->sol_water Yes sol_catalyst Avoid Reductive Conditions Choose alternative synthetic route is_catalyst->sol_catalyst Yes

Caption: Troubleshooting workflow for identifying the source of degradation byproducts.

Part 3: Experimental Protocols

This section provides validated, step-by-step protocols for key procedures to mitigate stability issues.

This protocol describes the neutralization of the hydrochloride salt for use in reactions requiring the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Ice bath

Procedure:

  • Dissolution: Dissolve the this compound salt in DCM or EtOAc in a separatory funnel.

  • Neutralization: Cool the solution in an ice bath. Add cold, saturated aqueous NaHCO₃ solution.[8] Swirl gently at first to allow for controlled release of CO₂ gas, then stopper and shake, venting frequently.

  • Extraction: Allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing: Combine all organic extracts and wash once with cold brine solution to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator at low temperature (<30°C).

  • Immediate Use: The resulting free base (an oil or solid) should be used immediately in the subsequent reaction without prolonged storage.

Self-Validation:

  • TLC Analysis: Spot the starting hydrochloride salt, the neutralized organic solution, and the final concentrated product. The free base should have a different Rf value than the salt.

  • pH Check: After the bicarbonate wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

This protocol allows for the quantitative assessment of the compound's stability under specific solution conditions (e.g., different pH buffers, solvents).

Materials:

  • This compound

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile, water)

  • Buffers of desired pH

  • Incubator or water bath

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-reactive solvent like acetonitrile.

  • Test Solutions: Dilute the stock solution into various buffered aqueous solutions (e.g., pH 2, 4, 7.4, 9) to a final concentration suitable for HPLC analysis.

  • Time Zero (T₀) Analysis: Immediately inject an aliquot of each test solution into the HPLC to get the initial peak area of the parent compound.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature, 37°C, 50°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Data Analysis: Plot the percentage of the remaining parent compound (based on peak area relative to T₀) against time for each condition. This will allow you to determine the degradation rate.

Data Presentation Example:

pH of SolutionTemperature (°C)% Remaining after 8h% Remaining after 24h
2.0 (HCl)3745%15%
4.0 (Acetate)3788%75%
7.4 (Phosphate)37>98%>95%
9.0 (Borate)37>99%>98%

Note: Data are illustrative and will vary based on exact experimental conditions.

Part 4: Mechanistic Insights into Degradation

Understanding the "why" behind the instability is crucial for proactive experimental design.

The primary degradation pathway in acidic solution involves the formation of a highly reactive azetidinium ion.

G cluster_0 Acidic Solution (H+) cluster_1 Nucleophilic Attack Azetidine 3-(Benzyloxy)azetidine Azetidinium Azetidinium Ion (Protonated) Azetidine->Azetidinium Protonation (Fast Equilibrium) RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophile Nucleophile (e.g., H₂O, ROH, Cl⁻) Nucleophile->RingOpened

Caption: Acid-catalyzed ring-opening of the azetidine core.

This diagram illustrates that the initial, rapid protonation of the azetidine nitrogen creates an activated intermediate.[1] This azetidinium ion is significantly more electrophilic at the ring carbons, making it highly susceptible to attack by even weak nucleophiles like water, which leads to irreversible ring cleavage and degradation of the starting material.[2][15]

References

How to avoid byproducts in azetidine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine coupling reactions. Azetidines are prized scaffolds in medicinal chemistry, offering unique structural and physicochemical properties.[1] However, their inherent ring strain (approx. 25.4 kcal/mol) presents distinct challenges during synthetic manipulations, often leading to undesired byproducts.[2] This guide provides in-depth troubleshooting advice and validated protocols to help you navigate these challenges and achieve clean, efficient couplings.

Part 1: Frequently Asked Questions (FAQs) - Common Byproducts

This section addresses the most common issues encountered during the coupling of azetidines, focusing on byproduct identification and the underlying chemical principles.

Q1: My primary byproduct in a Buchwald-Hartwig N-arylation is a ring-opened product. What is causing this and how can I prevent it?

A1: Ring-opening is a classic consequence of the azetidine's ring strain.[1][2][3] The reaction mechanism typically involves the protonation of the azetidine nitrogen, making the ring susceptible to nucleophilic attack.[1][4] In the context of a coupling reaction, this can be exacerbated by acidic conditions or even strong bases that can promote complex decomposition pathways.

  • Probable Cause 1: Lewis Acidity/Brønsted Acidity. Residual acid or the generation of acidic species during the reaction can protonate the azetidine nitrogen, activating it for ring cleavage.[1][4] Some palladium precursors or additives can contribute to this.

  • Probable Cause 2: Intramolecular Nucleophilic Attack. If your substrate contains a pendant nucleophile (like an amide), it can attack the activated azetidine ring, leading to an intramolecular ring-opening decomposition.[1] The stability is highly dependent on the linker length between the azetidine and the nucleophile.[1]

  • Probable Cause 3: Base-Mediated Decomposition. While seemingly counterintuitive, strong bases at elevated temperatures can sometimes lead to complex reaction mixtures and decomposition, which may include ring-opened species.[5]

Mitigation Strategies:

  • Choice of Base: Switch to a less harsh, non-nucleophilic base. While NaOt-Bu is common, bases like Cs₂CO₃ or K₃PO₄ are often milder and can suppress ring-opening.

  • Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. High temperatures provide the activation energy needed for ring-opening pathways.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the decomposition pathways.[6][7]

  • Substrate Design: If intramolecular attack is suspected, consider redesigning the substrate to increase the distance between the azetidine and the internal nucleophile.[1]

Q2: I am observing significant amounts of a hydrodehalogenated arene and homocoupled (biaryl) byproducts in my Pd-catalyzed coupling. What's going wrong?

A2: These are common side reactions in many cross-coupling protocols, including the Buchwald-Hartwig amination.[6][8]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. A common pathway is β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination.[6]

  • Homocoupling (e.g., Bithiophene): This side reaction forms a biaryl from two molecules of your aryl halide.[8] It is often promoted by high temperatures and can be a sign of inefficient catalyst turnover or side reactions involving the Pd(0) species.

Mitigation Strategies:

  • Optimize Catalyst System:

    • Precatalysts: Use well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[9] Using sources like Pd(OAc)₂ can be unreliable.[5]

    • Ligand-to-Metal Ratio: Since the amine substrate can also act as a ligand, adding a slight excess of the phosphine ligand relative to the palladium source can help maintain catalyst stability and prevent deactivation.[9]

  • Solvent Choice: For aryl iodide substrates, the sodium iodide (NaI) byproduct can inhibit the catalyst.[10] Switching to a less polar solvent like toluene, which does not solubilize NaI, can often improve results.[10]

  • Degas Thoroughly: Ensure all reagents and the reaction vessel are rigorously degassed to remove oxygen, which can degrade the Pd(0) catalyst and promote side reactions.

Q3: My amide coupling reaction with an azetidine is low-yielding and produces a complex mixture. Why are azetidines so challenging for acylation?

A3: Acylating an azetidine can be surprisingly difficult due to the reduced nucleophilicity of the nitrogen atom compared to acyclic amines and the potential for side reactions under standard coupling conditions.[3][11]

  • Probable Cause 1: Ring Strain & Pyramidalization. The geometry of the four-membered ring can lead to a more pyramidal nitrogen atom, which can affect its nucleophilicity and steric accessibility.

  • Probable Cause 2: Ring-Expansion Byproduct. Under certain conditions, particularly with activating coupling reagents, 2,2-disubstituted azetidines can undergo ring expansion to form 5,6-dihydro-4H-1,3-oxazines instead of the desired N-acylated product.[12]

  • Probable Cause 3: Reagent Incompatibility. Many common peptide coupling reagents can be too harsh, leading to decomposition.[13] For example, BOP reagent forms the carcinogen HMPA as a byproduct and might not be ideal.[14]

Mitigation Strategies:

  • Use Milder Coupling Reagents: Opt for reagents known for their mildness and low racemization potential. Reagents like HATU, HBTU, or COMU are often more effective and safer alternatives to older reagents.[14] Propanephosphonic acid anhydride (T3P) in combination with pyridine is another robust method.[13]

  • Control Reaction Conditions: Carefully control the stoichiometry and addition order. Often, pre-activating the carboxylic acid before adding the azetidine can prevent side reactions.

  • Screen Solvents: The choice of solvent can have a pronounced influence on the reaction outcome, potentially favoring N-acylation over ring expansion.[12]

Part 2: Troubleshooting Guide - Palladium-Catalyzed N-Arylation

This guide provides a systematic approach to troubleshooting one of the most common and vital reactions: the Buchwald-Hartwig N-arylation of azetidine.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for optimizing your reaction.

G start Start: Initial Reaction Failed (Low Yield / Byproducts) check_reagents Step 1: Verify Reagent Quality - Azetidine Purity - Fresh Base (NaOtBu) - Active Catalyst/Ligand - Anhydrous/Degassed Solvent start->check_reagents byproduct_analysis Step 2: Identify Major Byproduct(s) (TLC, LCMS, NMR) check_reagents->byproduct_analysis ring_opening Ring-Opening Observed? byproduct_analysis->ring_opening Analyze homocoupling Hydrodehalogenation or Homocoupling Observed? byproduct_analysis->homocoupling no_reaction Mainly Starting Material Remains? byproduct_analysis->no_reaction ring_opening->homocoupling No sol_ring_opening Action A: 1. Lower Temperature (e.g., 100°C -> 80°C) 2. Switch to milder base (Cs₂CO₃) 3. Screen bulkier ligands (e.g., tBuXPhos) ring_opening->sol_ring_opening Yes homocoupling->no_reaction No sol_homocoupling Action B: 1. Use Pd Precatalyst (G3/G4) 2. Increase Ligand:Pd ratio (e.g., 1.1:1) 3. Ensure rigorous degassing homocoupling->sol_homocoupling Yes sol_no_reaction Action C: 1. Switch to more active ligand (Josiphos, RuPhos) 2. Increase Temperature 3. Use more reactive halide (Cl -> Br -> I) no_reaction->sol_no_reaction Yes

Caption: Troubleshooting workflow for azetidine N-arylation.

Quantitative Troubleshooting Guide
Problem Observed Probable Cause(s) Suggested Solutions & Key Parameters
Low Conversion (<20%) 1. Inactive Catalyst2. Insufficient Reaction Temperature/Time3. Poor Halide Reactivity (Ar-Cl)1. Use a modern Pd precatalyst (e.g., tBuXPhos Pd G3).[9]2. Incrementally increase temperature (e.g., from 80°C to 100°C).3. For Ar-Cl, use highly active, bulky phosphine ligands.[7]
Ring-Opening Byproduct 1. High Temperature2. Harsh Base3. Acid-mediated decomposition1. Decrease temperature to ≤ 80°C.2. Replace NaOt-Bu with K₂CO₃ or Cs₂CO₃.[15]3. Ensure reagents are base-washed and neutral if necessary.
Hydrodehalogenation 1. β-Hydride Elimination2. Catalyst Decomposition1. Use ligands with bulky groups (e.g., adamantyl, t-butyl) to disfavor β-hydride elimination.2. Increase ligand loading slightly (Ligand:Pd ratio of 1.1:1 to 1.5:1).[9]
Azetidination of Ligand 1. Intramolecular C-H Activation/Amination1. This is a known side reaction, especially with picolinamide-directed C-H functionalization, forming a new azetidine ring.[16][17] Consider alternative directing groups or coupling strategies.
Validated Experimental Protocol: General N-Arylation of Azetidine

This protocol is a robust starting point for the coupling of an aryl bromide with azetidine.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Azetidine (1.2 mmol, 1.2 equiv)

  • tBuXPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Bromide, tBuXPhos Pd G3 precatalyst, and Sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the azetidine.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quench with water/EtOAc).

  • Work-up: Upon completion, cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine.

Self-Validation: The success of this protocol relies on the rigorous exclusion of air and moisture. The NaOt-Bu should be fresh and handled in a glovebox if possible. A color change from light yellow to a darker brown/black is typical for an active reaction.

Part 3: Mechanistic Insights

Understanding the catalytic cycle and potential off-cycle pathways is crucial for effective troubleshooting.

Buchwald_Hartwig Pd0 L₂Pd(0) OA_complex Oxidative Addition Complex Pd0->OA_complex + Ar-X Amine_complex Amine Coordination OA_complex->Amine_complex + Azetidine Amide_complex Pd(II) Amide Complex Amine_complex->Amide_complex - HX (+ Base) ring_opening_node Ring-Opening Amine_complex->ring_opening_node Side Reaction 2 (Acid/Heat) Amide_complex->Pd0 Reductive Elimination (Desired Product) beta_hydride β-Hydride Elimination Amide_complex->beta_hydride Side Reaction 1 hydrodehalogenated Hydrodehalogenated Arene + Imine beta_hydride->hydrodehalogenated decomposed Decomposed Products ring_opening_node->decomposed

Caption: Catalytic cycle and common off-cycle pathways.

The key to a successful azetidine coupling is to promote the rate of reductive elimination from the Pd(II) Amide Complex, which forms the desired C-N bond and regenerates the catalyst.[6][7][10] Side reactions like β-hydride elimination and ring-opening compete with this crucial step.[6] By selecting bulky ligands and maintaining the lowest effective temperature, you steer the reaction toward the desired product and away from these detrimental pathways.

References

Technical Support Center: Mild Deprotection of N-Protected 3-(Benzyloxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with N-protected 3-(benzyloxy)azetidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the deprotection of this versatile building block. The inherent strain of the azetidine ring and the presence of a benzyl ether necessitate careful selection of deprotection methods to avoid unwanted side reactions.[1][2] This resource is designed to help you navigate these complexities and achieve optimal results in your synthetic endeavors.

Visualizing the Challenge: Orthogonal Deprotection

The core challenge in deprotecting N-protected 3-(benzyloxy)azetidine lies in the selective removal of the nitrogen protecting group (PG) without cleaving the O-benzyl ether. This requires an "orthogonal" strategy, where one protecting group can be removed under conditions that leave the other intact.[3]

G cluster_0 N-Protected 3-(Benzyloxy)azetidine cluster_1 Deprotection Pathways cluster_2 Products Start N-PG-Azetidine-OBn N_Deprotection Mild N-Deprotection Start->N_Deprotection Desired Pathway (Orthogonal) OBn_Cleavage O-Benzyl Cleavage (Undesired) Start->OBn_Cleavage Side Reaction (Non-Orthogonal) Desired_Product Free Amine: Azetidine-OBn N_Deprotection->Desired_Product Side_Product Diol: N-PG-Azetidine-OH OBn_Cleavage->Side_Product

Caption: Orthogonal deprotection strategy for 3-(benzyloxy)azetidine.

I. N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, prized for its stability under a wide range of conditions. However, its removal typically requires acidic conditions, which can be problematic.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-Boc deprotection, and why might they be problematic for 3-(benzyloxy)azetidine?

A1: The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4] While often effective, high concentrations of TFA or prolonged reaction times can lead to the cleavage of the acid-sensitive O-benzyl ether, resulting in the formation of 3-hydroxyazetidine byproducts.

Q2: I'm observing incomplete deprotection with milder acidic conditions. What should I do?

A2: Incomplete deprotection under milder conditions is a common issue.[5] Instead of increasing the acid concentration, consider optimizing other reaction parameters. Switching to 4M HCl in dioxane is often a successful strategy.[5] Running the reaction at 0°C and carefully monitoring by TLC can help find the sweet spot between complete deprotection and minimal side product formation.[5]

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product - Cleavage of the O-benzyl ether. - Incomplete reaction.- Use milder acidic conditions (e.g., 10-20% TFA in DCM). - Switch to 4M HCl in dioxane at 0°C. - Consider non-acidic methods like oxalyl chloride in methanol.[4][6][7][8]
Formation of multiple byproducts - Degradation of the azetidine ring under harsh acidic conditions.- Ensure anhydrous conditions. - Decrease reaction temperature and time. - Use a scavenger, such as triisopropylsilane (TIS), if carbocation-mediated side reactions are suspected.
Reaction is very slow - Insufficient acid strength or concentration.- Gradually increase the acid concentration while monitoring for byproduct formation. - Try a different solvent system that may better solvate the substrate and reagents.[5]
Experimental Protocol: Mild N-Boc Deprotection with Oxalyl Chloride

This method offers a non-acidic alternative for Boc deprotection, which can be advantageous for acid-sensitive substrates.[4][6][7][8]

  • Dissolve the N-Boc-3-(benzyloxy)azetidine (1 equivalent) in methanol (MeOH).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution. An immediate temperature increase may be observed.[4]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.[6][7]

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. N-Cbz Deprotection

The benzyloxycarbonyl (Cbz) group is another widely used protecting group, often removed by catalytic hydrogenation. This presents a direct conflict with the O-benzyl ether, which is also susceptible to hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: Can I selectively deprotect an N-Cbz group in the presence of an O-benzyl group using catalytic hydrogenation?

A1: Achieving selectivity can be challenging but is sometimes possible. The N-Cbz group is generally more labile to hydrogenolysis than the O-benzyl group. Using a less active catalyst, such as 10% Pd/C, and carefully monitoring the reaction can sometimes allow for selective deprotection.[9][10] However, over-reduction is a significant risk.

Q2: What are some reliable non-hydrogenolytic methods for N-Cbz deprotection?

A2: Several non-hydrogenolytic methods can be employed. Lewis acids, such as AlCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can effectively cleave the N-Cbz group while leaving O-benzyl ethers intact.[11] Another approach is using 2-mercaptoethanol with potassium phosphate in DMA at elevated temperatures.[11]

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Cleavage of both N-Cbz and O-benzyl groups - Overly active catalyst or harsh hydrogenation conditions.- Use a less active catalyst (e.g., 10% Pd/C instead of Pd(OH)₂/C). - Employ catalytic transfer hydrogenation with a milder hydrogen donor like formic acid.[9] - Switch to a non-hydrogenolytic method (e.g., AlCl₃/HFIP).[11]
Incomplete reaction - Catalyst poisoning. - Insufficient hydrogen pressure or transfer agent.- Ensure the substrate is free of catalyst poisons (e.g., sulfur-containing compounds). - Increase the amount of hydrogen donor in catalytic transfer hydrogenation.
Formation of N-methylated byproduct - Use of methanol as a solvent in catalytic transfer hydrogenation with formic acid.- Switch to a different solvent, such as ethanol or isopropanol.
Experimental Protocol: N-Cbz Deprotection using Catalytic Transfer Hydrogenation

This method avoids the use of high-pressure hydrogen gas and can sometimes offer better selectivity.[9]

  • Dissolve the N-Cbz-3-(benzyloxy)azetidine (1 equivalent) in methanol or another suitable alcohol.

  • Add 10% Pd/C catalyst (typically 10-20 mol%).

  • Add formic acid (2-5 equivalents) as the hydrogen donor.[9]

  • Stir the reaction mixture at room temperature, monitoring carefully by TLC. The reaction is often complete within minutes to a few hours.[9]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting amine, often obtained as the formate salt, as needed.

III. N-Benzyl Deprotection

The N-benzyl group is robust but its removal often requires harsh conditions that are incompatible with the O-benzyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation not a viable option for N-benzyl deprotection in this case?

A1: Both the N-benzyl and O-benzyl groups are cleaved under typical catalytic hydrogenation conditions. It is nearly impossible to achieve selective deprotection of the N-benzyl group without also removing the O-benzyl ether.

Q2: Are there any mild, oxidative methods for N-debenzylation?

A2: Yes, oxidative methods can be effective. One approach involves the use of ceric ammonium nitrate (CAN).[12] Another method utilizes N-bromosuccinimide (NBS) under photochemical conditions.[13] These methods avoid the use of reducing agents that would cleave the O-benzyl group.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low yield with oxidative methods - Incomplete reaction. - Over-oxidation or degradation of the substrate.- Optimize the stoichiometry of the oxidizing agent. - Control the reaction temperature carefully (often 0°C to room temperature). - Ensure the absence of other easily oxidizable functional groups.
Reaction does not go to completion - Insufficient amount of oxidant. - Deactivation of the reagent.- Add the oxidant in portions. - Ensure the quality and purity of the oxidizing agent.
Experimental Protocol: Oxidative N-Debenzylation with Ceric Ammonium Nitrate (CAN)

This protocol is adapted from methods used for the N-dearylation of β-lactams and can be applied to N-benzyl azetidines.[12]

  • Dissolve the N-benzyl-3-(benzyloxy)azetidine (1 equivalent) in a mixture of acetonitrile and water (e.g., 3:1).

  • Cool the solution to 0°C.

  • Add ceric ammonium nitrate (CAN) (2-3 equivalents) portion-wise, maintaining the temperature at 0°C.[12]

  • Stir the reaction at 0°C for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Decision-Making Workflow for Deprotection

G start Select N-Protecting Group boc N-Boc start->boc cbz N-Cbz start->cbz bn N-Benzyl start->bn acid_sensitive Is the rest of the molecule acid-sensitive? boc->acid_sensitive hydrogenolysis_ok Is hydrogenolysis acceptable? cbz->hydrogenolysis_ok oxidative Use Oxidative Method (e.g., CAN or NBS) bn->oxidative tfa_hcl Use TFA or HCl/Dioxane (Monitor Carefully) acid_sensitive->tfa_hcl No oxalyl Use Oxalyl Chloride/MeOH acid_sensitive->oxalyl Yes cth Use Catalytic Transfer Hydrogenation (CTH) hydrogenolysis_ok->cth Yes (with caution) lewis_acid Use Lewis Acid (e.g., AlCl3/HFIP) hydrogenolysis_ok->lewis_acid No

Caption: Decision workflow for choosing a deprotection method.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3-(Benzyloxy)azetidine Hydrochloride

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates.[1][2] The purity of this starting material is paramount, as any impurities can propagate through a synthetic sequence, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, safety profiles, or stability.

This guide details a robust primary Reversed-Phase HPLC (RP-HPLC) method for the purity determination of this compound. It further provides a comparative analysis with an alternative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering insights into the strengths and limitations of each technique. The methodologies are presented with a focus on establishing a stability-indicating profile, crucial for predicting the long-term behavior of the compound.

Primary Analytical Method: Stability-Indicating RP-HPLC with UV Detection

The cornerstone of purity analysis for many pharmaceutical compounds is RP-HPLC with UV detection, prized for its reproducibility, precision, and cost-effectiveness.[3] For this compound, a C18 stationary phase is selected for its versatility in retaining moderately polar compounds.

Rationale for Method Design:

The hydrochloride salt form of an amine can present a unique challenge in RP-HPLC, sometimes leading to peak tailing or splitting.[4] This is often due to interactions with residual silanol groups on the silica-based stationary phase or pH effects within the microenvironment of the chromatographic peak. To mitigate this, a buffered mobile phase is essential to maintain a consistent pH and ensure the analyte is in a single ionic form, promoting sharp, symmetrical peaks. The inclusion of an organic modifier, such as acetonitrile or methanol, allows for the modulation of retention time. A gradient elution is employed to ensure the timely elution of any potential impurities with a broad range of polarities.[5]

Experimental Protocol: RP-HPLC-UV

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine hydrochloride and provides an acidic pH to ensure consistent protonation.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minutesA gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe benzyl group provides a chromophore for UV detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Forced Degradation Studies: Establishing a Stability-Indicating Method

To ensure the analytical method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[6][7][8] The drug substance is subjected to various stress conditions, and the resulting solutions are analyzed by the proposed HPLC method.

Stress Conditions:

ConditionDetailsPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60 °C for 24 hoursCleavage of the ether linkage.
Base Hydrolysis 0.1 N NaOH at 60 °C for 24 hoursCleavage of the ether linkage.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the benzylic position or the amine.[9][10]
Thermal 80 °C for 48 hours (solid state)General decomposition.
Photolytic ICH Q1B conditions (UV and visible light)Photodegradation.

The HPLC method should demonstrate the ability to separate the main peak of this compound from all significant degradation peaks.

Alternative Method: UPLC-MS for Enhanced Sensitivity and Specificity

For applications requiring higher throughput, sensitivity, and mass confirmation of impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative.[11]

Experimental Protocol: UPLC-MS

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 50 mm x 2.1 mm, 1.7 µmSub-2 µm particles provide higher efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile mobile phase components are essential for MS.
Gradient 5% B to 95% B over 5 minutesA rapid gradient is possible due to the high efficiency of the UPLC column.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperatures reduce mobile phase viscosity and can improve peak shape.
Detection PDA (200-400 nm) and ESI+ MSProvides both UV and mass data.

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Method Comparison: HPLC-UV vs. UPLC-MS

FeatureRP-HPLC-UVUPLC-MS
Resolution GoodExcellent
Analysis Time ~30 minutes~7 minutes
Sensitivity ModerateHigh
Specificity Based on retention time and UV spectrumHigh (retention time, UV, and mass-to-charge ratio)
Solvent Consumption HigherLower
Instrumentation Cost LowerHigher
Method Robustness HighModerate (more sensitive to matrix effects)
Impurity Identification Requires isolation and further characterizationTentative identification based on mass

Method Validation: Adhering to Scientific Rigor

Both the primary HPLC and the alternative UPLC-MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[12][13][14][15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Filtration B->C D Injection into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation (% Area) G->H I Reporting H->I

Caption: Workflow for HPLC Purity Analysis.

Method Validation Logic

Validation_Logic Method Analytical Method Developed Validation Method Validation (ICH Q2) Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose LOD_LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Logical Flow of Method Validation.

Conclusion

The purity of this compound is a critical quality attribute that requires a well-defined and validated analytical method for its assessment. The presented RP-HPLC-UV method provides a robust and reliable approach for routine quality control. For more demanding applications, such as impurity identification and high-throughput screening, the UPLC-MS method offers significant advantages in terms of speed, sensitivity, and specificity. The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. Adherence to the principles of method validation outlined by the ICH and pharmacopeias such as the USP and Ph. Eur. is essential to ensure the generation of accurate and defensible analytical data.[5][17][18][19][20][21][22][23][24]

References

A Senior Application Scientist's Guide to the NMR Characterization of 3-(Benzyloxy)azetidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

In the landscape of medicinal chemistry, small, strained heterocyclic rings are foundational building blocks for novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and metabolic stability.[1] 3-(Benzyloxy)azetidine hydrochloride, in particular, serves as a versatile intermediate, enabling the introduction of a protected hydroxyl functionality onto the strained ring system, which is invaluable for further synthetic elaboration.

This guide provides an in-depth technical comparison for the complete structural elucidation of this compound and its derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and objectively compare NMR with complementary analytical techniques, grounding all claims in authoritative data.

The Gold Standard: Unambiguous Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the definitive structural characterization of organic molecules.[2][3] It provides unparalleled insight into the molecular framework by mapping the connectivity and chemical environment of hydrogen and carbon atoms.[4][5] For a molecule like this compound, a multi-faceted NMR approach is not just beneficial, but essential for unambiguous confirmation.

Core Principles: Interpreting the Spectra

A thorough analysis requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.[4][6]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environments.

  • Azetidine Ring Protons: The protons on the four-membered ring are significantly influenced by the ring strain and the electronegativity of the adjacent nitrogen atom.

    • H2/H4 (Protons α to Nitrogen): These methylene protons typically appear as complex multiplets. In the hydrochloride salt form, the protonated nitrogen (NH₂⁺) strongly deshields these adjacent protons, shifting them downfield.[7] Expect signals in the δ 3.8–4.4 ppm range.

    • H3 (Proton α to Oxygen): The proton on the carbon bearing the benzyloxy group is shifted downfield by the electronegative oxygen. This methine proton will typically resonate around δ 4.6–5.0 ppm .

    • NH₂⁺ Protons: The protons on the nitrogen are exchangeable. In aprotic solvents like DMSO-d₆, they can be observed as a broad singlet, often at a high chemical shift (δ > 9.0 ppm ). In protic solvents like D₂O, they will exchange with deuterium and become invisible. The choice of DMSO-d₆ is often strategic to confirm the presence of this ammonium proton.[8]

  • Benzyloxy Group Protons:

    • Methylene Protons (-O-CH₂-Ph): These two protons appear as a characteristic singlet around δ 4.5–4.7 ppm .[9][10]

    • Phenyl Protons (-C₆H₅): The five aromatic protons will resonate in the typical aromatic region of δ 7.2–7.5 ppm , often as a complex multiplet.[11]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon environment as a single line.[12]

  • Azetidine Ring Carbons:

    • C2/C4 (Carbons α to Nitrogen): These carbons are deshielded by the nitrogen and appear in the δ 50–60 ppm range.

    • C3 (Carbon α to Oxygen): This carbon experiences a significant downfield shift due to the attached oxygen, typically resonating around δ 65–75 ppm .[13]

  • Benzyloxy Group Carbons:

    • Methylene Carbon (-O-CH₂-Ph): Found in the range of δ 70–75 ppm .[10]

    • Phenyl Carbons (-C₆H₅): Aromatic carbons appear between δ 127–140 ppm . The carbon directly attached to the methylene group (the ipso-carbon) is often found at the downfield end of this range.

The expected chemical shift ranges are summarized below for quick reference.

Atom Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Rationale / Notes
H2, H4Azetidine CH₂3.8 – 4.450 – 60Adjacent to protonated nitrogen (NH₂⁺), causing a downfield shift.
H3Azetidine CH4.6 – 5.065 – 75Deshielded by the electronegative ether oxygen.
NH₂⁺Ammonium> 9.0 (broad)-Observable in aprotic solvents (e.g., DMSO-d₆); exchanges in protic solvents (D₂O).
-CH₂-Benzylic4.5 – 4.7 (singlet)70 – 75Standard chemical shift for a benzylic ether methylene group.[9]
Ar-HPhenyl7.2 – 7.5 (multiplet)127 – 140Typical aromatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆.

2D NMR: Connecting the Pieces

For unambiguous assignment, 2D NMR is indispensable.[14][15][16]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. It is crucial for tracing the connectivity within the azetidine ring (H2/H4 coupling to H3) and confirming the spin systems.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This is the most reliable way to assign carbon signals based on the more easily interpreted proton spectrum.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to confirming the overall structure by, for example, showing a correlation from the benzylic methylene protons (O-CH₂) to the C3 of the azetidine ring, definitively linking the two fragments of the molecule.

Below is a diagram illustrating the molecular structure with key nuclei labeled for NMR discussion.

Caption: Key nuclei in this compound.

A Validated Experimental Workflow

Achieving high-quality, reproducible NMR data requires a systematic approach. The following protocol outlines the key steps for a comprehensive characterization.

1. Sample Preparation (The Foundation)

  • Causality: The choice of solvent is critical. For hydrochloride salts, which are often poorly soluble in chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the salt and, being aprotic, allows for the observation of the exchangeable NH₂⁺ protons.[7]

  • Protocol:

    • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution. Visually inspect for any suspended particles.[1]

2. Data Acquisition (The Experiment)

  • Causality: A series of experiments are run sequentially to build a complete structural picture. Standard, well-vetted pulse programs available on modern spectrometers are used.

  • Protocol:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity. Poor shimming is a common cause of broad, unresolved peaks.[1]

    • Acquire ¹H Spectrum: Use a standard single-pulse experiment. A relaxation delay (D1) of 1-2 seconds and 16-32 scans are typically sufficient.

    • Acquire ¹³C Spectrum: Use a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time (hundreds to thousands of scans) is necessary due to the low natural abundance of ¹³C.

    • Acquire 2D COSY Spectrum: Use a standard gradient-selected COSY pulse sequence.

    • Acquire 2D HSQC Spectrum: Use a gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • Acquire 2D HMBC Spectrum: Use a gradient-selected HMBC pulse sequence optimized for long-range C-H couplings (typically 8-10 Hz).

3. Data Processing and Elucidation (The Analysis)

  • Causality: Raw data must be processed to generate interpretable spectra. The combination of all acquired spectra allows for a logical deduction of the molecular structure.

  • Protocol:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm). Calibrate the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the ¹H spectrum for chemical shifts and coupling patterns.

    • Use the COSY spectrum to link coupled protons into spin systems.

    • Use the HSQC spectrum to assign the carbon signals for all protonated carbons.

    • Use the HMBC spectrum to find long-range correlations, confirming the connectivity between the benzyloxy group and the azetidine ring, and assigning quaternary carbons.

The following diagram illustrates this logical workflow.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in DMSO-d₆) H1 ¹H NMR SamplePrep->H1 C13 ¹³C NMR H1->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC AssignH Assign Protons (Shift, Integration, Coupling) H1->AssignH C13->HSQC C13->HMBC COSY->AssignH Connect Connect Fragments (via COSY & HMBC) COSY->Connect AssignC Assign Carbons (via HSQC) HSQC->AssignC HMBC->Connect AssignH->AssignC AssignH->Connect AssignC->Connect Structure Final Structure Confirmation Connect->Structure

Caption: Workflow for NMR-based structure elucidation.

A Comparative Outlook: NMR and Its Alternatives

While NMR is the cornerstone of structure elucidation, a full characterization package relies on complementary techniques. Each provides a unique piece of the puzzle, and their combined data create an unassailable proof of structure and purity.[2]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Complete 3D structure, atomic connectivity, stereochemistry.[5]Unambiguous structural detail; non-destructive.Relatively low sensitivity; requires soluble sample; can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.[3]Extremely high sensitivity; provides exact molecular weight.Provides little connectivity information; salts can suppress ionization.[17][18]
FT-IR Spectroscopy Presence of functional groups (N-H, C-O, C-H, aromatic C=C).[19]Fast, simple, inexpensive; good for identifying key bonds.Provides limited structural information; spectra can be complex.[9][20]
Elemental Analysis (EA) Percentage composition of C, H, N.[21]Confirms elemental formula and sample purity with high accuracy.[22]Requires a highly pure sample; destructive; provides no structural information.[23]
Table 2: Objective comparison of common analytical techniques for the characterization of this compound.

Synergistic Power: The ideal characterization leverages the strengths of each method. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. FT-IR quickly confirms the presence of the amine (N-H stretch) and ether (C-O stretch) functional groups.[24] Elemental analysis validates the elemental composition derived from HRMS, serving as a final check on purity.[25] Finally, NMR spectroscopy assembles these pieces into a definitive, three-dimensional structure, resolving any ambiguity. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the final characterization data.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural characterization of novel chemical entities is paramount. 3-(Benzyloxy)azetidine hydrochloride, a heterocyclic building block, is increasingly utilized in the synthesis of pharmacologically active compounds.[1][2] Its purity and structural integrity are critical for the downstream success of drug discovery pipelines. This guide provides an in-depth technical comparison of mass spectrometry for the analysis of this compound against other common analytical techniques, offering field-proven insights and supporting data to inform your analytical strategy.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone analytical technique due to its exceptional sensitivity and ability to provide detailed structural information from minute sample quantities.[3] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of complex mixtures.[4] For a molecule like this compound, which possesses a tertiary amine and is thermally labile, electrospray ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the observation of the intact molecular ion, which is crucial for molecular weight determination.[5][6]

Predicted Mass Spectrometry Fragmentation Pathway of 3-(Benzyloxy)azetidine

The fragmentation of this ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. The primary sites of fragmentation will likely be the benzylic C-O bond and the azetidine ring itself.

A plausible fragmentation pathway is initiated by the cleavage of the benzylic ether bond, leading to the formation of the highly stable benzyl cation (m/z 91), which can rearrange to the even more stable tropylium ion.[1] The other fragment would be the protonated 3-hydroxyazetidine. Alternatively, cleavage of the C-O bond with charge retention on the azetidine portion would yield a fragment at m/z 74. The azetidine ring can also undergo ring-opening followed by fragmentation.

Below is a proposed fragmentation pathway for the [M+H]⁺ ion of 3-(Benzyloxy)azetidine.

G cluster_0 Predicted ESI-MS/MS Fragmentation of 3-(Benzyloxy)azetidine cluster_1 Pathway A: Benzylic Cleavage cluster_2 Pathway B: Azetidine Ring Fragmentation mol [M+H]⁺ m/z = 164.11 A1 Tropylium ion m/z = 91.05 mol->A1 Loss of 3-hydroxyazetidine A2 [3-hydroxyazetidine+H]⁺ m/z = 74.06 mol->A2 Loss of toluene B1 [C₄H₈NO]⁺ m/z = 86.06 mol->B1 Loss of C₆H₅CH₂ B2 [C₃H₆N]⁺ m/z = 56.05 B1->B2 Loss of CH₂O G cluster_0 Analytical Workflow Comparison cluster_1 LC-MS cluster_2 HPLC-UV cluster_3 GC-MS cluster_4 NMR start Sample: 3-(Benzyloxy)azetidine HCl lcms_prep Dissolution start->lcms_prep hplcuv_prep Dissolution start->hplcuv_prep gcms_prep Derivatization start->gcms_prep nmr_prep Dissolution in Deuterated Solvent start->nmr_prep lcms_analysis ESI-MS/MS Analysis lcms_prep->lcms_analysis lcms_output MW & Fragmentation lcms_analysis->lcms_output hplcuv_analysis UV Detection hplcuv_prep->hplcuv_analysis hplcuv_output Purity & Quantification hplcuv_analysis->hplcuv_output gcms_analysis EI-MS Analysis gcms_prep->gcms_analysis gcms_output Volatile Profile gcms_analysis->gcms_output nmr_analysis 1D & 2D NMR nmr_prep->nmr_analysis nmr_output Definitive Structure nmr_analysis->nmr_output

References

A Comparative Guide to Azetidine Building Blocks in Library Synthesis: Strategies, Protocols, and Physicochemical Impact

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed the evolution of library design from a focus on flat, aromatic systems to an embrace of three-dimensional complexity. In this shift, strained heterocycles have emerged as powerful tools, and among them, the azetidine ring stands out. This four-membered saturated heterocycle is no longer a synthetic curiosity but a validated "privileged" scaffold in modern medicinal chemistry.[1][2] Its incorporation offers a unique blend of structural rigidity, improved aqueous solubility, and enhanced metabolic stability, often serving as a bioisosteric replacement for more common piperidine, pyrrolidine, or even phenyl rings.[3][4]

Historically, the synthetic challenge of creating functionalized azetidines limited their widespread use.[5][6] However, recent advancements in synthetic methodology have made a diverse array of azetidine building blocks readily accessible, unlocking their potential for library synthesis.[7][8] This guide provides a comparative analysis of the most impactful azetidine building blocks, details robust protocols for their incorporation into libraries, and presents data-driven insights into their effect on critical drug-like properties.

Part 1: A Curated Catalog of Key Azetidine Building Blocks

The choice of building block is the foundational decision in library design. Azetidines can be broadly classified by the position and nature of their functional handles, each class offering distinct advantages for diversification and property modulation.

Class I: C3-Functionalized Azetidines (The Workhorses)

These are the most common and versatile azetidine building blocks, allowing for diversification around the C3 position, which projects vectors away from the core scaffold.

  • Azetidin-3-ones: These are exceptionally valuable intermediates. The ketone functionality is a versatile handle for rapid library elaboration via reductive amination, allowing for the introduction of a wide array of amine-containing side chains.[9] Synthetic routes to azetidin-3-ones have become increasingly efficient, making them a cost-effective choice for large library synthesis.[10]

  • 3-Aminoazetidines: Introducing a constrained basic center is a common strategy to improve solubility and target engagement (e.g., forming salt bridges). 3-aminoazetidines provide a rigid scaffold for this purpose, and their primary or secondary amine serves as a straightforward point for amide coupling or sulfonylation.[11][12]

  • Azetidine-3-carboxylic Acids: These building blocks are ideal for creating libraries of amides or esters, presenting a carboxylic acid handle on a rigid, non-planar core.

Class II: C2-Functionalized Azetidines (The Chiral Core)

These building blocks act as conformationally constrained amino acid mimics, making them particularly valuable for peptide and peptidomimetic libraries.

  • (R)- and (S)-Azetidine-2-carboxylic Acids: As potent bioisosteres of proline, these chiral building blocks introduce a unique kink and rigidity into a peptide backbone. Their use has been shown to significantly impact potency and selectivity in various drug discovery programs, such as in the development of STAT3 inhibitors.[13]

Class III: 3,3-Disubstituted Azetidines (The Geminal Advantage)

The incorporation of a quaternary center at the C3 position offers a powerful strategy to enhance three-dimensionality and block potential sites of metabolic degradation.

  • Spirocyclic Azetidines: Fusing the azetidine ring with another cyclic system (e.g., forming a 2,6-diazaspiro[3.3]heptane) creates a highly rigid, sp³-rich scaffold that has been successfully used as a piperazine bioisostere, often leading to improved physicochemical properties.[14][15]

  • Gem-Disubstituted Azetidines: Building blocks with two substituents at the C3 position, such as a 3-aryl-3-carboxyazetidine, provide defined exit vectors in a three-dimensional arrangement, which is highly desirable for fragment-based drug design.[16]

Part 2: Comparative Functionalization Strategies for Library Synthesis

The efficient and robust incorporation of these building blocks is paramount for successful library synthesis. Below, we compare the most common and reliable synthetic strategies.

Strategy 1: Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[17] It is the primary method for functionalizing building blocks with amine or carboxylic acid handles. The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates.

Comparative Analysis of Common Coupling Reagents

Coupling ReagentActivation MechanismKey AdvantagesConsiderations
EDC/HOBt Carbodiimide-basedCost-effective, well-established.[18]Can lead to racemization in chiral substrates; formation of DCU byproduct can complicate purification.[17]
HATU Uronium/Aminium saltHigh efficiency, fast reaction times, low racemization.[18][19]Higher cost, can be sensitive to moisture.
PyBOP Phosphonium saltEffective for sterically hindered substrates.[18]Generates phosphine oxide byproducts.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling a representative carboxylic acid to 3-aminoazetidine.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[18]

  • Amine Addition: Add a solution of the N-Boc-3-aminoazetidine (1.05 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Strategy 2: Reductive Amination

This strategy is ideal for rapidly diversifying azetidin-3-one building blocks with a library of primary and secondary amines. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mild nature and tolerance of a wide range of functional groups.

Experimental Protocol: STAB-Mediated Reductive Amination

  • Imine Formation: In a reaction vial, dissolve N-Boc-azetidin-3-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as Dichloroethane (DCE). If using an amine salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The mild acidity of STAB can facilitate imine formation.

  • Reaction: Seal the vial and stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography or preparative HPLC.

Visualization: Parallel Reductive Amination Workflow

The following diagram illustrates a typical workflow for generating a library from an azetidin-3-one core.

G cluster_0 Plate 1: Reagents cluster_1 Plate 2: Reaction cluster_2 Plate 3: Workup & Analysis Azetidinone Stock Soln. of Azetidin-3-one Dispense Dispense Azetidinone & Amines Azetidinone->Dispense AminePlate 96-Well Plate (Amine Library) AminePlate->Dispense AddSTAB Add STAB (Solid or Solution) Dispense->AddSTAB React Seal & Shake (12-24h, RT) AddSTAB->React Quench Quench (aq. NaHCO3) React->Quench Extract Liquid-Liquid Extraction Quench->Extract Analyze LC-MS Analysis Extract->Analyze

Caption: Workflow for parallel library synthesis via reductive amination.

Part 3: The Physicochemical and Pharmacological Impact of Azetidine Incorporation

The true value of a building block is measured by its impact on the properties of the final compounds. Azetidines consistently demonstrate the ability to favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Data-Driven Comparison

The following table synthesizes data from various studies to illustrate the typical changes observed when replacing a common substructure with an azetidine moiety.[4][13][20]

PropertyParent Compound (e.g., with Pyrrolidine)Azetidine AnalogueRationale for Change
Calculated LogP (cLogP) 3.52.8The azetidine N is a stronger H-bond acceptor, increasing polarity.
Aqueous Solubility (µM) 1575Increased polarity and reduced crystal lattice energy.[4]
Metabolic Stability (% remaining) 20% (after 30 min, HLM)65% (after 30 min, HLM)The strained ring is less prone to CYP-mediated oxidation.
Cell Permeability (Papp, cm/s) 5 x 10⁻⁶4.5 x 10⁻⁶Often maintained despite increased polarity.[15]
Binding Affinity (IC₅₀, nM) 5040Reduced entropic penalty upon binding due to conformational rigidity.[21]

Case Study: STAT3 Inhibitors

A compelling example is the development of small-molecule STAT3 inhibitors.[13][20] Researchers optimized a series of inhibitors where the central amino acid linker was varied. Replacing a proline core with an (R)-azetidine-2-carboxamide scaffold led to a new series of analogues with sub-micromolar potency.[13] Crucially, the azetidine moiety allowed for a better balance of physicochemical properties, enabling further modifications that improved cell permeability and addressed other liabilities while maintaining high target affinity.[13][20] This work underscores how azetidine building blocks can be instrumental in overcoming the potency-property trade-offs frequently encountered in drug discovery.

Part 4: Conclusion and Future Outlook

The strategic selection and application of azetidine building blocks are no longer a niche expertise but a core competency in modern library design.

  • For rapid diversification , azetidin-3-ones coupled with reductive amination offer unparalleled efficiency.

  • To introduce a constrained basic center , 3-aminoazetidines are the building block of choice.

  • When seeking to mimic proline with unique conformational effects, chiral azetidine-2-carboxylic acids are essential.

  • To enhance 3D-character and block metabolic sites , 3,3-disubstituted and spirocyclic azetidines provide a decisive advantage.

The field continues to evolve, with emerging trends like the late-stage C-H functionalization of azetidine-containing compounds and the development of novel, more complex azetidine scaffolds.[3][4][8] By understanding the comparative advantages of each building block class and mastering the robust synthetic protocols for their incorporation, researchers can effectively leverage the power of the azetidine motif to navigate complex chemical space and accelerate the discovery of new therapeutics.

References

A Comparative Guide to the Biological Evaluation of 3-(Benzyloxy)azetidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 3-(benzyloxy)azetidine hydrochloride analogs, focusing on their potential as modulators of monoamine transporters. Due to the limited publicly available data on this specific subclass, this guide will draw objective comparisons from closely related 3-aryl-3-arylmethoxyazetidines to provide a predictive framework for their biological evaluation and therapeutic potential.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique structural framework that can enhance binding affinity and improve pharmacokinetic properties compared to more flexible aliphatic amines.[1] Azetidine derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics targeting the central nervous system (CNS).[2][3]

The this compound scaffold combines the rigid azetidine core with a flexible benzyloxy side chain, suggesting potential interactions with targets that have both defined and more accommodating binding pockets. This guide will primarily explore their potential as monoamine transporter inhibitors, a class of drugs widely used in the treatment of depression, anxiety, and other neuropsychiatric disorders.

Comparative Analysis: Monoamine Transporter Affinity

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are key regulators of neurotransmission.[4] The inhibition of these transporters is a well-established mechanism for the treatment of various CNS disorders. A study on a series of 3-aryl-3-arylmethoxyazetidines, structurally analogous to the 3-(benzyloxy)azetidine class, provides valuable insights into their potential binding affinities at DAT and SERT.[5]

Quantitative Data Summary: 3-Aryl-3-arylmethoxyazetidine Analogs

The following table summarizes the in vitro binding affinities (Ki in nM) of a series of 3-aryl-3-arylmethoxyazetidines for the dopamine and serotonin transporters. This data serves as a predictive benchmark for the potential activity of this compound analogs.

Compound IDR1R2DAT Ki (nM)SERT Ki (nM)
Analog 1 HH>10,000180
Analog 2 4-ClH>10,0003.5
Analog 3 3,4-diClH1,2001.0
Analog 4 H4-Cl>10,0002.9
Analog 5 4-Cl4-Cl2,5001.3
Analog 6 3,4-diCl4-Cl8901.0
Analog 7 3,4-diCl3,4-diCl1,2001.3

Data extracted from Thaxton et al., Bioorg Med Chem Lett. 2013.[5]

Interpretation of Data:

The data suggests that 3-aryl-3-arylmethoxyazetidines are generally potent and selective inhibitors of the serotonin transporter (SERT).[5] The introduction of chloro-substituents on the aryl rings significantly enhances SERT affinity, with several analogs exhibiting low nanomolar potency.[5] While the affinity for the dopamine transporter (DAT) is generally lower, some analogs with dichlorophenyl substitutions show moderate inhibitory activity.[5]

This structure-activity relationship (SAR) suggests that this compound analogs, particularly those with electron-withdrawing groups on the benzyl ring, are promising candidates for development as selective serotonin reuptake inhibitors (SSRIs) or dual serotonin-dopamine reuptake inhibitors (SDRIs).

Experimental Protocols for Biological Evaluation

To validate the predicted activity and further characterize the pharmacological profile of novel this compound analogs, the following experimental workflows are recommended.

Radioligand Binding Assays for Monoamine Transporters

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand with known high affinity.[6]

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Membrane Preparation: Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes. Resuspend the membranes in fresh buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the this compound analog.[6]

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

dot

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 Cells Expressing Monoamine Transporter membrane_prep Cell Membrane Preparation cell_culture->membrane_prep incubation Incubation membrane_prep->incubation radioligand Radioligand (e.g., [³H]WIN 35,428) radioligand->incubation test_compound 3-(Benzyloxy)azetidine Analog test_compound->incubation filtration Vacuum Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Determination & Ki Calculation scintillation->data_analysis

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes, which are isolated nerve terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET) by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the this compound analog in a physiological buffer.

  • Uptake Initiation: Initiate the uptake by adding a fixed concentration of the radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Lyse the synaptosomes on the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

dot

cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis brain_tissue Rodent Brain Tissue synaptosome_prep Synaptosome Preparation brain_tissue->synaptosome_prep incubation Incubation at 37°C synaptosome_prep->incubation test_compound 3-(Benzyloxy)azetidine Analog test_compound->incubation radiolabeled_monoamine Radiolabeled Monoamine (e.g., [³H]Dopamine) radiolabeled_monoamine->incubation filtration Vacuum Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Determination scintillation->data_analysis

Caption: Workflow for Synaptosomal Monoamine Uptake Assay.

Broader Biological Evaluation and Future Directions

While the primary focus of this guide is on monoamine transporters, the versatile azetidine scaffold suggests that this compound analogs may exhibit a broader range of biological activities. Further evaluation could include screening against other CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Moreover, assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs is crucial for their development as therapeutic agents. In vitro assays to determine metabolic stability in liver microsomes, plasma protein binding, and cell permeability are essential next steps.

Conclusion

This guide provides a comparative framework for the biological evaluation of this compound analogs, leveraging data from structurally related compounds to predict their potential as monoamine transporter inhibitors. The provided experimental protocols offer a clear path for validating these predictions and thoroughly characterizing the pharmacological profile of this promising class of molecules. The unique structural features of the azetidine scaffold, combined with the potential for potent and selective monoamine transporter inhibition, make this compound analogs a compelling area for further investigation in the pursuit of novel CNS therapeutics.

References

A Comparative Guide to Stability Assay Development for Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, has gained prominence as a valuable structural motif due to its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and rigid conformational constraint.[1][2][3] However, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) presents unique stability challenges that necessitate a robust and tailored approach to stability assay development.[4]

This guide provides an in-depth comparison of stability assay strategies for azetidine-containing compounds, contrasting their behavior with more common five- and six-membered saturated heterocycles like pyrrolidine and piperidine. We will delve into the mechanistic underpinnings of azetidine degradation, provide detailed experimental protocols for forced degradation studies, and present a framework for developing a stability-indicating analytical method.

The Stability Conundrum: Azetidine vs. Its Larger Ring Analogs

The stability of a heterocyclic compound is intrinsically linked to its structure, particularly its ring size and the nature of its substituents. While azetidines offer synthetic advantages, their increased ring strain compared to pyrrolidines and piperidines makes them more susceptible to certain degradation pathways, primarily acid-catalyzed ring-opening.[4][5]

Key Physicochemical and Stability Differences
PropertyAzetidinePyrrolidinePiperidineKey Considerations for Stability
Ring Strain (kcal/mol) ~25.4[4]~5.4[4]LowThe high ring strain in azetidines is a primary driver for their unique reactivity and susceptibility to ring-opening reactions.[4]
pKa of Conjugate Acid ~11.29[6]~11.27[7]~11.22[7]All are strongly basic, but the protonation of the azetidine nitrogen can be a crucial first step in acid-mediated degradation.[8]
Primary Degradation Pathway Acid-mediated intramolecular ring-opening.[8]Generally more stable; can undergo oxidation or enzymatic degradation.[9][10]Generally stable; susceptible to oxidation at carbons adjacent to the nitrogen.[7]The primary liability of azetidines is a well-defined chemical process, whereas the degradation of larger rings can be more varied.
Lipophilicity (logP) LowerIntermediate[7]Higher[7]Differences in lipophilicity can influence solubility in aqueous media during stability studies and formulation.

The take-home message for the medicinal chemist is that while pyrrolidine and piperidine are generally more stable scaffolds, the predictable nature of azetidine degradation allows for the rational design of stability studies and the development of highly specific analytical methods.

Unraveling Azetidine Degradation: A Mechanistic Perspective

The predominant degradation pathway for many N-substituted azetidines is an acid-mediated intramolecular ring-opening.[8][11][12] This process is highly dependent on the electronic properties of the N-substituent and the pH of the environment.

The mechanism is initiated by the protonation of the azetidine nitrogen, which increases the electrophilicity of the ring carbons. This is followed by a nucleophilic attack, often by a pendant functional group on the N-substituent, leading to ring cleavage.[8] The pKa of the azetidine nitrogen is a critical determinant of stability; electron-withdrawing substituents on the nitrogen can lower its basicity, making it less prone to protonation and thus more stable in acidic conditions.[8]

In some cases, the formation of a highly reactive azetidinium ion can also precede ring-opening.[13][14]

cluster_0 Azetidine Degradation Pathway A N-Substituted Azetidine B Protonated Azetidine A->B  H+ (Acidic Conditions) C Nucleophilic Attack (e.g., intramolecular) B->C Increased Electrophilicity D Ring-Opened Product C->D Ring Cleavage

Caption: Acid-mediated ring-opening of N-substituted azetidines.

Designing a Robust Stability Program: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assay development. It is designed to accelerate the degradation of a drug substance to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method.[13][15][16][17] These studies should be conducted in accordance with ICH Q1A(R2) guidelines.[13][15]

cluster_1 Forced Degradation Workflow start Drug Substance/ Product stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze using Stability-Indicating Method (e.g., HPLC) stress->analyze identify Identify & Characterize Degradants (e.g., LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathways identify->pathway end Develop Stable Formulation & Set Specifications pathway->end

Caption: General workflow for a forced degradation study.

Experimental Protocols for Forced Degradation

The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound.[18][19] This range is sufficient to generate and detect degradation products without destroying the molecule entirely.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the azetidine-containing compound at a concentration of approximately 1 mg/mL.

  • A 50:50 mixture of acetonitrile and water is a common starting solvent system. Ensure the compound is fully dissolved.

2. Acid Hydrolysis:

  • Objective: To assess stability in acidic conditions, a key liability for azetidines.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M HCl to achieve a final drug concentration of 0.5 mg/mL.[11]

    • Incubate the solution at a controlled temperature (e.g., 60 °C).[11]

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equimolar amount of NaOH before analysis to quench the reaction.

    • Dilute to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • Objective: To evaluate stability in alkaline conditions.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M NaOH to achieve a final drug concentration of 0.5 mg/mL.[11]

    • Follow the incubation, sampling, and neutralization (with an equimolar amount of HCl) steps as described for acid hydrolysis.

4. Oxidative Degradation:

  • Objective: To test susceptibility to oxidation.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide (H₂O₂) solution.[11]

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points and dilute for analysis.

5. Thermal Degradation:

  • Objective: To assess the effect of heat.

  • Protocol:

    • Place the solid drug substance in a controlled temperature oven (e.g., 60-80 °C).[11]

    • For solution stability, incubate the stock solution at the same temperature.

    • Sample at various time points, cool to room temperature, and analyze.

6. Photostability Testing:

  • Objective: To determine the impact of light exposure, as per ICH Q1B guidelines.[15]

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the light-exposed and dark control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[17][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][22]

A Step-by-Step Approach to HPLC Method Development
  • Understand the Analyte: Review the physicochemical properties of the azetidine compound, including its pKa, logP, and UV chromophore. This will inform the initial choice of mobile phase pH and column chemistry.

  • Initial Column and Mobile Phase Screening:

    • Start with a robust, reversed-phase C18 column.

    • Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH values (e.g., pH 3 and pH 7).[23]

    • Run fast gradients on all stressed samples to get a preliminary idea of the number of degradants and their retention times.

  • Method Optimization:

    • Based on the screening results, optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation products.

    • The goal is to develop a method that can resolve all relevant peaks within a reasonable run time.

  • Peak Purity Analysis:

    • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

A clear and concise summary of the forced degradation results is essential.

Example Forced Degradation Data Summary
Stress Condition% Degradation of Parent CompoundNumber of Degradants ObservedComments
0.1 M HCl, 60 °C, 24h15.2%2Major degradant at RRT 0.85, likely the ring-opened product.
0.1 M NaOH, 60 °C, 24h3.1%1Minor degradation observed.
3% H₂O₂, RT, 24h1.8%1Compound is relatively stable to oxidation.
Heat, 80 °C, 24h (Solid)< 1.0%0Thermally stable in solid state.
ICH Photostability4.5%1Minor photodegradation observed.

RRT = Relative Retention Time

Conclusion

The development of a robust stability assay for azetidine-containing compounds requires a thorough understanding of their unique chemical liabilities, primarily their susceptibility to acid-catalyzed ring-opening. By employing a systematic approach to forced degradation studies, guided by ICH principles, researchers can effectively identify potential degradation pathways and products. This knowledge is paramount for the development of a specific and reliable stability-indicating analytical method. A well-designed stability program not only ensures regulatory compliance but also provides crucial insights that guide the formulation and development of safe and effective medicines. Comparing the stability profile of an azetidine-containing lead compound to its pyrrolidine or piperidine analogs can provide valuable context and inform decisions in the lead optimization process.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful research and development. The 3-substituted azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties such as improved metabolic stability, enhanced solubility, and modulated lipophilicity.[1][2] However, the synthetic advantages of this strained four-membered ring can only be fully realized when supported by rigorous and validated analytical methods to ensure identity, purity, and stability.

This guide provides an in-depth comparison of validated analytical methods for 3-substituted azetidines, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will explore the self-validating systems inherent in good analytical practice and ground our discussion in authoritative protocols and regulatory expectations.

The Analytical Imperative for 3-Substituted Azetidines

The unique structural features of 3-substituted azetidines—namely their inherent ring strain and the potential for stereoisomerism—present specific analytical challenges. A comprehensive analytical strategy must therefore address:

  • Purity and Impurity Profiling: Identifying and quantifying process-related impurities and potential degradation products.

  • Enantiomeric Purity: For chiral 3-substituted azetidines, the accurate determination of enantiomeric excess is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

  • Stability: Assessing the chemical stability of the molecule under various stress conditions to predict its shelf-life and degradation pathways.

  • Quantification: Accurately determining the concentration of the 3-substituted azetidine in various matrices, from bulk substance to biological fluids.

To address these challenges, a multi-faceted analytical approach is typically employed, leveraging the strengths of various chromatographic and spectroscopic techniques.

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique is dictated by the specific question being asked. Here, we compare the most common and powerful methods for the analysis of 3-substituted azetidines.

Chromatographic Methods: The Workhorses of Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental to the analysis of 3-substituted azetidines. The choice between these techniques is primarily governed by the volatility and thermal stability of the analyte.

Comparison of HPLC and GC for Purity Determination

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Broadly applicable to a wide range of 3-substituted azetidines, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable 3-substituted azetidines. Derivatization may be required for polar compounds.
Typical Columns Reversed-phase (e.g., C18, C8), Normal-phase, Chiral Stationary Phases (CSPs).Capillary columns with various stationary phases (e.g., polysiloxanes, polyethylene glycol).
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Strengths Versatility, wide range of detectors, suitable for stability-indicating assays.High resolution, sensitivity for volatile compounds.
Limitations May require longer analysis times, solvent consumption.Limited to thermally stable and volatile compounds, potential for on-column degradation.

dot graph "hplc_vs_gc_selection_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for Selecting Between HPLC and GC.

Chiral Separations: Resolving Enantiomers

For chiral 3-substituted azetidines, enantiomeric purity is a critical quality attribute. Chiral HPLC is the predominant technique for this purpose.

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often the first choice due to their broad applicability.[3][4]

  • Mobile Phase Optimization: The composition of the mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol for normal-phase chromatography) is optimized to achieve baseline separation of the enantiomers.[3]

  • Detection: UV detection is commonly used, provided the analyte has a suitable chromophore.

dot graph "chiral_hplc_method_development" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Generalized Workflow for Chiral HPLC Method Development.

Spectroscopic Methods: Unveiling Molecular Structure

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of 3-substituted azetidines.

Role of NMR and MS in Structural Characterization

TechniqueApplication for 3-Substituted Azetidines
¹H and ¹³C NMR Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. Essential for confirming the identity of the synthesized compound.
2D NMR (COSY, HSQC, HMBC) Used to establish through-bond correlations between protons and carbons, aiding in the unambiguous assignment of complex structures.
Mass Spectrometry (MS) Determines the molecular weight of the compound and, through fragmentation analysis, provides information about its structure.
High-Resolution MS (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Validated Experimental Protocols: From Theory to Practice

The trustworthiness of any analytical data hinges on the validation of the method used to generate it. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Protocol 1: Purity Determination of a 3-Substituted Azetidine by HPLC

This protocol is a representative example for determining the purity of a non-chiral, UV-active 3-substituted azetidine.

Objective: To develop and validate an HPLC method for the purity determination of 3-(4-chlorophenyl)azetidine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Typical Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and stressed samples to demonstrate that the analyte peak is free from interference.The analyte peak should be well-resolved from any other peaks.
Linearity Analyze a series of solutions of the analyte at different concentrations (e.g., 50-150% of the expected concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels.Recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze multiple preparations of the same sample on the same day. Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness Deliberately vary chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature) and assess the impact on the results.The results should remain within the acceptance criteria.
Protocol 2: Enantiomeric Purity of a Chiral 3-Substituted Azetidine by Chiral HPLC

This protocol provides a framework for determining the enantiomeric purity of a chiral 3-substituted azetidine.

Objective: To separate and quantify the enantiomers of 3-hydroxy-3-phenylazetidine.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Validation Focus:

  • Specificity: The method must be able to resolve the desired enantiomer from its antipode and any other impurities.

  • Linearity and Range: Established for the minor enantiomer to ensure accurate quantification at low levels.

  • Limit of Quantitation (LOQ): Crucial for accurately determining the percentage of the minor enantiomer.

Protocol 3: Impurity Profiling by LC-MS/MS

This protocol outlines a general approach for identifying and characterizing impurities in a 3-substituted azetidine drug substance.

Objective: To identify and structurally elucidate unknown impurities in a bulk sample of a 3-substituted azetidine.

Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Develop a Separation Method: Use a high-resolution HPLC method to separate the main component from its impurities.

  • Acquire High-Resolution Mass Spectra: Obtain accurate mass measurements for the parent ions of the impurities.

  • Perform MS/MS Fragmentation: Isolate the parent ions of the impurities and subject them to collision-induced dissociation (CID) to generate fragmentation patterns.

  • Data Analysis:

    • Propose elemental compositions for the impurities based on their accurate masses.

    • Interpret the MS/MS fragmentation patterns to deduce the structures of the impurities.

    • Compare the fragmentation patterns with that of the parent compound to identify structural similarities and differences.

dot graph "impurity_profiling_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for Impurity Profiling using LC-MS/MS.

Conclusion: A Foundation of Quality

The successful integration of 3-substituted azetidines into drug discovery and development pipelines is critically dependent on the implementation of robust and validated analytical methods. This guide has provided a comparative framework for selecting and validating the most appropriate techniques for purity, enantiomeric excess, and structural characterization. By understanding the principles behind these methods and adhering to rigorous validation standards, researchers can ensure the quality and integrity of their data, thereby building a solid foundation for the advancement of novel therapeutics.

References

A Comparative Guide to Protecting Groups for the Azetidine Nitrogen: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of the Azetidine Moiety

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly vital structural motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows them with a unique conformational rigidity and reactivity profile.[1][3] This constrained geometry can lead to improved binding affinity and metabolic stability in drug candidates.[2][4]

However, this same ring strain presents a significant challenge in multi-step organic synthesis.[5] The azetidine nitrogen is a nucleophilic and basic center, often requiring protection to prevent undesired side reactions during subsequent synthetic transformations. The choice of the nitrogen protecting group is not a trivial decision; it profoundly influences the stability of the azetidine ring, the reactivity of adjacent positions, and the overall efficiency of the synthetic route. An inappropriate protecting group can lead to ring-opening, racemization, or failure of subsequent reactions.

This guide provides a comparative analysis of the most common and effective protecting groups for the azetidine nitrogen. Drawing from established literature and practical experience, we will dissect the performance of key protecting groups, offering experimental data, detailed protocols, and a logical framework for selecting the optimal group for your specific synthetic challenge.

Core Principles of Azetidine N-Protection

The ideal protecting group for an azetidine nitrogen should exhibit several key characteristics:

  • Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.

  • Robust Stability: The group must be stable to a wide range of reaction conditions planned for the synthetic sequence.

  • Facile and Orthogonal Cleavage: The deprotection should occur selectively in high yield under conditions that do not compromise the integrity of the final molecule.[6][7] The ability to deprotect one group in the presence of others (orthogonality) is crucial for complex syntheses.[6][8]

The following sections will evaluate common protecting groups against these criteria, providing the necessary data for an informed decision.

Comparative Analysis of Common Protecting Groups

We will focus on three major classes of protecting groups: carbamates, benzyl-type groups, and sulfonamides. Each class offers a distinct set of properties, making them suitable for different synthetic strategies.

Carbamate Protecting Groups: The Workhorses

Carbamates are among the most frequently used protecting groups for amines due to their general stability and predictable reactivity.

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern peptide synthesis and is widely applied to azetidines.[4] It is prized for its stability under basic, hydrogenolytic, and mildly nucleophilic conditions.

    • Introduction: Typically installed using di-tert-butyl dicarbonate (Boc)₂O with a mild base like triethylamine or in aqueous sodium bicarbonate.

    • Stability: Stable to bases (e.g., LiHMDS, LDA), organometallics (e.g., Grignard reagents, organolithiums), and catalytic hydrogenation.

    • Deprotection: The Boc group's key feature is its lability under acidic conditions.[9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method, often providing clean and rapid deprotection.[10] Solutions of HCl in dioxane or methanol are also effective.[11] Importantly, studies have shown that the azetidine ring is stable to the strong acidic conditions required for Boc removal, even in complex macrocyclic structures.[10][12][13]

    • Influence on Reactivity: The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the azetidine nitrogen.

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is another classic protecting group, offering an orthogonal deprotection strategy to the acid-labile Boc group.

    • Introduction: Installed using benzyl chloroformate (CbzCl) under basic conditions.

    • Stability: Stable to acidic and most basic conditions, making it compatible with Boc-protected functionalities.

    • Deprotection: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which yields the free amine and toluene/CO₂ as byproducts. This method is exceptionally mild and high-yielding. Alternative methods include cleavage with HBr in acetic acid or using strong reducing agents like sodium in liquid ammonia.

    • Orthogonality: The key advantage of Cbz is its orthogonality with the Boc group.[12][14] A Cbz-protected azetidine can be selectively deprotected in the presence of Boc groups, allowing for late-stage functionalization of the azetidine nitrogen.[12][14]

Benzyl-Type Protecting Groups
  • Benzyl (Bn): A simple and robust protecting group.

    • Introduction: Typically introduced by alkylation with benzyl bromide (BnBr) in the presence of a base.

    • Stability: Stable to a wide range of non-reductive conditions, including strongly acidic and basic environments and organometallic reagents.

    • Deprotection: Similar to Cbz, the benzyl group is most commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C or Pd(OH)₂/C).[15] Oxidative methods can also be employed.

    • Influence on Reactivity: The benzyl group is largely electronically neutral and maintains the basicity of the azetidine nitrogen, which can be a desirable feature for certain applications.

Sulfonamide Protecting Groups
  • Tosyl (Ts): The p-toluenesulfonyl group is known for its exceptional stability.

    • Introduction: Readily formed by reacting the azetidine with tosyl chloride (TsCl) in the presence of a base like pyridine.

    • Stability: Extremely robust. It is stable to strong acids, bases, and many oxidizing and reducing conditions. This stability, however, comes at the cost of difficult cleavage.

    • Deprotection: Removal of the tosyl group is notoriously challenging and often requires harsh conditions, such as sodium in liquid ammonia or sodium naphthalenide, which can be incompatible with many functional groups.[6][16]

    • Influence on Reactivity: The strongly electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the nitrogen and increases the acidity of the protons on the α-carbons, facilitating deprotonation and functionalization at these positions.

Quantitative Data Summary

The following table provides a comparative overview of the key protecting groups discussed.

Protecting GroupCommon AbbreviationIntroduction ReagentsStable ConditionsLabile ConditionsKey Advantages & Disadvantages
tert-Butoxycarbonyl Boc(Boc)₂O, Base (e.g., TEA, NaHCO₃)Basic, Hydrogenolysis, NucleophilesStrong Acid (TFA, HCl)Pro: Widely used, stable, easy to remove. Con: Not stable to strong acid.
Benzyloxycarbonyl Cbz, ZCbzCl, BaseAcidic, BasicCatalytic Hydrogenation (H₂, Pd/C)Pro: Orthogonal to Boc, mild deprotection. Con: Incompatible with hydrogenation-sensitive groups.
Benzyl BnBnBr, BaseStrongly Acidic, Basic, OrganometallicsCatalytic Hydrogenation (H₂, Pd/C)Pro: Very stable, maintains N basicity. Con: Requires reductive cleavage.
p-Toluenesulfonyl TsTsCl, PyridineStrong Acid & Base, Oxidants, ReductantsHarsh Reduction (e.g., Na/NH₃)[6][16]Pro: Extremely stable, activates α-protons. Con: Very difficult to remove.

Experimental Workflows & Protocols

To provide a practical context, detailed step-by-step methodologies for key protection and deprotection reactions are presented below.

Workflow Diagram: Protecting Group Selection

The choice of a protecting group is dictated by the planned synthetic route. The following decision tree illustrates a logical approach to this selection process.

G start Start: Need to Protect Azetidine-N q1 Will the synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve catalytic hydrogenation? q1->q2 No reconsider Re-evaluate synthetic route or consider alternative groups q1->reconsider Yes q3 Is late-stage N-functionalization needed (orthogonality)? q2->q3 No boc Use Boc Group q2->boc Yes q4 Is extreme stability required and are harsh deprotection conditions tolerable? q3->q4 No cbz Use Cbz Group q3->cbz Yes bn Consider Bn Group q4->bn No ts Use Tosyl Group q4->ts Yes

Caption: Decision tree for selecting an azetidine N-protecting group.

Protocol 1: N-Boc Protection of Azetidine

Objective: To protect the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of azetidine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.5 eq) in portions.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine.

Protocol 2: Acidic Deprotection of N-Boc-Azetidine

Objective: To remove the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-azetidine (1.0 eq) in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate to obtain the azetidine product, typically as a TFA salt.

Protocol 3: N-Cbz Protection of Azetidine

Objective: To protect the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Azetidine

  • Benzyl chloroformate (CbzCl)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve azetidine (1.0 eq) and a base such as K₂CO₃ (2.0 eq) or TEA (1.5 eq) in DCM or THF.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to afford N-Cbz-azetidine.

Protocol 4: Hydrogenolytic Deprotection of N-Cbz-Azetidine

Objective: To remove the Cbz group via catalytic hydrogenation.

Materials:

  • N-Cbz-azetidine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve N-Cbz-azetidine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

Conclusion and Recommendations

The selection of a protecting group for the azetidine nitrogen is a critical decision that must be tailored to the specific demands of a synthetic route.

  • For general-purpose synthesis where subsequent steps do not involve strong acid, the Boc group is an excellent first choice due to its reliability and straightforward cleavage.

  • When orthogonality to acid-labile groups is required, or when late-stage functionalization of the azetidine nitrogen is planned, the Cbz group is the superior option, provided the molecule is stable to reductive conditions.[12][14]

  • The Benzyl group offers robust protection for syntheses involving a wide range of reagents but also requires a reductive final deprotection step.

  • The Tosyl group should be reserved for instances where its extreme stability is paramount or its ability to activate α-protons is specifically desired, and the harsh deprotection conditions are acceptable for the target molecule.

By carefully considering the stability, reactivity, and orthogonality of these key protecting groups, researchers can navigate the synthetic challenges posed by the strained azetidine ring and successfully incorporate this valuable motif into complex molecules.

References

A Senior Application Scientist's Guide to Azetidine Synthons: Benchmarking 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a privileged scaffold in modern drug discovery. Its unique conformational constraints and ability to serve as a versatile bioisostere have led to its incorporation in numerous biologically active molecules.[1] This guide provides an in-depth comparative analysis of 3-(Benzyloxy)azetidine hydrochloride against its common alternative synthons, offering experimental insights to inform your selection process.

The Strategic Importance of the Azetidine Ring

The allure of the azetidine scaffold lies in its ability to impart desirable physicochemical properties to a molecule.[2] The strained four-membered ring introduces a degree of rigidity that can favorably influence binding to biological targets. Furthermore, the nitrogen atom provides a handle for introducing polarity and modulating properties such as solubility and metabolic stability. Consequently, the efficient synthesis and functionalization of azetidines are critical endeavors in medicinal chemistry.[1]

The Contenders: A Trio of 3-Substituted Azetidine Synthons

This guide focuses on a head-to-head comparison of three commercially available and widely used synthons for the introduction of the 3-hydroxyazetidine core or its protected variants:

  • This compound: The subject of our primary focus, this synthon offers a pre-protected hydroxyl group, which can be advantageous in multi-step syntheses.

  • N-Boc-3-hydroxyazetidine: A popular alternative where the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, leaving the hydroxyl group free for functionalization.

  • 3-Hydroxyazetidine hydrochloride: The unprotected parent compound, offering the most direct route to certain derivatives but often requiring in-situ protection or careful reaction condition optimization.

Our analysis will center on the performance of these synthons in common and critical synthetic transformations: N-alkylation and reductive amination.

Head-to-Head Comparison: Performance in Key Synthetic Transformations

The choice of synthon can significantly impact reaction efficiency, yield, and the overall synthetic strategy. The following sections provide a comparative overview based on experimental data and established chemical principles.

N-Alkylation: Introducing Diversity at the Nitrogen Atom

N-alkylation is a fundamental transformation for exploring the structure-activity relationship (SAR) of azetidine-containing compounds. This reaction typically involves the nucleophilic attack of the azetidine nitrogen on an alkyl halide or a related electrophile.

Workflow for N-Alkylation of Azetidine Synthons

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Azetidine Azetidine Synthon (Hydrochloride salt or free base) N_Alkylated_Azetidine N-Alkylated Azetidine Azetidine->N_Alkylated_Azetidine 1. Deprotonation (if salt) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Azetidine 2. SN2 Attack Base Base (e.g., K2CO3, Et3N, DIPEA) Base->Azetidine Solvent Solvent (e.g., ACN, DMF, DCM) Temperature Temperature (RT to reflux) cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Azetidine Azetidine Synthon (Hydrochloride salt or free base) N_Substituted_Azetidine N-Substituted Azetidine Azetidine->N_Substituted_Azetidine 1. Imine/Iminium formation Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->N_Substituted_Azetidine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducing_Agent->N_Substituted_Azetidine 2. Reduction Solvent Solvent (e.g., DCE, DCM, MeOH) pH_Control Optional: Acetic Acid pH_Control->Azetidine

References

Safety Operating Guide

Proper Disposal of 3-(Benzyloxy)azetidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 3-(Benzyloxy)azetidine hydrochloride (CAS No. 897019-59-9). By adhering to these procedures, you will ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact. This document moves beyond simplistic disposal instructions, offering a deeper understanding of the chemical's properties to inform best practices in waste management.

Hazard Identification and Risk Assessment

Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its potential hazards.

1.1. Health Hazards

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed .

  • Causes skin irritation .

  • Causes serious eye irritation .

While specific toxicological data for this compound is limited, the azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif found in some biologically active and toxic compounds[1][2]. The benzylamine moiety, a related structure, is known to be corrosive and can cause severe skin burns and eye damage[3][4]. Therefore, it is prudent to handle this compound with a high degree of caution.

1.2. Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Appearance Solid
Solubility While specific data is unavailable, as a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol.Inferred

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is non-negotiable when handling this compound waste.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.

An eyewash station and a safety shower must be readily accessible.

Waste Segregation and Container Management

Proper segregation is a cornerstone of safe laboratory waste management, preventing potentially hazardous chemical reactions.

3.1. Waste Identification

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired neat compound.

  • Reaction mixtures containing the compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, and vials).

  • Solvents used to rinse contaminated glassware.

  • Spill cleanup materials.

3.2. Container Selection and Labeling

  • Use a dedicated, leak-proof, and sealable hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).

  • The container must be clearly labeled with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: "This compound " and its CAS number (897019-59-9 ).

  • Indicate the approximate concentration and quantity of the waste.

  • Keep the container closed except when adding waste.

3.3. Incompatible Materials

To prevent dangerous reactions, do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.

  • Strong Bases: May neutralize the hydrochloride salt and release the free amine, which could have different reactivity and volatility.

  • Acids: While the compound is a hydrochloride salt, mixing with strong acids could potentially lead to exothermic reactions or degradation. The azetidine ring can undergo ring-opening reactions in the presence of strong acids[5].

Store the waste container in a designated satellite accumulation area, away from incompatible chemicals[6][7][8][9][10].

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep the material to prevent dust generation. For a liquid spill, contain it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the spilled material and absorbent into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., a soap and water solution, followed by a solvent rinse like ethanol), and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure: The Professional Pathway

Direct chemical neutralization of this compound in the laboratory is not recommended due to the potential for hazardous reactions and the lack of specific, validated protocols. The primary and mandated route of disposal is through your institution's licensed hazardous waste disposal program.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect all waste as described in Section 3 in a properly labeled and sealed container.

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Provide Information: Be prepared to provide the EHS department with the complete chemical name, CAS number, and quantity of the waste.

  • Incineration: The recommended final disposal method for this compound is incineration by a licensed hazardous waste facility. Incineration at high temperatures in a controlled environment ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, nitrogen oxides, and hydrogen chloride[11][12]. The resulting gases are then treated by the facility's air pollution control systems.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound waste PPE Wear appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Segregate Segregate Waste: - Unused Compound - Contaminated Materials - Solutions PPE->Segregate Container Use a labeled, sealed, compatible waste container Segregate->Container Store Store in a designated Satellite Accumulation Area away from incompatibles Container->Store EHS Contact Institutional EHS for waste pickup Store->EHS Incineration Professional Disposal: Licensed Hazardous Waste Incineration EHS->Incineration

Caption: Disposal decision workflow for this compound.

Scientific Rationale for Disposal Method

The recommendation for professional incineration is based on several key chemical principles:

  • Hazardous Nature: The compound's classification as harmful and an irritant necessitates handling and disposal as regulated hazardous waste.

  • Chemical Stability: While azetidines are more stable than their three-membered aziridine counterparts, they are still strained rings with unique reactivity. The benzyl ether linkage can be cleaved under certain conditions, such as with strong acids or through hydrogenolysis[3][6]. These reactivities make in-lab neutralization unpredictable and potentially hazardous.

  • Complete Destruction: High-temperature incineration is a robust method for the complete thermal decomposition of organic compounds, ensuring that the hazardous properties of the molecule are permanently eliminated[11][12].

  • Environmental Protection: Releasing azetidine or benzylamine derivatives into the environment is to be avoided. Benzylamine is harmful to aquatic life[3]. Professional disposal ensures that the compound does not contaminate soil or water systems.

By following this comprehensive guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

Operational Guide: Safe Handling and Personal Protective equipment for 3-(Benzyloxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in medicinal chemistry and drug development, 3-(Benzyloxy)azetidine hydrochloride is frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its unique four-membered azetidine ring offers conformational rigidity and a three-dimensional structure that can enhance physicochemical properties in target molecules.[2][3] However, the handling of this compound, a solid crystalline substance, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, field-proven procedures for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, primarily due to its potential for harm if ingested or inhaled.[4] The hydrochloride salt form can also cause irritation to the skin and eyes.[5][6] A thorough risk assessment is the foundational step before any handling operations commence.

GHS Classification Summary

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[4]Warning [4]H302: Harmful if swallowed.[4]
Acute Toxicity, Inhalation (Category 4)GHS07 (Exclamation Mark)[4]Warning [4]H332: Harmful if inhaled.[4]
Skin and Eye IrritationGHS07 (Exclamation Mark)Warning May cause skin and eye irritation.[5][6][7]

Expert Analysis of Hazards:

  • Amine Hydrochloride Salt: As a hydrochloride salt of a secondary amine, the compound can exhibit mild acidic properties in solution and act as an irritant. Amine compounds, in general, require careful handling to avoid contact.[8]

  • Fine Solid Form: The compound is a solid, which poses a risk of aerosolization during weighing and transfer. Inhalation of fine dust is a primary exposure route that must be controlled.[4]

  • Water Contamination Risk: This chemical has a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water. Therefore, preventing its release into drains and waterways is a critical environmental consideration.[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE must be based on the specific task being performed and the associated risk of exposure.

Protection TypeSpecificationRationale & Key Considerations
Hand Protection Double-gloving with powder-free nitrile gloves (ASTM D6978 rated chemotherapy gloves recommended).[9]The inner glove protects the skin in case the outer glove is breached. Nitrile offers good resistance to a broad range of chemicals. Gloves must be inspected before use and changed every 30-60 minutes or immediately upon contamination.[9][10] Use proper removal techniques to avoid skin contact.[10]
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.Goggles provide a full seal around the eyes to protect against dust and splashes.[9] Standard safety glasses with side shields do not offer sufficient protection against fine powders or chemical splashes.[9]
Body Protection Disposable, solid-particulate-resistant lab coat or a chemical-resistant gown with long sleeves and elastic cuffs.[9]This prevents the contamination of personal clothing with the chemical powder. The gown should close at the back for better frontal protection.[9]
Respiratory Protection A NIOSH-approved N95 or P100 particulate respirator.[10]This is mandatory during any operation that can generate dust, such as weighing, transferring solid, or cleaning spills. Surgical masks offer no protection against chemical dust and are not an acceptable substitute.[9]
Foot Protection Closed-toe, chemical-resistant shoes with shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory. Two pairs of shoe covers may be required for entering dedicated hazardous drug compounding areas.[9]

Step-by-Step Handling Procedure

Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety.

Preparation and Pre-Handling Checks
  • Designated Area: All handling of solid this compound must be performed inside a certified chemical fume hood or a powder containment hood to control dust.[6]

  • Verify Equipment: Ensure the fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical.

  • Locate Safety Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and spill kit.[6]

Weighing and Transfer of Solid
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Minimize Airflow Disruption: Keep the fume hood sash at the lowest practical height. Avoid rapid movements that can create air turbulence and cause dust to escape.

  • Static Control: Use an anti-static weigh boat or an ionizing bar to reduce static electricity, which can cause the fine powder to become airborne.

  • Careful Transfer: Open the container slowly inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid tapping or dropping the material, which can generate dust.

  • Immediate Sealing: Tightly close the main container immediately after dispensing the chemical.[5][6]

Solution Preparation and Use
  • Controlled Addition: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly and carefully to avoid splashing.

  • Containment: Keep the vessel containing the solution covered or sealed when not in active use, such as during stirring or sonication.

  • Labeling: Immediately label the vessel containing the solution with the chemical name, concentration, date, and appropriate hazard warnings.

Post-Handling and Decontamination
  • Surface Cleaning: Decontaminate all surfaces within the fume hood where the chemical was handled. Use a damp wipe (e.g., with 70% ethanol) to clean surfaces, ensuring not to generate dust from any residual powder.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: shoe covers, outer gloves, gown, face shield/goggles, respirator, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Emergency and Spill Management

Prompt and correct response to an emergency is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[7]

  • Minor Spill (inside fume hood):

    • Alert others in the area.

    • Wearing full PPE, gently cover the spill with an absorbent material or a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable waste container.[5]

    • Clean the spill area thoroughly with a wet wipe, followed by a standard laboratory disinfectant.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert personnel.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: All contaminated solids, including weigh boats, used paper towels, and contaminated PPE, must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, labeled hazardous liquid waste container. Do not pour any amount into the sewer system.[6][10][12]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Final Disposal: All waste containers must be disposed of through your institution's licensed hazardous waste disposal program in accordance with local, state, and federal regulations.[6][10][11]

Workflow Visualization

The following diagram outlines the critical path for safely handling this compound from preparation to final disposal.

G cluster_prep 1. Preparation cluster_disposal 5. Disposal prep_area Verify Fume Hood & Safety Equipment gather_mat Assemble Materials prep_area->gather_mat don_ppe Don Full PPE (Respirator, Goggles, Gown, Double Gloves) weigh Weigh Solid (Minimize Dust) don_ppe->weigh transfer Prepare Solution or Transfer to Reaction weigh->transfer decon Decontaminate Surfaces & Equipment transfer->decon doff_ppe Doff PPE Correctly decon->doff_ppe waste Segregate & Seal Hazardous Waste doff_ppe->waste

Caption: Workflow for handling this compound.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the chemical before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.